molecular formula C18H31NO4 B14803479 9-nitro-9Z,11E-octadecadienoic acid

9-nitro-9Z,11E-octadecadienoic acid

Cat. No.: B14803479
M. Wt: 325.4 g/mol
InChI Key: URRNFVDDJZKQGD-LDRANXPESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-nitro-9Z,11E-octadecadienoic acid is a useful research compound. Its molecular formula is C18H31NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-nitro-9Z,11E-octadecadienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-nitro-9Z,11E-octadecadienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(9E,11E)-9-nitrooctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h8,11,14H,2-7,9-10,12-13,15-16H2,1H3,(H,20,21)/b11-8+,17-14+

InChI Key

URRNFVDDJZKQGD-LDRANXPESA-N

Isomeric SMILES

CCCCCC/C=C/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCCC=CC=C(CCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Electrophilic Logic of 9-Nitro-9Z,11E-Octadecadienoic Acid: A Technical Whitepaper on Nitro-Fatty Acid Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of endogenously generated nitro-fatty acids (NO₂-FAs) has fundamentally shifted our understanding of lipid signaling. Far from being mere byproducts of oxidative stress, these electrophilic lipids act as crucial transducers of metabolic and inflammatory homeostasis. Among them, 9-nitro-9Z,11E-octadecadienoic acid (commonly referred to as 9-NO₂-CLA) is the most abundant and biologically potent.

This whitepaper provides an in-depth mechanistic analysis of 9-NO₂-CLA for drug development professionals and researchers. We will deconstruct its biosynthetic logistics, structural chemistry, and pleiotropic signaling pathways—specifically its reversible covalent interactions with Keap1, NF-κB, and PPARγ. Furthermore, we provide field-proven, self-validating experimental protocols for its quantification and target validation.

Chemical Identity & Biosynthetic Logistics

Structural Chemistry

9-NO₂-CLA (Formula: C₁₈H₃₁NO₄, Mass: 325.225 Da) is an electrophilic nitroalkene registered in the LIPID MAPS database[1]. The presence of the strongly electron-withdrawing nitro (-NO₂) group adjacent to the double bond creates an electron-deficient β-carbon. This structural feature is the cornerstone of its biological activity, allowing it to undergo rapid, reversible Michael addition with soft nucleophiles, primarily the thiolate anions of cysteine residues on target proteins [2].

Endogenous Formation: The Conjugated Advantage

The biosynthesis of 9-NO₂-CLA is a non-enzymatic process driven by the convergence of reactive nitrogen species (RNS) and dietary/endogenous lipids. The reaction requires nitrogen dioxide (•NO₂), which is generated either through the protonation of salivary nitrite (NO₂⁻) in the acidic gastric compartment or via myeloperoxidase (MPO) catalysis during acute inflammation [3].

The Causality of Substrate Preference: Why is conjugated linoleic acid (CLA) the preferential substrate over the highly abundant bis-allylic linoleic acid (LA)? When •NO₂ attacks a conjugated diene, the resulting intermediate radical is highly stabilized by resonance across the adjacent double bond. In contrast, attack on a bis-allylic system yields a less stable intermediate. Consequently, the nitration yield of CLA is >10⁵ times higher than that of non-conjugated dienes[2].

Biosynthesis Nitrite Nitrite (NO2-) Dietary/Salivary Stomach Gastric Acidification (pH < 3) Nitrite->Stomach Protonation Inflammation Inflammation Sites (MPO / H2O2) Nitrite->Inflammation Macrophage Activation NO2_Radical Nitrogen Dioxide (•NO2) Stomach->NO2_Radical Oxidation NO2_CLA 9-NO2-CLA (9-nitro-9Z,11E-octadecadienoic acid) NO2_Radical->NO2_CLA Radical Addition CLA Conjugated Linoleic Acid (9Z,11E-CLA) CLA->NO2_CLA Preferential Substrate Inflammation->NO2_Radical MPO Catalysis

Figure 1: Endogenous biosynthetic pathways of 9-NO2-CLA via gastric and inflammatory mechanisms.

Core Biological Mechanisms: The "Electrophilic Logic"

The biological efficacy of 9-NO₂-CLA is dictated by its ability to act as a reversible electrophile. Unlike irreversible alkylating agents that cause permanent protein damage and toxicity, the Michael addition of 9-NO₂-CLA to thiols exhibits reversible biphasic kinetics[3]. This reversibility allows 9-NO₂-CLA to act as a transient signaling switch rather than a toxicant.

Nrf2/Keap1 Activation (Antioxidant Response)

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which targets it for ubiquitination. 9-NO₂-CLA covalently alkylates specific sensor cysteines on Keap1 (primarily Cys273 and Cys288). This structural modification induces a conformational change that prevents Nrf2 ubiquitination. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NQO1 [4].

NF-κB Inhibition (Anti-inflammatory Response)

Simultaneously, 9-NO₂-CLA exerts potent anti-inflammatory effects by directly targeting the NF-κB pathway. It undergoes Michael addition with Cys38 of the p65 subunit of NF-κB. This alkylation physically occludes the DNA-binding domain of p65, preventing it from binding to promoter regions of pro-inflammatory cytokines (e.g., IL-6, TNF-α), thereby halting the inflammatory cascade at the transcriptional level [4].

PPARγ Partial Agonism (Metabolic Homeostasis)

Beyond redox signaling, 9-NO₂-CLA acts as a high-affinity endogenous ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). It covalently binds to Cys285 within the ligand-binding domain. Unlike synthetic thiazolidinediones (TZDs) which are full agonists that often cause weight gain and edema, 9-NO₂-CLA acts as a selective partial modulator[5]. It improves insulin sensitivity and glucose uptake without the adverse side effects associated with full PPARγ hyperactivation.

Signaling NO2_CLA 9-NO2-CLA (Electrophilic Nitroalkene) Keap1 Keap1 (Cys273/288) Alkylation NO2_CLA->Keap1 Michael Addition NFkB NF-κB p65 (Cys38) Alkylation NO2_CLA->NFkB Michael Addition PPARg PPARγ (Cys285) Partial Agonism NO2_CLA->PPARg Covalent Binding Nrf2 Nrf2 Translocation Keap1->Nrf2 Dissociation ARE ARE Gene Expression (HO-1, NQO1) Nrf2->ARE Transcription Inflam Decreased Pro-inflammatory Cytokines NFkB->Inflam DNA Binding Inhibition Metab Metabolic Homeostasis Adipogenesis PPARg->Metab Coregulator Recruitment

Figure 2: Divergent signaling pathways modulated by 9-NO2-CLA via reversible cysteine alkylation.

Quantitative Pharmacodynamics & Kinetics

To design robust experimental models, researchers must understand the physiological baseline and kinetic constraints of 9-NO₂-CLA. The following table summarizes the critical quantitative parameters established in the literature.

ParameterValueBiological & Experimental Significance
Molecular Mass 325.225 DaExact mass required for high-resolution LC-MS/MS MRM transitions.
Endogenous Basal Levels 1 - 3 nMPresent in healthy human plasma; establishes the baseline for physiological dosing.
Synthesis Yield (CLA vs. LA) >10⁵ higherConjugated diene resonance stabilizes the intermediate radical, dictating substrate preference.
Primary Target Residues Cysteine, HistidineLow pKa thiols are preferentially targeted; dictates the use of thiol-blocking agents in assays.
Key Protein Targets Keap1, NF-κB, PPARγMediates pleiotropic antioxidant, anti-inflammatory, and metabolic effects.

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The transient nature of nitroalkenes requires strict handling procedures to prevent ex vivo degradation or artificial generation.

Protocol 1: Detection and Quantification via LC-MS/MS

Rationale: The highly electronegative nitro group makes 9-NO₂-CLA exceptionally suited for Negative Electrospray Ionization (NESI). We utilize Multiple Reaction Monitoring (MRM) to track the specific loss of the nitro group.

  • Sample Collection & Quenching: Collect plasma in EDTA tubes. Immediately add N-ethylmaleimide (NEM) to a final concentration of 10 mM. Causality: NEM alkylates all free biological thiols, preventing 9-NO₂-CLA from artificially binding to plasma proteins ex vivo.

  • Internal Standard Addition: Spike the sample with 10 nM of heavy-isotope labeled ¹³C₁₈-9-NO₂-CLA. Causality: This corrects for matrix effects and lipid losses during the extraction phase.

  • Lipid Extraction: Perform a modified Bligh-Dyer extraction using Methanol/Chloroform/Water (2:2:1.8, v/v/v) acidified with 0.1% formic acid to ensure the fatty acid remains protonated and partitions into the organic layer.

  • Chromatography: Separate lipids using a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MS/MS Detection: Operate the mass spectrometer in NESI mode. Monitor the MRM transition m/z 324.2 → 46. The m/z 46 product ion corresponds to the cleaved [NO₂]⁻ anion, providing absolute structural confirmation.

Protocol 2: Validation of Keap1 Alkylation via Click-Chemistry

Rationale: To prove that Nrf2 activation is a direct result of Keap1 alkylation (and not a secondary downstream effect), we must isolate the covalently modified protein complex.

  • Probe Incubation: Treat cultured macrophages with 1 μM of an alkyne-tagged derivative of 9-NO₂-CLA for 2 hours.

  • Lysis & Click Reaction: Lyse cells in a non-denaturing buffer. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate. Causality: This covalently attaches a biotin tag exclusively to proteins that have been alkylated by the nitro-fatty acid probe.

  • Streptavidin Pull-down: Incubate the lysate with streptavidin-agarose beads. Wash stringently with 1% SDS to remove non-covalently associated proteins.

  • On-Bead Digestion & Identification: Digest the isolated proteins with trypsin directly on the beads. Analyze the resulting peptides via Nano-LC-MS/MS. The presence of Keap1 peptides containing Cys273 or Cys288 with the corresponding mass shift confirms direct target engagement.

Conclusion & Translational Perspectives

9-nitro-9Z,11E-octadecadienoic acid represents a paradigm shift in lipid pharmacology. By leveraging the intrinsic electrophilicity of the nitroalkene moiety, 9-NO₂-CLA achieves targeted, reversible modulation of key inflammatory and metabolic master switches (Keap1, NF-κB, PPARγ). For drug development professionals, the "electrophilic logic" of 9-NO₂-CLA offers a blueprint for designing next-generation therapeutics that mimic endogenous resolution pathways without the toxicity associated with irreversible covalent inhibitors.

References

  • The chemical basis of thiol addition to nitro-conjugated linoleic acid, a protective cell-signaling lipid Universidad de la República (Udelar) URL:[Link]

  • Conjugated Linoleic Acid Is a Preferential Substrate for Fatty Acid Nitration National Institutes of Health (NIH) / PMC URL:[Link]

  • Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology National Institutes of Health (NIH) / PMC URL:[Link]

  • Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids National Institutes of Health (NIH) / PMC URL:[Link]

  • Covalent peroxisome proliferator-activated receptorγ binding by nitro-fatty acids: Endogenous ligands act as selective modulators ResearchGate URL:[Link]

  • LIPID MAPS: LMFA01120005 (9-NO2-CLA) LIPID MAPS Lipidomics Gateway URL:[Link]

Sources

The Electrophilic Lipid Signaling Paradigm: A Technical Whitepaper on 9-nitro-9Z,11E-octadecadienoic Acid (NO2-CLA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of endogenously generated electrophilic nitro-fatty acids (NO2-FAs) has fundamentally shifted our understanding of lipid-mediated signal transduction. Among these, 9-nitro-9Z,11E-octadecadienoic acid (NO2-CLA) has emerged as the most abundant and biologically potent nitrated fatty acid in humans. Formed via the nitration of conjugated linoleic acid (CLA) during gastric digestion or macrophage-driven inflammatory bursts, NO2-CLA acts as a pleiotropic signaling mediator. By leveraging reversible Michael addition (S-nitro-alkylation) with hyper-reactive cysteine residues on critical regulatory proteins, NO2-CLA orchestrates a profound anti-inflammatory and cytoprotective response.

This whitepaper provides a comprehensive technical analysis of the core signaling pathways modulated by NO2-CLA—specifically Nrf2, NF-κB, and STING—alongside self-validating experimental protocols designed for drug development professionals and molecular biologists.

Biogenesis and Chemical Biology of NO2-CLA

Unlike bis-allylic fatty acids, conjugated linoleic acid (9Z,11E-CLA) is uniquely susceptible to nitration due to its conjugated diene structure. During acute inflammation, inducible nitric oxide synthase (iNOS) produces nitric oxide (•NO), which rapidly oxidizes to nitrogen dioxide (•NO2). The •NO2 radical attacks the external flanking carbons of the conjugated double bond system, yielding NO2-CLA [Villacorta et al., 2018].

The presence of the electron-withdrawing nitro group adjacent to a double bond creates a highly reactive nitroalkene moiety . This electrophilic center readily undergoes reversible Michael addition with nucleophilic thiols (thiolates) on specific target proteins, fundamentally altering their conformation and downstream signaling cascades.

Pathway1 CLA 9Z,11E-CLA (Dietary/Endogenous) NO2CLA 9-nitro-9Z,11E-octadecadienoic acid (NO2-CLA) CLA->NO2CLA Nitration NO2 Nitrogen Dioxide (•NO2) (Macrophage iNOS/Gastric) NO2->NO2CLA Radical Addition Keap1 Keap1 (Cys151) Alkylation NO2CLA->Keap1 Michael Addition (+) NFkB NF-κB (p65) Alkylation NO2CLA->NFkB Michael Addition (-) Nrf2 Nrf2 Translocation (HO-1, NQO1 Expression) Keap1->Nrf2 Derepression Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α Suppression) NFkB->Cytokines Transcriptional Block

Fig 1: Biogenesis of NO2-CLA and its dual role in Nrf2 activation and NF-κB inhibition.

Core Anti-Inflammatory Signaling Pathways

Nrf2/Keap1 Activation (The Cytoprotective Axis)

Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. NO2-CLA acts as a targeted electrophile, covalently modifying the hyper-reactive Cys151 residue on Keap1. This alkylation induces a conformational shift that halts Nrf2 ubiquitination. Consequently, Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE), driving the expression of phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) [Khoo et al., 2010].

NF-κB Inhibition (The Pro-Inflammatory Suppressor)

Simultaneous to Nrf2 activation, NO2-CLA potently suppresses the canonical NF-κB pathway. NO2-CLA directly nitro-alkylates the p65 subunit (specifically at Cys38) and the IκB kinase (IKK). This physical adduction prevents the nuclear translocation of NF-κB and its subsequent binding to target DNA sequences. The net result is a dramatic downregulation of pro-inflammatory cytokines, including IL-6, TNF-α, and MCP-1, effectively acting as a molecular brake on macrophage hyperactivation [Li et al., 2018].

STING Pathway Inhibition (The Antiviral/Autoimmune Modulator)

Recent breakthroughs have identified the Stimulator of Interferon Genes (STING) as a primary target for NO2-CLA. Upon detection of cytosolic DNA, STING normally translocates from the Endoplasmic Reticulum (ER) to the Golgi apparatus, where it undergoes essential palmitoylation required for TBK1 recruitment and Type I Interferon (IFN) production. NO2-CLA covalently modifies Cys88 and Cys91 on STING while it resides in the ER. This nitro-alkylation sterically hinders subsequent palmitoylation, halting the STING signaling cascade and preventing autoimmune tissue damage [Hansen et al., 2018].

STING Virus Cytosolic DNA / Viral Infection STING_ER STING (ER Resident) Unmodified Virus->STING_ER Activation STING_Mod Nitro-alkylated STING (Cys88/91 Modified) STING_ER->STING_Mod Covalent Binding Palmitoylation Golgi Palmitoylation & TBK1 Recruitment STING_ER->Palmitoylation Normal Pathway NO2CLA NO2-CLA (Endogenous/Exogenous) NO2CLA->STING_Mod Michael Addition STING_Mod->Palmitoylation Blocks Palmitoylation IFN Type I IFN Production (Inflammation) Palmitoylation->IFN Induction

Fig 2: NO2-CLA inhibits STING palmitoylation via Cys88/91 nitro-alkylation, blocking IFN.

Quantitative Data Summary

The following table synthesizes the quantitative biological impact of NO2-CLA across various in vitro models, demonstrating its high potency at low micromolar to nanomolar concentrations.

Target Gene/ProteinPathway ModulatedBiological OutcomeEffective NO2-CLA ConcentrationModulatory Effect
HO-1 (HMOX1) Keap1 / Nrf2Antioxidant defense1.0 - 2.5 µM> 15-fold Upregulation
NQO1 Keap1 / Nrf2Cytoprotection2.5 - 5.0 µM> 5-fold Upregulation
IL-6 NF-κBPro-inflammatory suppression2.5 µM~ 70% Reduction
TNF-α NF-κBPro-inflammatory suppression5.0 µM~ 60% Reduction
IFN-β STING / TBK1Antiviral/Autoimmune suppression1.0 - 3.0 µM> 80% Reduction
PPARγ Nuclear ReceptorMetabolic regulation~ 100 nM (Kd)Partial Agonism

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. They incorporate specific controls to prove causality—confirming that the electrophilic nitroalkene moiety (and not just the lipid backbone) is responsible for the observed signaling changes.

Protocol 1: In Vitro Assessment of NF-κB Suppression and Nrf2 Activation

Objective: Quantify the anti-inflammatory efficacy of NO2-CLA in macrophages while proving the mechanism is dependent on reversible thiol alkylation.

  • Cell Culture & Seeding: Seed RAW264.7 murine macrophages at

    
     cells/well in 6-well plates using DMEM + 10% FBS. Starve in 1% FBS for 12 hours prior to treatment.
    
  • Pre-treatment (The Causality Check):

    • Test Group: Treat with NO2-CLA (2.5 µM).

    • Negative Control: Treat with native 9Z,11E-CLA (2.5 µM). Rationale: Proves the nitro group is required.

    • Positive Control: Treat with CDDO-Im (100 nM). Rationale: Validates Nrf2 pathway responsiveness.

  • Reversibility Assay (Self-Validation): To a parallel set of NO2-CLA treated wells, add 1 mM Dithiothreitol (DTT) or Glutathione (GSH) 30 minutes prior to NO2-CLA. Rationale: Because NO2-FA Michael additions are uniquely reversible, flooding the system with exogenous thiols will scavenge the NO2-CLA. If the anti-inflammatory effect is abolished, it definitively proves the mechanism relies on electrophilic thiol alkylation.

  • Inflammatory Challenge: After 4 hours of pre-treatment, stimulate cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 6-12 hours.

  • Readout: Extract total RNA using TRIzol. Perform RT-qPCR for HO-1 and NQO1 (Nrf2 targets) and IL-6 and TNF-α (NF-κB targets).

Protocol 2: Chemoproteomic Validation of STING Nitro-Alkylation

Objective: Demonstrate direct physical adduction of NO2-CLA to STING Cys88/91.

  • Cell Treatment: Treat wild-type human fibroblasts with 5 µM Biotinylated-NO2-CLA for 2 hours.

  • Mutation Control (Self-Validation): In parallel, utilize CRISPR/Cas9-engineered fibroblasts expressing a STING C88S/C91S double mutant. Rationale: If Biotin-NO2-CLA pulls down WT STING but fails to pull down the mutant, C88 and C91 are definitively confirmed as the exclusive target sites.

  • Lysis & Pulldown: Lyse cells in non-denaturing RIPA buffer. Incubate lysates with Streptavidin-agarose beads overnight at 4°C to capture all biotin-lipid-adducted proteins.

  • Elution & Detection: Elute proteins by boiling in Laemmli buffer (without DTT to preserve the adduct if running non-reducing, though standard westerns will detect the enriched protein). Perform Western Blotting probing for STING.

Conclusion

9-nitro-9Z,11E-octadecadienoic acid represents a master regulator of cellular homeostasis. By acting as a targeted, reversible electrophile, NO2-CLA bypasses traditional receptor-ligand pharmacology, directly modifying the proteome to resolve inflammation. Its ability to simultaneously activate Nrf2, inhibit NF-κB, and block STING palmitoylation positions NO2-CLA—and its synthetic nitroalkene analogs—as highly promising therapeutic candidates for chronic inflammatory, metabolic, and autoimmune diseases.

References

  • In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation.Redox Biology.
  • Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling.Proceedings of the National Academy of Sciences (PNAS).
  • Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships.Journal of Pharmacology and Experimental Therapeutics.
  • Transcriptomic sequencing reveals diverse adaptive gene expression responses of human vascular smooth muscle cells to nitro-conjugated linoleic acid.Physiological Genomics.
  • Olives and Olive Oil Are Sources of Electrophilic Fatty Acid Nitroalkenes.PLOS One.

role of 9-nitro-CLA as an endogenous PPAR-gamma agonist

Endogenous Modulation of PPAR by 9-Nitro-CLA: Mechanisms, Kinetics, and Therapeutic Frontiers

Executive Summary

The pharmacological landscape of Peroxisome Proliferator-Activated Receptor gamma (PPAR

1239-nitro-conjugated linoleic acid (9-nitro-CLA)nitroalkene

Part 1: Biosynthesis and Chemical Identity

The "Identity Crisis": NO -LA vs. NO -CLA

Early literature often identified endogenous nitrated lipids as nitrated linoleic acid (NO

conjugated linoleic acid (CLA)

Endogenous Formation Pathway

9-nitro-CLA is generated via non-enzymatic nitration, particularly under conditions of inflammation (e.g., ischemia-reperfusion) or within the acidic environment of the gastric lumen.

  • Precursors: Dietary CLA (primarily 9Z,11E-CLA) and Nitrite (

    
    ).
    
  • Radical Generation: Myeloperoxidase (MPO) or acidic disproportionation converts nitrite to nitrogen dioxide radicals (

    
    ).
    
  • Radical Addition: The

    
     radical attacks the electron-rich conjugated diene system.
    
  • Isomerization: This yields two primary regioisomers: 9-nitro-CLA and 12-nitro-CLA .[4]

Figure 1: Biosynthetic Pathway of 9-nitro-CLA

BiosynthesisDietaryCLADietary CLA(9Z, 11E)IntermediateDelocalizedRadical IntermediateDietaryCLA->Intermediate+ •NO2NitriteNitrite (NO2-)+ Acid/MPONO2Radical•NO2 RadicalNitrite->NO2RadicalOxidation/ProtonationNO2Radical->IntermediateNitroCLA99-nitro-CLA(Major Isomer)Intermediate->NitroCLA9Radical TerminationNitroCLA1212-nitro-CLA(Major Isomer)Intermediate->NitroCLA12

Caption: Biomimetic generation of 9-nitro-CLA via radical addition of nitrogen dioxide to the conjugated diene system.

Part 2: Mechanistic Pharmacodynamics

The Electrophilic Pharmacophore

The biological potency of 9-nitro-CLA stems from the nitroalkene moiety.[5] The electron-withdrawing nitro group renders the adjacent carbon atom highly electrophilic (electron-deficient). This enables the molecule to act as a Michael acceptor , reacting with soft nucleophiles such as the thiolate anions of cysteine residues.

Covalent Modification of PPAR (Cys285)

Unlike TZDs (e.g., Rosiglitazone) which bind via reversible hydrogen bonds and hydrophobic interactions, 9-nitro-CLA engages the PPAR

  • Target: Cysteine 285 (Cys285) located in Helix 3 of the PPAR

    
     LBD.
    
  • Reaction: Michael addition. The sulfur atom of Cys285 attacks the

    
    -carbon of the nitroalkene on 9-nitro-CLA.
    
  • Kinetics: This reaction is reversible under physiological conditions, allowing 9-nitro-CLA to act as a signaling modulator rather than a permanent toxicant.

  • Consequence: The covalent adduct stabilizes Helix 12, facilitating the recruitment of co-activators (e.g., SRC-1) but inducing a conformational change distinct from full agonists. This results in partial agonism , promoting insulin sensitization without the robust adipogenesis associated with TZDs.

Figure 2: Molecular Mechanism of Action

MechanismLigand9-nitro-CLA(Nitroalkene)Cys285Cys285 Thiolate(Nucleophile)Ligand->Cys285Electrophilic AttackReceptorPPAR-gamma LBD(Apo-form)Receptor->Cys285ComplexCovalent Adduct(Michael Addition)Cys285->ComplexCovalent BondHelix12Helix 12StabilizationComplex->Helix12Conformational ChangeNFkBNF-kB Inhibition(Transrepression)Complex->NFkBAnti-inflammatory CrosstalkGeneExpTranscription:CD36, AdiponectinHelix12->GeneExpCo-activator Recruitment

Caption: The Michael addition of 9-nitro-CLA to Cys285 drives partial agonism and anti-inflammatory transrepression.

Part 3: Experimental Workflows

To rigorously study 9-nitro-CLA, researchers must employ protocols that preserve its labile electrophilic nature.

Biomimetic Synthesis Protocol

Objective: Generate biologically relevant isomers of NO

  • Reagents: 9Z,11E-CLA (free fatty acid), Sodium Nitrite (

    
    ), Acetic Acid, Ethyl Acetate.
    
  • Procedure:

    • Dissolve CLA in a biphasic system (e.g., Ethyl Acetate/Water).

    • Add

      
       (5-fold molar excess).
      
    • Acidify aqueous phase to pH 3.0 with acetic acid to generate

      
       and 
      
      
      .
    • React for 60 minutes at 37°C with vigorous stirring.

    • Extract organic layer, dry under

      
      .
      
    • Purification: Use Silica Gel Flash Chromatography (Hexane/Ether gradient) to separate 9-nitro and 12-nitro isomers.

Mass Spectrometry Detection (LC-MS/MS)

Objective: Quantify 9-nitro-CLA in biological matrices.

  • System: Triple Quadrupole MS (ESI Negative Mode).

  • Key Transitions: Nitro-fatty acids characteristically lose the nitro group (

    
    , 47 Da) during collision-induced dissociation (CID).
    
AnalytePrecursor Ion (

)
Product Ion (

)
Description
9-nitro-CLA 324.2

277.2Loss of

(Specific)

-Internal Std
342.2

295.2Isotope labeled control
PPAR Reporter Gene Assay

Objective: Validate functional agonism.[6]

  • Transfection: Co-transfect COS-7 or HEK293 cells with:

    • pSG5-PPAR

      
       (Expression vector).
      
    • PPRE-Luc (Luciferase reporter driven by PPAR response element).

    • Renilla Luciferase (Normalization control).

  • Treatment: Treat cells with 9-nitro-CLA (0.1 - 10

    
    ) for 24 hours. Include Rosiglitazone (1 
    
    
    ) as a positive control.
  • Readout: Measure Luminescence. 9-nitro-CLA typically yields 40-60% of the maximal activity of Rosiglitazone, confirming partial agonism .

Figure 3: Experimental Validation Workflow

WorkflowSynthesisBiomimetic Synthesis(CLA + NaNO2 + H+)PurificationHPLC PurificationIsolate 9-nitro isomerSynthesis->PurificationValidationLC-MS/MS(m/z 324 -> 277)Purification->ValidationAssayLuciferase Reporter(PPRE-Luc)Validation->AssayOutcomeData AnalysisCalculate EC50Assay->Outcome

Caption: Step-by-step workflow from chemical synthesis to functional biological validation.

Part 4: Therapeutic Implications

The discovery of 9-nitro-CLA bridges the gap between metabolic signaling and inflammation.

  • Safety Profile: As an endogenous lipid, 9-nitro-CLA avoids the "off-target" toxicity seen with synthetic TZDs.

  • Dual Efficacy: It simultaneously improves insulin sensitivity (via PPAR

    
    ) and reduces systemic inflammation (via NF-
    
    
    B inhibition), making it a prime candidate for treating Metabolic Syndrome and Type 2 Diabetes .
  • Drug Development: Synthetic analogs of nitro-fatty acids (e.g., 10-nitro-oleate) are currently in Phase II clinical trials, validating this mechanistic approach.

References

  • Bonacci, G. et al. (2012).[7] Conjugated linoleic acid is a preferential substrate for fatty acid nitration.[7][8] Journal of Biological Chemistry, 287(53), 44071-44082.[7][8] Link

  • Woodcock, S.R. et al. (2014). Biomimetic nitration of conjugated linoleic acid: Formation and characterization of naturally occurring conjugated nitrodienes. The Journal of Organic Chemistry, 79(1), 25-33.[7][8] Link

  • Li, Y. et al. (2008).[6][9] Molecular recognition of nitrated fatty acids by PPAR gamma. Nature Structural & Molecular Biology, 15(8), 865-867. Link

  • Schopfer, F.J. et al. (2010). Covalent peroxisome proliferator-activated receptor gamma adduction by nitro-fatty acids: Endogenous ligands act as selective modulators.[1][2] Journal of Biological Chemistry, 285(16), 12321-12333. Link

  • Freeman, B.A. et al. (2008). Nitro-fatty acid formation and signaling.[1][2][4][6][10][11][12] Journal of Biological Chemistry, 283(23), 15515-15519. Link

The Metabolic Fate of Nitrated Linoleic Acid in Mammalian Systems: Pathways, Pharmacokinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrated fatty acids (NO₂-FAs) have emerged as a critical class of endogenous signaling lipids. Formed via the non-enzymatic reaction of reactive nitrogen species (e.g., nitrogen dioxide radical, •NO₂) with unsaturated fatty acids during digestion, basal metabolism, and inflammatory stress, these electrophilic mediators exert profound anti-inflammatory and cytoprotective effects[1][2]. Among these, nitrated linoleic acid (NO₂-LA) and its conjugated isomer (NO₂-cLA) are highly abundant and biologically active[1][3]. Understanding the metabolic fate of NO₂-LA is paramount for drug development professionals and researchers seeking to harness its therapeutic potential or design synthetic nitroalkene analogues.

This technical guide delineates the pharmacokinetic journey of NO₂-LA in mammalian systems, detailing its biotransformation pathways, quantitative profiling, and the rigorous LC-MS/MS methodologies required for its detection.

The Core Metabolic Pathways of NO₂-LA

The metabolic fate of NO₂-LA is dictated by its unique chemical structure: an electron-withdrawing nitro group adjacent to a double bond, creating a highly reactive electrophilic


-carbon[2][4]. Once formed or administered, NO₂-LA undergoes four primary metabolic and trafficking events:
Reversible Protein and Thiol Adduction (The Signaling Reservoir)

Unlike classical lipids that signal via canonical membrane receptors, NO₂-LA signals predominantly through covalent, reversible post-translational modifications[2][5]. The electrophilic nitroalkene moiety undergoes rapid Michael addition with nucleophilic thiols, such as the cysteine residues on glutathione (GSH) and critical regulatory proteins (e.g., Keap1, NF-κB, and STING)[2][3].

  • Mechanistic Causality: This adduction is not a terminal metabolic dead-end. Because the Michael addition is reversible, adducted proteins and GSH act as a systemic "reservoir" for NO₂-LA. This dynamic equilibrium allows NO₂-LA to be transported through the aqueous plasma environment and released at distal cellular targets, extending its pharmacokinetic half-life and bioactivity[1][6].

Enzymatic Saturation via Prostaglandin Reductase-1 (PTGR1)

The primary mechanism for terminating NO₂-LA's electrophilic signaling is enzymatic saturation. Prostaglandin reductase-1 (PTGR1) specifically recognizes nitroalkenes and reduces the electrophilic double bond to yield a saturated, non-electrophilic nitroalkane[1].

  • Mechanistic Causality: By removing the double bond, PTGR1 eliminates the molecule's Michael acceptor capabilities. This effectively "turns off" the signaling properties of NO₂-LA, preventing uncontrolled protein alkylation and shunting the molecule toward degradation[1].

Mitochondrial and Peroxisomal -Oxidation

Both free NO₂-LA and its saturated nitroalkane metabolites are substrates for canonical lipid degradation pathways. Following activation to their corresponding Coenzyme A (CoA) derivatives, these molecules undergo successive rounds of


-oxidation in the mitochondria and peroxisomes[1][7].
  • Mechanistic Causality: Each cycle of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -oxidation cleaves two carbons from the acyl chain. Consequently, NO₂-LA (an 18-carbon lipid) is sequentially degraded into dinor (C16), tetranor (C14), and hexanor (C12) nitro-metabolites[1]. These shortened, highly polar metabolites are subsequently excreted in the urine, representing the terminal elimination pathway[1][8].
    
Esterification into Complex Lipids

NO₂-LA can be esterified and incorporated into complex lipids, including triglycerides and glycerophospholipids, within the endoplasmic reticulum and mitochondrial membranes[2]. This incorporation alters membrane dynamics and provides a long-term storage pool of nitrated lipids that can be mobilized by lipases during subsequent inflammatory events[9].

G LNO2 Nitrated Linoleic Acid (NO2-LA) Electrophilic Nitroalkene Adduction Michael Addition (Reversible Thiol Adduction) Target: GSH, Keap1, NF-κB LNO2->Adduction Nucleophilic attack (Signaling Activation) Saturation Enzymatic Saturation (PTGR1 Reductase) Yields Non-electrophilic Nitroalkane LNO2->Saturation Double bond reduction (Signaling Termination) Esterification Esterification Incorporation into Complex Lipids (Triglycerides, Phospholipids) LNO2->Esterification Acyltransferases (Storage/Trafficking) BetaOx Mitochondrial/Peroxisomal β-Oxidation (Chain Shortening) LNO2->BetaOx Direct CoA activation Adduction->LNO2 Retro-Michael reaction (Release) Saturation->BetaOx CoA activation Metabolites Dinor (C16), Tetranor (C14), Hexanor (C12) Metabolites Urinary Excretion BetaOx->Metabolites Successive 2-carbon loss

Metabolic pathways of NO2-LA: Adduction, saturation, β-oxidation, and esterification.

Quantitative Profiling and Pharmacokinetics

Accurate measurement of endogenous NO₂-LA is notoriously difficult due to its low basal concentrations, rapid metabolism, and extensive protein adduction[1][10]. In healthy mammalian plasma, free NO₂-LA exists in the low nanomolar range[10].

Table 1: Pharmacokinetic & Analytical Profile of Key Nitro-Fatty Acids
AnalyteBasal Plasma ConcentrationPrimary IonizationMRM TransitionPrimary Metabolic Fate
NO₂-LA (Nitro-linoleic acid)~3.0 - 3.2 nM[M-H]⁻m/z 324 → 46Adduction,

-oxidation
NO₂-OA (Nitro-oleic acid)~12.6 - 21.7 nM[M-H]⁻m/z 326 → 46Saturation (PTGR1),

-oxidation
NO₂-cLA (Nitro-conjugated LA)Low nM[M-H]⁻m/z 324 → 46Adduction,

-oxidation
Dinor-NO₂-LA (C16 metabolite)Trace[M-H]⁻m/z 296 → 46Urinary excretion

(Data synthesized from standardized LC-MS/MS clinical quantifications)

Experimental Methodology: LC-MS/MS Quantification

To accurately quantify NO₂-LA and its metabolites, researchers must employ rigorous, self-validating analytical workflows. The following protocol outlines the gold-standard LC-MS/MS methodology for extracting and quantifying NO₂-LA from mammalian plasma[10][11].

Step-by-Step LC-MS/MS Workflow
  • Self-Validation Principle: This protocol utilizes heavy-isotope internal standards (e.g., ¹⁵N-labeled NO₂-LA or heptadecanoic acid) spiked immediately into the plasma. Because NO₂-FAs are highly reactive and prone to degradation during extraction, the internal standard corrects for matrix effects and extraction losses, ensuring absolute quantification[10][11].

Step 1: Internal Standard Spiking & Protein Precipitation

  • Aliquot 100 µL of mammalian plasma into a microcentrifuge tube.

  • Immediately spike with a known concentration of internal standard (e.g., ¹⁵NO₂-LA or heptadecanoic acid)[10][11].

  • Add 400 µL of ice-cold acetonitrile (or acidified chloroform/methanol) to precipitate plasma proteins and disrupt non-covalent NO₂-LA-protein interactions[10][11].

Step 2: Liquid-Liquid Extraction (LLE)

  • Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Collect the organic supernatant containing the lipid fraction.

  • Evaporate the solvent under a gentle stream of nitrogen gas to prevent oxidative degradation of the lipids.

  • Reconstitute the dried lipid pellet in 50 µL of LC-MS grade methanol.

Step 3: Chromatographic Separation

  • Inject 5 µL of the reconstituted sample onto a C18 reverse-phase UHPLC column.

  • Utilize a gradient elution profile with Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid).

  • Experimental Causality: The acidic mobile phase ensures the carboxylic acid moiety of NO₂-LA remains protonated during separation, improving peak shape and retention on the hydrophobic C18 stationary phase[10].

Step 4: Mass Spectrometry Detection (Negative Ion ESI)

  • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Experimental Causality: NO₂-LA readily loses a proton at the carboxylic acid group, yielding a robust [M-H]⁻ parent ion at m/z 324[11].

  • Perform Multiple Reaction Monitoring (MRM). Isolate the m/z 324 parent ion in Q1, subject it to collision-induced dissociation (CID) in Q2, and monitor the m/z 46 product ion in Q3.

  • Experimental Causality: The m/z 46 fragment corresponds to the cleaved nitro group ([NO₂]⁻). This specific transition (324 → 46) is the definitive signature of nitrated linoleic acid[10][11].

Workflow Sample Plasma Sample + 15N-NO2-LA Internal Std Extraction Liquid-Liquid Extraction (Acidified CHCl3/MeOH) Sample->Extraction LC UHPLC Separation (C18 Reverse Phase) Extraction->LC ESI ESI Negative Mode [M-H]- Ionization LC->ESI MRM MRM Detection m/z 324 -> 46 ESI->MRM Data Data Analysis Quantification & Validation MRM->Data

LC-MS/MS analytical workflow for the quantification of NO2-LA in mammalian plasma.

Conclusion

The metabolic fate of NO₂-LA is a highly orchestrated sequence of reversible signaling events and irreversible degradation pathways. By leveraging dynamic Michael addition, NO₂-LA acts as a mobile signaling reservoir, while PTGR1 saturation and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-oxidation ensure its eventual clearance[1]. For drug development professionals, mastering the LC-MS/MS quantification of these pathways is essential for translating the potent anti-inflammatory properties of nitro-fatty acids into viable clinical therapeutics.

References

  • [7] Nitro-fatty Acid Metabolome: Saturation, Desaturation, β-Oxidation, and Protein Adduction. Journal of Biological Chemistry / NIH.[Link]

  • [1] Nitro-fatty acid Formation and Metabolism. NIH PMC.[Link]

  • Nitro-fatty acid Formation and Metabolism. CONICET.[Link]

  • [5] Nitro-fatty Acid Formation and Signaling. Journal of Biological Chemistry / NIH.[Link]

  • [9] Convergence of Nitric Oxide and Lipid Signaling: Anti-Inflammatory Nitro-Fatty Acids. ResearchGate.[Link]

  • [3] Nitro fatty acids: novel drug candidates for the co-treatment of atherosclerosis and non-alcoholic fatty liver disease. NIH PMC.[Link]

  • [8] Nitro-fatty acids in cardiovascular regulation and diseases. IMR Press.[Link]

  • [6] Formation and Signaling Actions of Electrophilic Lipids. NIH PMC.[Link]

  • [2] Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv.[Link]

  • [11] Characterization of Linoleic Acid Nitration in Human Blood Plasma by Mass Spectrometry. ACS Publications.[Link]

  • [4] Bioactive Lipids in Health and Disease. Scribd.[Link]

  • [10] Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. ResearchGate.[Link]

  • [12] Measurement of nitro-oleic acid and nitro-linoleic acid in plasma by GC-MS/MS and LC-MS/MS in health and disease: The significance of the internal standard. ResearchGate.[Link]

Sources

Keap1-Nrf2 Pathway Activation by 9-Nitro-CLA Isomers: A Technical Guide to Electrophilic Lipid Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-fatty acids (NO₂-FAs) represent a critical class of endogenous electrophilic signaling mediators. Among these, the nitration products of conjugated linoleic acid (CLA)—specifically 9-nitro-conjugated linoleic acid (9-NO₂-cLA)—have emerged as potent modulators of adaptive cellular responses. Generated endogenously during inflammation via nitric oxide (•NO) and nitrite (NO₂⁻)-dependent pathways, or through the digestion of dietary lipids like extra virgin olive oil, 9-NO₂-cLA exerts profound anti-inflammatory and cytoprotective effects 1[1].

This whitepaper provides an in-depth technical analysis of how 9-NO₂-cLA regioisomers activate the Kelch-like ECH-associated protein 1 (Keap1) / Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By combining mechanistic insights with field-proven, self-validating experimental protocols, this guide is designed to equip drug development professionals and molecular biologists with the precise methodologies required to synthesize, isolate, and validate 9-NO₂-cLA as a therapeutic lead.

Mechanistic Causality: The Electrophilic Nature of 9-NO₂-cLA

The signaling capability of 9-NO₂-cLA is fundamentally rooted in its chemical structure. The addition of a strongly electron-withdrawing nitro group to the conjugated diene system creates an electron-deficient β-carbon. This structural feature confers electrophilic reactivity, allowing the lipid to undergo reversible Michael addition with highly nucleophilic thiols (thiolates) on target proteins 2[2].

The Keap1 Sensor Mechanism

Under basal conditions, Nrf2 is tethered in the cytoplasm by Keap1, an adaptor protein for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, leading to continuous Nrf2 degradation. Keap1 contains several highly reactive cysteine residues (e.g., Cys151, Cys273, Cys288) that act as cellular redox sensors.

When 9-NO₂-cLA is introduced into the cellular milieu:

  • Targeted Alkylation: 9-NO₂-cLA selectively alkylates Keap1 via Michael addition. Research indicates that nitro-fatty acids predominantly target Cys273 and Cys288 on Keap1 3[3].

  • Conformational Shift: The covalent lipid adduct induces a conformational change in Keap1, disrupting its ability to present Nrf2 for ubiquitination.

  • Nuclear Translocation: Newly synthesized Nrf2 bypasses Keap1, accumulates, and translocates to the nucleus.

  • Gene Transcription: Nrf2 heterodimerizes with sMaf proteins and binds to the Antioxidant Response Element (ARE), driving the expression of phase II cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) 4[4].

Pathway NO2CLA 9-NO2-cLA (Electrophilic Lipid) Alkylation Michael Addition (Covalent Adduction) NO2CLA->Alkylation Keap1 Keap1 (Cytosol) Reactive Cysteines (Cys273/288) Keap1->Alkylation Nrf2_Keap1 Inhibited Keap1-Cul3 Complex (Ubiquitination Blocked) Alkylation->Nrf2_Keap1 Conformational Change Nrf2_Free Stabilized Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_Free Nrf2 Accumulation ARE Antioxidant Response Element (ARE) HO-1 & NQO1 Transcription Nrf2_Free->ARE Binds to DNA

Figure 1: Mechanism of Keap1-Nrf2 pathway activation via Michael addition by 9-NO₂-cLA.

Quantitative Comparison of Nitro-Fatty Acid Isomers

Not all nitro-fatty acids are created equal. The position of the nitro group and the degree of unsaturation strictly dictate the electrophilicity and the resulting signaling potency. Saturated nitro-lipids (e.g., 10-NO₂-SA) lack the conjugated double bond required for Michael addition and thus fail to activate Nrf2 [[5]](5].

Table 1: Comparative Nrf2 Activation Potency by NO₂-FA Derivatives

Lipid DerivativeStructure / SaturationElectrophilic?Nrf2 Activation PotentialDownstream HO-1 Induction
9-NO₂-cLA Conjugated diene (18:2)YesHigh (Potent at nM-μM ranges)Robust induction
12-NO₂-cLA Conjugated diene (18:2)YesHighRobust induction
10-NO₂-OA Mono-unsaturated (18:1)YesModerate to HighSignificant induction
10-NO₂-SA Saturated (18:0)NoNoneNo effect
Native CLA Conjugated diene (18:2)NoNegligibleBaseline

Data synthesized from comparative macrophage and bone marrow cell assays across normoxic and hypoxic conditions5[5] 4[4].

Experimental Methodologies: A Self-Validating System

To accurately study the Keap1-Nrf2 axis, researchers must utilize highly pure regioisomers. The following protocols detail the biomimetic synthesis of 9-NO₂-cLA and its subsequent in vitro validation.

Protocol A: Biomimetic Acidic Nitration and Isolation of 9-NO₂-cLA

Causality Check: Why use acidic nitration? This method replicates the physiological conditions found in biological compartments such as lysosomes, ischemic tissues, and the gastric lumen during digestion 6[6].

Step-by-Step Methodology:

  • Reaction Setup: Suspend native conjugated linoleic acid (CLA) in a biphasic mixture. Ensure the environment is purged of oxygen (using Argon or N₂) to prevent unwanted lipid peroxidation.

  • Nitration Initiation: Introduce an aqueous acidified nitrite solution (NaNO₂ + HCl). The acidic environment generates nitrogen dioxide (•NO₂), the proximal nitrating species.

  • Monitoring: Stir the reaction continuously. Monitor progression via Thin Layer Chromatography (TLC) until the products are UV-active and yield a positive reaction to Griess reagent (indicating the presence of nitro groups).

  • Extraction: Quench the reaction and extract the lipid fraction using ethyl acetate. The resulting crude mixture will contain unreacted CLA, 9-NO₂-cLA, and 12-NO₂-cLA.

  • Preparative HPLC Separation: Critical Step. Because 9-NO₂-cLA and 12-NO₂-cLA possess different spatial orientations that alter their target binding kinetics, they must be separated. Utilize preparative HPLC (monitoring absorbance at 210 nm) to resolve the regioisomers. Collect fractions corresponding to the 9-NO₂-cLA peak.

  • Validation: Confirm the structure and (E,E)-configuration of the purified 9-NO₂-cLA using HPLC-MS/MS and 2D-NMR (COSY and HMQC) 7[7].

Protocol B: In Vitro Keap1-Nrf2 Activation Assay

Causality Check: Why use RAW264.7 macrophages? Macrophages are the primary sites of iNOS-dependent endogenous NO₂-cLA generation during inflammation, making them the most physiologically relevant model for this assay 4[4].

Step-by-Step Methodology:

  • Cell Culture: Seed RAW264.7 macrophages in 6-well plates and culture until 70-80% confluent.

  • Treatment: Treat cells with purified 9-NO₂-cLA in a dose-dependent manner (e.g., 1 µM, 5 µM, 10 µM) using methanol as a vehicle control. Include a native CLA control (10 µM) to prove that nitration is required for activity.

  • Incubation: Incubate for 4 to 6 hours for Nrf2 translocation analysis, or 12 to 24 hours for downstream HO-1/NQO1 protein expression.

  • Fractionation: Lyse cells and perform subcellular fractionation to separate cytosolic and nuclear extracts.

  • Western Blotting:

    • Probe the nuclear fraction for Nrf2 accumulation (using Lamin B1 as a loading control).

    • Probe the cytosolic fraction for HO-1 and NQO1 expression (using β-actin as a loading control).

Workflow Step1 1. Biomimetic Nitration CLA + Acidified Nitrite Step2 2. Lipid Extraction Biphasic Separation Step1->Step2 Step3 3. Preparative HPLC Isomer Separation (9- vs 12-NO2-cLA) Step2->Step3 Step4 4. LC-MS/MS & NMR Structural Confirmation Step3->Step4 Step5 5. Macrophage Assay RAW264.7 Treatment Step4->Step5 Step6 6. Western Blotting Nrf2, HO-1, NQO1 Quantification Step5->Step6

Figure 2: Experimental workflow from biomimetic nitration to in vitro validation of Nrf2 activation.

Translational Implications for Drug Development

The targeted activation of the Keap1-Nrf2 pathway by 9-NO₂-cLA presents a highly attractive therapeutic avenue. Unlike broad-spectrum antioxidants that merely scavenge free radicals, 9-NO₂-cLA acts upstream to instigate a sustained, adaptive cytoprotective response. Because 9-NO₂-cLA is an endogenous metabolite—found naturally in human tissues and dietary sources like extra virgin olive oil 1[1]—it benefits from established metabolic clearance pathways, potentially offering a wider therapeutic window and lower toxicity compared to synthetic electrophilic drugs.

For drug development professionals, the structural framework of 9-NO₂-cLA serves as a blueprint for designing next-generation, lipid-based Nrf2 activators targeting chronic inflammatory, cardiovascular, and neurodegenerative diseases.

References

  • Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions ACS Publications[Link][5]

  • Biomimetic Nitration of Conjugated Linoleic Acid: Formation and Characterization of Naturally Occurring Conjugated Nitrodienes The Journal of Organic Chemistry (ACS)[Link][7]

  • In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation Redox Biology (via Udelar)[Link][4]

  • Nitro-fatty acid signaling: Therapeutic potential in inflammatory diseases Redox Biochemistry and Chemistry (via ResearchGate)[Link][2]

  • Olives and Olive Oil Are Sources of Electrophilic Fatty Acid Nitroalkenes PLOS ONE[Link][1]

  • Synthesis of 9- and 12-Nitro Conjugated Linoleic Acid: Regiospecific Isomers of Naturally Occurring Conjugated Nitrodienes ResearchGate[Link][3]

Sources

Methodological & Application

synthesis protocol for 9-nitro-9Z,11E-octadecadienoic acid

Application Note: Synthesis and Purification of 9-Nitro-Conjugated Linoleic Acid (9- -cLA)

Target Molecule: 9-nitro-9(E),11(E)-octadecadienoic acid (Note on Stereochemistry: While the biological precursor is often 9Z,11E-CLA, the nitration process and subsequent isolation typically yield the thermodynamically stable 9E,11E nitroalkene isomer due to the steric demand of the nitro group. This protocol targets the stable 9E,11E isomer used in drug development contexts.)

Part 1: Scientific Background & Mechanism[1]

9-Nitro-octadecadienoic acid (


-LA)

  • Mechanism of Action: The electron-withdrawing nitro group at the C9 position activates the adjacent alkene (C9=C10) for reversible Michael addition with cellular nucleophiles, primarily cysteine thiols.

  • Key Pathway: Alkylation of cysteine residues (e.g., Cys273/Cys288) on Keap1 prevents Nrf2 ubiquitination, leading to Nrf2 nuclear translocation and the upregulation of antioxidant genes (HO-1, NQO1).

  • Therapeutic Relevance: Anti-inflammatory, anti-fibrotic, and cytoprotective properties.

Signaling Pathway Visualization

Nrf2_PathwayNO2LA9-NO2-LA(Electrophile)Keap1Keap1(Cys Sensor)NO2LA->Keap1Michael Addition(S-alkylation)Nrf2_CytoNrf2(Cytosolic)Keap1->Nrf2_CytoReleasesNrf2_NucNrf2(Nuclear)Nrf2_Cyto->Nrf2_NucTranslocationAREARE(DNA Promoter)Nrf2_Nuc->AREBindingGenesTarget Genes(HO-1, NQO1)ARE->GenesTranscription

Caption: Mechanism of Nrf2 activation by 9-NO2-LA via electrophilic modification of Keap1.

Part 2: Safety & Precautions

  • Nitro Compounds: Aliphatic nitro compounds are potentially explosive under high heat or pressure. Work on small scales (<1g) initially.

  • Solvents: Nitromethane and chlorinated solvents are toxic. Use a fume hood.

  • Instability: Nitroalkenes are Michael acceptors and sensitive to nucleophiles (thiols, hydroxide) and heat. Avoid strong bases after the elimination step.

Part 3: Protocol A - Total Synthesis (High Purity)

This route, adapted from the Freeman and Schopfer groups, ensures regio- and stereochemical control. It utilizes a Henry Reaction (Nitroaldol) followed by a base-promoted elimination.

Materials Required
  • Reagents: Methyl 9-bromononanoate, Sodium Nitrite (

    
    ), Urea, (E)-2-Nonenal, 1,1,3,3-Tetramethylguanidine (TMG), Acetic Anhydride (
    
    
    ), DMAP, Lipase (Candida antarctica, CAL-B).[1]
  • Solvents: DMSO, THF, Dichloromethane (DCM), Diethyl Ether.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 9-Nitrononanoate (Fragment A)

  • Dissolve methyl 9-bromononanoate (1.0 eq) in dry DMSO (0.5 M).

  • Add

    
     (2.0 eq) and Urea (1.5 eq) (Urea increases solubility).
    
  • Stir at ambient temperature for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Pour into ice water, extract with diethyl ether (

    
    ). Wash organic layer with water and brine. Dry over 
    
    
    .
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the nitroalkane.

Step 2: Henry Reaction (Coupling) Objective: Connect the C9 nitro-fragment with the C9 aldehyde fragment.

  • Mix Methyl 9-nitrononanoate (Fragment A, 1.0 eq) and (E)-2-Nonenal (Fragment B, 1.2 eq).

  • Cool to

    
    . Add catalyst TMG  (0.2 eq).[1]
    
  • Stir neat or in minimal THF at

    
     for 24-48 hours.
    
  • Observation: Formation of the

    
    -hydroxy-nitro intermediate (diastereomeric mixture).
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove TMG), then brine.

  • Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexane).

Step 3: Dehydration to Nitrodiene (Elimination) Objective: Create the C9=C10 double bond with E-selectivity.

  • Dissolve the

    
    -hydroxy-nitro intermediate in dry DCM.
    
  • Add Acetic Anhydride (1.5 eq) and DMAP (catalytic) to acetylate the alcohol. Stir 1h.

  • Add a mild base (e.g., Sodium Acetate or slow addition of DBU at

    
     if strict control is needed, though 
    
    
    /DMAP often drives elimination in situ for conjugated systems).
  • Critical Control: The thermodynamic product for nitroalkenes is Trans (E) . The conjugation with the existing C11=C12 bond stabilizes the 9E,11E system.

  • Purification: Flash chromatography (Silica, 0-5% EtOAc/Hexane). Note: Nitroalkenes are yellow oils.

Step 4: Hydrolysis (Deprotection) Objective: Convert methyl ester to free fatty acid without destroying the nitroalkene.

  • Enzymatic Hydrolysis (Preferred): Dissolve methyl ester in phosphate buffer/acetone mix. Add CAL-B (Lipase) . Stir at

    
    . This avoids Michael addition of hydroxide ions.
    
  • Chemical Hydrolysis (Alternative): Use LiOH in THF/Water at

    
    , but monitor strictly to prevent polymerization.
    
  • Isolation: Acidify to pH 3 with dilute HCl, extract immediately with hexane/ether.

Synthesis Workflow Diagram

Synthesis_ProtocolStart1Methyl 9-bromononanoateStep1Nitration(NaNO2, DMSO)Start1->Step1Start2(E)-2-NonenalStep2Henry Reaction(TMG, 0°C)Start2->Step2Inter1Methyl 9-nitrononanoateStep1->Inter1Inter1->Step2Inter2β-Hydroxy Nitro IntermediateStep2->Inter2Step3Dehydration(Ac2O, DMAP)Inter2->Step3Inter3Methyl 9-nitro-9E,11E-octadecadienoateStep3->Inter3Step4Enzymatic Hydrolysis(CAL-B Lipase)Inter3->Step4Product9-Nitro-9E,11E-octadecadienoic acidStep4->Product

Caption: Total synthesis workflow for 9-NO2-cLA using the Henry reaction strategy.

Part 4: Protocol B - Biomimetic Generation (Rapid)

Use this for generating standards or qualitative biological assays.

  • Substrate: Start with pure 9Z,11E-Conjugated Linoleic Acid (CLA) .

  • Nitration: Emulsify CLA (50 mg) in phosphate buffer (pH 7.4) with 10 mM

    
    .
    
  • Acidification: Slowly lower pH to 3.0 using HCl, or add acetic acid. Stir vigorously for 30 min.

  • Extraction: Extract with DCM.

  • Result: A mixture of 9-nitro and 12-nitro isomers. Requires HPLC purification (see below).

Part 5: Purification & Characterization

HPLC Purification Conditions

Separation of regioisomers (9-nitro vs 12-nitro) is critical.

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5

m, 250 x 4.6 mm)
Mobile Phase A Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Acetic Acid
Gradient 70% B to 100% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 270 nm (Characteristic for nitro-diene chromophore)
Retention 9-nitro elutes slightly earlier than 12-nitro (verify with standards)
Characterization Data (Diagnostic)
  • UV-Vis:

    
     ~270 nm (conjugated nitro-diene).
    
  • MS (ESI-):

    
     m/z 324.2.
    
  • 1H NMR (

    
    ): 
    
    • 
       7.54 ppm (d):  Olefinic proton at C10 (adjacent to 
      
      
      ). High shift indicates E-geometry and electron withdrawal.
    • 
       6.34 ppm (dt):  Olefinic proton at C11.
      
    • 
       6.19 ppm (dd):  Olefinic proton at C12.
      
    • 
       2.65 ppm (t):  Methylene protons at C8 (adjacent to 
      
      
      group).

Part 6: Storage and Stability

  • Solvent: Store as a stock solution in Methanol or DMSO (50 mg/mL). Avoid protic solvents if basic.

  • Temperature:

    
     is mandatory for long-term storage.
    
  • Stability: Stable for >6 months in DMSO at

    
    . Neat oils decompose/polymerize at room temperature within days.
    

References

  • Freeman, B. A., et al. (2021). "Synthesis of 9- and 12-Nitro Conjugated Linoleic Acid: Regiospecific Isomers of Naturally Occurring Conjugated Nitrodienes." Tetrahedron Letters.

  • Woodcock, S. R., et al. (2006).[2] "Synthesis of nitrolipids. All four possible diastereomers of nitrooleic acids: (E)- and (Z)-, 9- and 10-nitro-octadec-9-enoic acids."[2] Organic Letters, 8(18), 3931-3934.[3]

  • Schopfer, F. J., et al. (2018). "Nitro-fatty acids: New drug candidates for chronic inflammatory and fibrotic diseases." Nitric Oxide, 79, 31-37.

  • Cayman Chemical. "Product Information: 9(E),11(E)-9-nitro Conjugated Linoleic Acid."[4]

  • Bonacci, G., et al. (2011). "Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-kappaB signaling." J. Biol. Chem.

Application Note: High-Sensitivity LC-MS/MS Detection and Quantification of Endogenous Nitro-Conjugated Linoleic Acid (NO₂-cLA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Nitro-fatty acids (NO₂-FAs) are pleiotropic, electrophilic lipid mediators formed endogenously through the reaction of unsaturated fatty acids with reactive nitrogen species 1. Among these, nitro-conjugated linoleic acid (NO₂-cLA) is the most abundant endogenous NO₂-FA, circulating in healthy human plasma at low nanomolar concentrations (1–3 nM) 2. NO₂-cLA is generated primarily from the dietary lipid conjugated linoleic acid (cLA) via gastric acidification in the presence of nitrite [[2]](), or through biomimetic nitration by activated macrophages expressing iNOS [[3]]().

Functionally, the nitroalkene moiety of NO₂-cLA undergoes reversible Michael addition with nucleophilic residues (e.g., cysteines on target proteins), leading to the activation of the Nrf2 antioxidant pathway and the inhibition of pro-inflammatory NF-κB signaling 3.

Pathway Diet Dietary cLA (Dairy/Meat) Macrophage Activated Macrophage (iNOS / ONOO-) Diet->Macrophage Substrate NO2cLA Endogenous NO2-cLA (9- & 12-NO2-cLA) Diet->NO2cLA Gastric Acidification Nitrite Nitrite (NO2-) (Saliva/Diet) Nitrite->NO2cLA Gastric Acidification Macrophage->NO2cLA Biomimetic Nitration Nrf2 Nrf2 Activation (Antioxidant) NO2cLA->Nrf2 Electrophilic Alkylation NFkB NF-κB Inhibition (Anti-inflammatory) NO2cLA->NFkB Electrophilic Alkylation

Biological formation and signaling pathway of endogenous NO2-cLA.

Analytical Challenges & Causality of Methodological Choices

Detecting endogenous NO₂-cLA presents three distinct analytical challenges that dictate our protocol design:

  • Low Abundance & Matrix Suppression : Endogenous levels are in the low nanomolar range 2.

    • Causality of Choice : We utilize targeted Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode to maximize the signal-to-noise ratio. A basic mobile phase additive (0.05% NH₄OH) is strictly required to drive the deprotonation of the carboxylic acid group, exponentially increasing ionization efficiency [[4]]().

  • Analyte Polarity & Partitioning : Classical biphasic lipid extractions (Folch or Bligh-Dyer) partition relatively polar NO₂-FAs into the discarded aqueous layer.

    • Causality of Choice : A single-phase liquid extraction using diethyl ether (DEE) and methanol ensures complete recovery of both non-polar and polar lipid species, preventing aqueous phase loss 4.

  • Electrophilic Instability : NO₂-cLA readily reacts with endogenous thiols (e.g., glutathione) [[5]]().

    • Causality of Choice : Extractions must be performed rapidly at 4°C, and samples are spiked immediately with an isotopically labeled internal standard ([¹⁵N]O₂-cLA) to account for any matrix-induced degradation or extraction losses, creating a self-validating quantitative system 6.

Workflow Sample Plasma Sample (4°C) Spike Spike IS ([15N]O2-cLA) Sample->Spike Extract Single-Phase Extraction (DEE / MeOH) Spike->Extract Centrifuge Centrifuge & Dry (Vacuum) Extract->Centrifuge LCMS LC-MS/MS (ESI-, MRM) Centrifuge->LCMS

Self-validating extraction and LC-MS/MS workflow for NO2-cLA quantification.

Step-by-Step Protocol: Self-Validating Extraction & LC-MS/MS

Reagents & Standards
  • Solvents : LC-MS grade Methanol, Acetonitrile (ACN), Diethyl Ether (DEE), Isopropanol.

  • Additives : LC-MS grade Ammonium Hydroxide (NH₄OH).

  • Internal Standard (IS) : [¹⁵N]O₂-cLA 6.

Step 1: Sample Collection & IS Spiking
  • Collect whole blood in EDTA tubes, centrifuge at 2500 rpm (4°C, 15 min) to isolate plasma 5.

  • Transfer 150 µL of plasma to a pre-chilled glass vial.

  • Critical Step : Immediately spike with 5 µL of 100 nM [¹⁵N]O₂-cLA (yielding a final theoretical concentration of ~3.3 nM) to match expected endogenous levels 2. Vortex for 30 seconds.

Step 2: Single-Phase Liquid Extraction
  • Add 1.5 mL of a cold extraction mixture (Methanol:DEE, 1:1 v/v) to the spiked plasma 4.

  • Vortex vigorously for 3 minutes to precipitate proteins and simultaneously extract lipids.

  • Centrifuge at 4000 × g for 15 minutes at 4°C 4.

  • Carefully transfer the upper organic layer to a new glass tube. Avoid disturbing the protein pellet.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or vacuum centrifugation at room temperature 4.

Step 3: Reconstitution & LC-MS/MS Analysis
  • Reconstitute the dried lipid film in 50 µL of Methanol:Isopropanol (1:1 v/v). Vortex thoroughly 4.

  • Transfer to an autosampler vial equipped with a glass insert.

  • Inject 10 µL onto a reversed-phase C18 column (e.g., 1.7 µm, 2.1 × 100 mm) maintained at 40°C.

Quantitative Data Presentation & MRM Parameters

Table 1: LC-MS/MS MRM Transitions and Collision Energies

Analyte Precursor Ion [M-H]⁻ (m/z) Product Ion [NO₂]⁻ (m/z) Collision Energy (V) Reference
NO₂-cLA (Endogenous) 324.2 46.0 -25 6
[¹⁵N]O₂-cLA (Internal Standard) 325.2 47.0 -25 2

| NO₂-[¹³C₁₈]LA (Alternative IS) | 342.2 | 46.0 | -25 | 6 |

Note: The primary product ion corresponds to the loss of the nitro group. The 9- and 12-NO₂-cLA regioisomers will typically co-elute or elute as closely spaced doublets 7.

Table 2: Liquid Chromatography Gradient Conditions

Time (min) Mobile Phase A (H₂O + 0.05% NH₄OH) Mobile Phase B (ACN + 0.05% NH₄OH) Flow Rate (mL/min)
0.0 85% 15% 0.3
1.0 85% 15% 0.3
5.0 0% 100% 0.3
6.5 0% 100% 0.3
6.6 85% 15% 0.3

| 8.0 | 85% | 15% | 0.3 |

(Adapted from validated NO₂-FA LC-MS/MS methods 4)

System Validation: The Electrophilic Shift Assay

To definitively prove that the detected m/z 324.2 → 46.0 signal is an electrophilic nitro-fatty acid (and not an isobaric artifact), a secondary validation tier is required.

  • Take a parallel 150 µL plasma sample.

  • Incubate with 500 mM β-mercaptoethanol (BME) for 30 minutes at 37°C prior to extraction 5.

  • Causality : BME forms a covalent Michael adduct with the nitroalkene moiety. True NO₂-cLA will exhibit a complete loss of the 324.2 → 46.0 signal, shifted to the adducted mass (+78 Da). If the peak remains unchanged, it is a non-electrophilic interference [[6]]().

References

  • 7Biomimetic nitration of conjugated linoleic acid: formation and characterization of naturally occurring conjugated nitrodienes. SciSpace.

  • [[3]]() In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation. Colibri.

  • [[6]]() Olives and Olive Oil Are Sources of Electrophilic Fatty Acid Nitroalkenes. PLOS One.

  • 1Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms. PMC.

  • 4Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI.

  • 5Nitro-fatty Acid Metabolome: Saturation, Desaturation, β-Oxidation, and Protein Adduction. PMC.

  • 2Conjugated Linoleic Acid Modulates Clinical Responses to Oral Nitrite and Nitrate. PMC.

Sources

Application Note: High-Sensitivity Quantification of 9-Nitro-9Z,11E-Octadecadienoic Acid in Tissue Samples

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

9-nitro-9Z,11E-octadecadienoic acid (


) is a potent endogenous signaling mediator derived from the nitration of linoleic acid. Unlike canonical lipids, 

acts as an electrophilic signaling molecule that modulates inflammation via pleiotropic mechanisms, including the alkylation of susceptible protein thiols (e.g., Keap1/Nrf2 pathway, PPAR

, and NF-

B) [1].

The Analytical Challenge: Quantifying


 in tissue is fraught with two opposing risks:
  • Underestimation: Due to rapid metabolism (saturation/

    
    -oxidation) and reversible Michael addition to cellular proteins and glutathione.
    
  • Overestimation (Artifacts): Acidic extraction conditions can catalyze the nitration of abundant free linoleic acid by residual nitrite (

    
    ), generating "fake" 
    
    
    
    ex vivo.

This protocol details a rigorous LC-MS/MS workflow using stable isotope dilution and artifact-suppression chemistry to ensure measurement accuracy.

Pre-Analytical Critical Control Points

Before beginning the extraction, you must prepare the "Stop Solution" to halt both enzymatic degradation and artifactual nitration.

The Artifact Suppression System

Standard lipid extraction uses acidic conditions (to protonate fatty acids). However, in the presence of tissue nitrite, this creates nitrating species.

  • Solution: Sulfanilamide . It scavenges nitrite ions immediately upon tissue disruption, preventing them from reacting with linoleic acid.

  • Antioxidant: BHT (Butylated hydroxytoluene) .[1] Prevents oxidative degradation of the polyunsaturated chain.

The Protein-Binding Problem

 exists in two pools:
  • Free/Esterified Pool: Lipid-soluble, extractable with organic solvents.

  • Protein-Adducted Pool: Covalently bound to Cysteine residues via Michael addition.[2]

  • Note: This protocol targets the Free/Esterified Pool . To measure the protein-bound pool, samples must undergo chemical release (e.g., HgCl

    
     treatment) or proteolysis, which is outside the scope of this lipidomics-focused note.
    

Experimental Protocol

Materials & Reagents
  • Analyte Standard: 9-nitro-9Z,11E-octadecadienoic acid (Cayman Chemical or equivalent).

  • Internal Standard (ISTD):

    
     or 
    
    
    
    . Crucial: Do not use structural analogs like nitro-oleic acid as ISTD; they do not compensate for matrix effects identical to the analyte.
  • Extraction Solvent: Methanol (LC-MS grade), Chloroform (or Dichloromethane), Water.

  • Additives: Sulfanilamide, BHT, DTPA (chelator).

Workflow Visualization

ExtractionWorkflow Tissue Frozen Tissue Sample (Liver, Heart, Adipose) Homogenize Homogenization Buffer: PBS + MeOH (1:1) Tissue->Homogenize Spike Spike Internal Standard [13C]-9-NO2-LA Homogenize->Spike Inhibitors ADD IMMEDIATELY: 1. Sulfanilamide (Nitrite Scavenger) 2. BHT (Antioxidant) 3. DTPA (Chelator) Inhibitors->Homogenize Critical Step Extract Liquid-Liquid Extraction (Modified Bligh-Dyer) Add CHCl3 + Acidified H2O Spike->Extract PhaseSep Phase Separation Centrifuge 3000xg Extract->PhaseSep Organic Collect Lower Organic Phase (Lipids + NO2-LA) PhaseSep->Organic Dry Dry under N2 stream Reconstitute in MeOH Organic->Dry LCMS LC-MS/MS Analysis MRM Mode Dry->LCMS

Caption: Step-by-step extraction workflow emphasizing the critical addition of nitrite scavengers (Sulfanilamide) prior to cell lysis to prevent artifactual nitration.

Step-by-Step Extraction Procedure
  • Tissue Homogenization:

    • Weigh ~50-100 mg of frozen tissue.

    • Add 500

      
      L of ice-cold Homogenization Buffer  (PBS containing 50 mM Sulfanilamide and 100 
      
      
      
      M DTPA).
    • Why? Sulfanilamide blocks nitrite; DTPA chelates transition metals that catalyze oxidation.

    • Add 500

      
      L Methanol containing 0.01% BHT.
      
    • Homogenize using bead beater or probe sonicator (keep on ice).

  • Internal Standard Spiking:

    • Add 10

      
      L of 
      
      
      
      (100 nM stock) to the homogenate.
    • Vortex for 10 seconds.

    • Self-Validation: Spiking before extraction corrects for extraction efficiency losses and ionization suppression.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 1 mL Chloroform (

      
      ). Vortex vigorously for 1 min.
      
    • Centrifuge at 3,000

      
       g for 10 min at 4°C.
      
    • Collect the lower organic phase (chloroform layer) into a fresh glass tube.

    • Re-extraction (Optional): Add another 1 mL

      
       to the remaining aqueous phase, vortex, centrifuge, and combine with the first organic fraction to maximize recovery.
      
  • Drying & Reconstitution:

    • Evaporate the solvent under a gentle stream of Nitrogen (

      
      ) at 30°C.
      
    • Reconstitute the residue in 100

      
      L of Mobile Phase A/B (50:50) .
      
    • Transfer to an LC vial with a glass insert.

LC-MS/MS Instrumentation & Settings

Philosophy: Nitro-fatty acids are electronegative. Negative Electrospray Ionization (ESI-) is the gold standard. We utilize Multiple Reaction Monitoring (MRM) for selectivity.

Chromatographic Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Acetic Acid (or 5mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate to 30% B

  • Flow Rate: 0.3 - 0.4 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Negative Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: -2.5 to -3.5 kV.

MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
9-

-LA
324.2 46.0 (

)
20 - 25Quantifier
9-

-LA
324.2168.035Qualifier
ISTD (

)
342.2 46.0 (

)
20 - 25Reference

Note: The loss of the nitro group (


, 

46) is the most abundant fragment for nitroalkenes [2]. While less specific than a carbon-chain fragment, the chromatographic retention time combined with the specific precursor mass provides the necessary specificity.
Mechanistic Fragmentation Diagram

Fragmentation Parent Precursor Ion [M-H]- = 324.2 (9-NO2-LA) Collision Collision Cell (CID) Parent->Collision Product1 Product Ion NO2- (m/z 46) (High Abundance) Collision->Product1 Primary Transition Product2 Carbon Chain Fragments (e.g., m/z 168) (Structural ID) Collision->Product2 Secondary Transition

Caption: Collision-Induced Dissociation (CID) pathway. The nitro group is labile, yielding the characteristic nitrite ion (


 46) used for high-sensitivity quantification.

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:



Quality Control Criteria (Self-Validating System)
  • Linearity: Calibration curve (

    
    ) must have 
    
    
    
    .
  • Recovery: Spike pure tissue homogenate with standard before vs. after extraction. Recovery should be >70%.

  • Artifact Check (The "Zero" Control): Run a "Blank" tissue sample spiked with non-nitrated Linoleic Acid and Nitrite (

    
    ) but without  Sulfanilamide.
    
    • Result: If you detect

      
       in this sample, your artifact suppression failed.
      
    • Requirement: If you use Sulfanilamide correctly, this signal should be <5% of LLOQ.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Artifactual nitration during extraction.Ensure Sulfanilamide is added to the buffer before the tissue touches it. Check pH (keep neutral until extraction).
Low Sensitivity Ion suppression from phospholipids.Improve chromatographic separation (longer gradient). Perform SPE cleanup if LLE is insufficient.
Peak Tailing Column interaction.Add 5-10 mM Ammonium Acetate to the aqueous mobile phase to improve peak shape.
Retention Time Shift pH drift in mobile phase.Prepare fresh mobile phase daily. Nitro-fatty acids are sensitive to pH changes.

References

  • Freeman, B. A., et al. (2008). Nitro-fatty acid formation and signaling.[1][2][3][4][5][6][7] Journal of Biological Chemistry, 283(23), 15515-15519. Link

  • Baker, P. R., et al. (2005). Fatty acid transduction of nitric oxide signaling: multiple reaction pathways and product ion mechanisms for nitro-fatty acid derivatives. Journal of Biological Chemistry, 280(51), 42464-42475. Link

  • Tsikas, D., et al. (2009). Nitro-fatty acids: formation, measurement and physiological relevance. Journal of Chromatography B, 877(26), 2776-2786. Link

  • Schopfer, F. J., et al. (2011). Detection and quantification of protein adduction by electrophilic fatty acids: mitochondrial generation of fatty acid nitroalkene derivatives. Free Radical Biology and Medicine, 50(10), 1285-1294. Link

Sources

in vitro nitration of 9Z,11E-conjugated linoleic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Biomimetic Nitration of 9Z,11E-Conjugated Linoleic Acid

Abstract & Scientific Rationale

Nitrated fatty acids (


-FAs) are potent endogenous signaling molecules formed by the reaction of unsaturated fatty acids with reactive nitrogen species (RNS) such as nitrogen dioxide (

) and peroxynitrite (

).[1][2][3][4][5] Unlike their non-nitrated precursors,

-FAs possess an electron-withdrawing nitro group primarily at the vinylic position, conferring electrophilic properties.[6]

This electrophilicity allows


-FAs to undergo reversible Michael addition  with nucleophilic cysteine residues on key regulatory proteins (e.g., Keap1, NF-

B, PPAR

). Specifically, 9Z,11E-Conjugated Linoleic Acid (CLA) is a preferential substrate for nitration due to the stability of its conjugated diene system. The resulting Nitro-CLA (

-CLA)
is a robust anti-inflammatory mediator.

This guide details the biomimetic synthesis of


-CLA using acidified nitrite, a method that mimics the gastric formation of these lipids. It includes rigorous purification steps and LC-MS/MS validation parameters to ensure experimental reproducibility.

Chemical Principle: The Biomimetic Reaction

The synthesis relies on the generation of nitrating species from sodium nitrite (


) in an acidic environment.



The nitrogen dioxide radical (


) attacks the conjugated diene of 9Z,11E-CLA. Due to resonance stabilization, the reaction yields two primary regioisomers:
  • 9-nitro-9Z,11E-CLA

  • 12-nitro-9Z,11E-CLA

Protocol: In Vitro Synthesis of -CLA

Safety Warning: Perform all steps in a chemical fume hood. Sodium nitrite is toxic. Chloroform and hexane are volatile and hazardous.

Materials & Reagents
  • Substrate: 9Z,11E-Conjugated Linoleic Acid (Free Fatty Acid form, >98% purity).

  • Nitrating Agent: Sodium Nitrite (

    
    ).[6]
    
  • Acid: Hydrochloric Acid (1M HCl) or Acetic Acid.

  • Solvents: Hexane (HPLC grade), Methanol, Water (Milli-Q).

  • Gas: Nitrogen (

    
    ) for sparging.
    
Step-by-Step Methodology

1. Preparation of Lipid Solution (Biphasic System)

  • Dissolve 100 mg of 9Z,11E-CLA in 5 mL of Hexane .

  • Place the solution in a glass reaction vial with a magnetic stir bar.

  • Critical Step: Sparge the hexane solution with

    
     gas for 10 minutes. Why? Oxygen competes with nitrite radicals and promotes lipid peroxidation (formation of oxo-derivatives) rather than nitration.
    

2. Preparation of Nitrite Solution

  • Prepare a 1 M solution of

    
     in degassed Milli-Q water.
    
  • Ensure the water is fresh and free of metal chelators which might alter radical generation.

3. The Nitration Reaction [2][3][6][7][8][9]

  • Add the aqueous

    
     solution to the hexane-lipid mixture. (Target ratio: 5:1 molar excess of Nitrite to Lipid).
    
  • While stirring vigorously to create an emulsion, add 1M HCl dropwise to lower the aqueous phase pH to ~3.0.

  • Observation: The aqueous phase may turn transiently blue (formation of

    
    ) before fading.
    
  • Seal the vial under

    
     atmosphere.
    
  • Incubate at 37°C for 60 minutes with constant stirring.

4. Termination and Extraction

  • Stop the reaction by adding 5 mL of ice-cold saturated NaCl solution (brine).

  • Extract the organic layer (Hexane).[7]

  • Perform two additional extractions of the aqueous phase with 5 mL Hexane/Chloroform (1:1).

  • Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporate solvent under a stream of

    
    .
    

Protocol: Purification (Solid Phase Extraction)

The crude mixture contains unreacted CLA, oxidized byproducts, and the target


-CLA.[6]
  • Conditioning: Use a Silica or C18 SPE cartridge. Condition with 6 mL Methanol followed by 6 mL Hexane.

  • Loading: Resuspend the dried crude lipid in a minimal volume of Hexane and load onto the cartridge.

  • Washing: Wash with 10 mL Hexane (removes non-polar impurities).

  • Elution: Elute the nitrated fatty acids with Hexane:Ethyl Acetate (80:20 v/v) . Note:

    
    -CLA is slightly more polar than native CLA due to the nitro group.
    
  • Drying: Evaporate the eluate under nitrogen and store at -80°C dissolved in Methanol.

Validation: LC-MS/MS Analysis

To confirm the synthesis, you must detect the specific mass transitions characteristic of


-CLA.

Instrument Parameters (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI)

  • Polarity: Negative Mode (

    
    )
    
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)

Mobile Phase:

  • A: Water + 0.1% Acetic Acid[10]

  • B: Acetonitrile + 0.1% Acetic Acid[10]

  • Gradient: 40% B to 95% B over 10 minutes.

Mass Transitions (MRM):

CompoundPrecursor Ion (

)
Product Ion (

)
Identity Confirmation

-CLA
326.2 46.0 Loss of

group (Specific)

-CLA
326.2 279.2 Neutral loss of

(47 Da)
Native CLA 279.2279.2Unreacted starting material

Note: The precursor mass of 326 corresponds to the nitrated adduct. Depending on the ionization energy, you may also observe m/z 324 if water elimination occurs readily.

Mechanism of Action & Signaling Pathways

The biological activity of


-CLA relies on its ability to modify proteins post-translationally.[4][5][11] The diagram below illustrates the synthesis workflow and the downstream signaling mechanisms.
Figure 1: Synthesis and Signaling Workflow

G cluster_0 In Vitro Synthesis cluster_1 Cellular Signaling (Anti-Inflammatory) CLA 9Z,11E-CLA (Lipid Substrate) Reaction Biomimetic Nitration (37°C, pH 3.0, N2) CLA->Reaction NaNO2 NaNO2 + HCl (Acidified Nitrite) NaNO2->Reaction Extraction Hexane Extraction & SPE Purification Reaction->Extraction Product NO2-CLA (Electrophilic) Extraction->Product Michael Michael Addition (Reversible) Product->Michael Enters Cell Cys Cysteine Thiol (Nucleophile) Cys->Michael Keap1 Keap1 Alkylation Michael->Keap1 PPAR PPARγ Activation Michael->PPAR NFkB NF-κB Inhibition Michael->NFkB Nrf2 Nrf2 Activation (Antioxidant Response) Keap1->Nrf2

Figure Caption: Left: Biomimetic synthesis of NO2-CLA via acidic nitration.[4] Right: Downstream signaling via electrophilic attack on cysteine residues, leading to Nrf2/PPAR


 activation and NF-

B suppression.

References

  • Woodcock, S. R., et al. (2014). Biomimetic Nitration of Conjugated Linoleic Acid: Formation and Characterization of Naturally Occurring Conjugated Nitrodienes.[10] Journal of Organic Chemistry. [Link]

  • Villacorta, L., et al. (2018). In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation.[12] Redox Biology. [Link]

  • Bonacci, G., et al. (2011). Electrophilic fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism. Journal of Biological Chemistry. [Link]

  • Schopfer, F. J., et al. (2011). Formation and signaling actions of electrophilic lipids. Chemical Reviews. [Link]

  • Delmastro-Greenwood, M., et al. (2014). Nitrite and nitrate-dependent generation of anti-inflammatory fatty acid nitroalkenes. Free Radical Biology and Medicine. [Link]

Sources

detecting protein-nitro-lipid adducts via mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Detection of Protein-Nitro-Lipid Adducts via Chemoproteomic Mass Spectrometry

Executive Summary

Nitroxidative stress generates reactive nitrogen species (RNS) that nitrate unsaturated fatty acids, yielding electrophilic nitro-fatty acids (NO₂-FAs), such as nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA). Unlike oxidative damage markers, these lipids act as potent signaling mediators by covalently modifying nucleophilic residues (Cysteine and Histidine) on key regulatory proteins (e.g., NF-κB, Nrf2, STING) via Michael addition .

The Analytical Challenge: Detecting these adducts is notoriously difficult due to:

  • Lability: The Michael adduct is reversible (via

    
    -elimination) under standard high-pH proteomics workflows.
    
  • Low Abundance: Stoichiometry is often sub-1%.

  • Ion Suppression: Lipophilic modifications can suppress peptide ionization or cause poor fragmentation.

The Solution: This guide details a Chemoproteomic "Click" Chemistry Workflow combined with Targeted LC-MS/MS . This approach bypasses the stability issues of direct detection by stabilizing the adduct via an alkyne-tagged probe, allowing for biotin-streptavidin enrichment and rigorous site-localization.

Mechanism of Action & Analytical Logic

To detect the adduct, one must understand its formation. NO₂-FAs are "soft" electrophiles. They react preferentially with "soft" nucleophiles (thiolates of hyper-reactive cysteines) in a reversible manner.

The Michael Addition & Reversibility

The nitro group withdraws electrons, activating the


-carbon of the alkene. The protein cysteine attacks this carbon. Crucially, this bond is reversible . High temperatures or high pH during sample prep will cause the lipid to fall off (elimination), leading to false negatives.

Diagram 1: The Electrophilic Nitro-Alkylation Mechanism This diagram illustrates the formation of the adduct and the critical "Click" strategy used to stabilize and detect it.

NitroLipidMechanism cluster_0 Analytical Challenge RNS Reactive Nitrogen Species (RNS) NO2FA Nitro-Fatty Acid (Electrophile) RNS->NO2FA Nitration PUFA Unsaturated Fatty Acid PUFA->NO2FA Adduct Nitro-Lipid Protein Adduct NO2FA->Adduct Michael Addition (Reversible) Protein Protein (Cys-SH) Protein->Adduct Triazole Stable Triazole Conjugate Protein->Triazole In Situ Labeling ClickProbe Alkyne-NO2-FA Probe ClickProbe->Triazole Click Reaction (CuAAC)

Caption: Mechanism of nitro-fatty acid formation and the stabilization strategy using Alkyne-tagged probes to prevent reversibility during MS analysis.

Experimental Protocol: The "Click" Enrichment Workflow

Scope: Detection of NO₂-OA targets in mammalian cells. Reagents: Alkyne-9-Nitro-oleic acid (Alk-9-NO₂-OA), Biotin-Azide, TCEP, TBTA, CuSO₄.

Phase A: In Situ Labeling & Lysis (Preserving the Adduct)

Standard lysis buffers (pH 8.0+) promote adduct loss. We use neutral pH.

  • Treatment: Treat cells (e.g., HEK293, RAW264.7) with 10–25 µM Alk-9-NO₂-OA for 2–4 hours.

    • Control: Treat parallel plates with non-electrophilic control (e.g., Oleic Acid) or pre-treat with excess free thiol (N-acetylcysteine) to block binding.

  • Lysis: Wash cells with cold PBS. Lyse in HEPES Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40) containing protease inhibitors and 20 mM N-ethylmaleimide (NEM) .

    • Why NEM? You must alkylate remaining free cysteines immediately to prevent post-lysis artificial adduction (scrambling).

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.

Phase B: Copper-Catalyzed Click Chemistry (CuAAC)

This step attaches a biotin handle to the lipid-protein complex.

  • Reaction Mix: To the lysate (1-2 mg protein), add sequentially:

    • Biotin-Azide: 100 µM (Tag)

    • TBTA: 100 µM (Ligand to stabilize Cu(I))

    • CuSO₄: 1 mM (Catalyst)

    • TCEP: 1 mM (Reducing agent to generate Cu(I))

  • Incubation: Rotate for 1 hour at Room Temperature (RT).

  • Precipitation: Add cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted biotin-azide. Spin, discard supernatant, and air-dry the pellet.

Phase C: Enrichment & On-Bead Digestion
  • Resuspension: Dissolve pellet in 1% SDS / 50 mM HEPES (pH 7.4).

  • Affinity Purification: Incubate with Streptavidin-Agarose beads for 2 hours.

  • Stringent Washing: Wash beads 3x with 1% SDS, 3x with 6M Urea, 3x with PBS.

    • Critical: High stringency removes non-covalent binders (lipids are sticky).

  • Digestion: Perform on-bead digestion using Trypsin (overnight, 37°C).

  • Elution: Collect peptides. The nitro-lipid modified peptides will remain on the bead (via the biotin linker) unless the linker has a cleavable spacer (e.g., Dde-biotin).

    • Alternative (Diagnostic): If using a cleavable linker, elute the modified peptide. If using standard biotin, analyze the flow-through (depletion analysis) OR digest and look for the specific mass shift if the linker allows peptide release. Recommendation: Use a cleavable Azide-Biotin linker (e.g., Dde or Diazo) to recover the modified peptide for site identification.

Mass Spectrometry Configuration

Instrument: Orbitrap (e.g., Q-Exactive) or Q-TOF.[1] Mode: Data Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) for validation.

ParameterSettingRationale
Polarity Positive (+ve)Standard for tryptic peptides.
Precursor Resolution 70,000 (at 200 m/z)High res required to distinguish lipid mass defects.
Fragmentation HCD (Higher-energy C-trap Dissociation)Stepped NCE (25, 30, 35) . Lipid adducts are fragile; stepped energy ensures both lipid fragmentation (reporter ions) and peptide backbone sequencing.
Dynamic Exclusion 30 sPrevent re-sampling abundant ions.
Mass Shift (Variable Mod) +327.241 Da (for NO₂-OA)Exact mass of Nitro-oleic acid addition. Note: If using Click-probe + Biotin, the mass shift = Probe + Linker + Cleaved remnant.
Diagnostic Ions (Include) Neutral Loss of HNO₂ Often observed in MS2. Look for peaks corresponding to [Precursor - 47 Da].

Data Analysis & Self-Validation

To ensure scientific integrity, the identified targets must pass the "Self-Validating" criteria.

Validation Workflow
  • Mass Shift Detection: Search raw data (MaxQuant/Proteome Discoverer) for the specific mass addition on Cysteine.

  • Reporter Ion Check: In the MS/MS spectrum, look for lipid-specific immonium ions or fragments.

  • Trans-Nitroalkylation Test (The "Gold Standard" Check):

    • Method: Take an aliquot of the enriched sample and treat with

      
      -mercaptoethanol (BME)  at pH 8.0 for 30 mins.
      
    • Result: BME is a stronger nucleophile. It will displace the nitro-lipid from the protein.

    • MS Readout: The peak for the adduct should disappear or significantly decrease. If the peak remains, it is a false positive (non-specific covalent binding).

Diagram 2: Validation Logic Flow Decision tree for confirming a true Protein-Nitro-Lipid adduct.

ValidationLogic Spectrum MS/MS Spectrum Observed MassShift Correct Mass Shift? (e.g., +327 Da) Spectrum->MassShift Reporter Lipid Reporter Ions Present? MassShift->Reporter Yes FalsePos FALSE POSITIVE (Non-specific/Stable) MassShift->FalsePos No BME_Test BME Treatment (Trans-alkylation) Reporter->BME_Test Yes Reporter->FalsePos No Result Signal Disappears? BME_Test->Result TruePos VALID ADDUCT (Reversible Michael Addition) Result->TruePos Yes Result->FalsePos No

Caption: Logical workflow for validating MS spectral assignments using chemical trans-alkylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Adducts Detected High pH during lysis caused reversal.Ensure Lysis buffer is pH 7.4 or lower. Process on ice.
High Background Non-specific binding of lipid probe.Increase stringency of bead washing (6M Urea or high detergent).
Poor Fragmentation Lipid suppresses ionization.Use Stepped NCE. Ensure "Click" linker is cleavable to reduce mass bulk.
Scrambling Post-lysis reaction of free lipids.Mandatory: Add NEM (20 mM) immediately upon lysis to block free Cys.

References

  • Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches. Source: Redox Biology (2019).[1][2] URL:[Link] Relevance: Foundational review on MS methods for NO₂-FA adducts.[1][3][4][5]

  • Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. Source: Redox Biology (2021).[6] URL:[Link] Relevance: Describes the specific "Click" chemistry probe (Alk-9-NO2-OA) protocol.

  • Mechanism of Michael addition reaction: Kinetic analysis of thiol alkylation. Source: Journal of Biological Chemistry (JBC). URL:[Link] Relevance: Establishes the reversibility and kinetics of the cysteine modification.

  • Detection and Quantification of Protein Adduction by Electrophilic Fatty Acids. Source: Molecular & Cellular Proteomics (MCP). URL:[Link] Relevance: Describes the BME trans-alkylation validation method.

Sources

Application Note: In Vitro Evaluation and Cell Culture Protocols for 9-Nitro-Octadecadienoic Acid (9-NO₂-LA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

9-Nitro-octadecadienoic acid (commonly referred to as 9-nitro-linoleic acid or 9-NO₂-LA) is an endogenous, electrophilic nitrated fatty acid (NO₂-FA) formed via the reaction of unsaturated fatty acids with nitric oxide-derived reactive nitrogen species. In drug development and molecular biology, 9-NO₂-LA is highly valued for its potent anti-inflammatory, cytoprotective, and anti-fibrotic properties .

Unlike traditional receptor-ligand interactions, 9-NO₂-LA transduces signals through reversible Michael addition . The electron-withdrawing nitro group creates a partial positive charge on the adjacent β-carbon (nitroalkene moiety), making it highly reactive toward nucleophilic thiol groups (cysteine residues) on target proteins . Key validated targets include the alkylation of Keap1 (activating the Nrf2 antioxidant pathway), the alkylation of the NF-κB p65 subunit (repressing pro-inflammatory transcription), and the conformational activation of SIRT6 .

G NO2LA 9-NO2-LA (Electrophilic Lipid) Keap1 Keap1 (Cys151 Alkylation) NO2LA->Keap1 Michael Addition p65 NF-κB p65 (Cys38 Alkylation) NO2LA->p65 Michael Addition SIRT6 SIRT6 (Cys18 Alkylation) NO2LA->SIRT6 Michael Addition Nrf2 Nrf2 Activation Keap1->Nrf2 Stabilizes Response Anti-inflammatory & Cytoprotective State Nrf2->Response NFkB NF-κB Inhibition p65->NFkB Represses NFkB->Response Prevents SIRT6_Act SIRT6 Activation SIRT6->SIRT6_Act Activates SIRT6_Act->Response

Fig 1: Signaling mechanisms of 9-NO₂-LA via reversible Michael addition to target thiols.

Experimental Rationale: The Causality of Protocol Design

To achieve reproducible results with 9-NO₂-LA, researchers must understand the physical chemistry of electrophilic lipids. Standard cell culture protocols will often result in false negatives if not adapted for NO₂-FAs.

  • The Albumin Scavenging Effect (Media Selection): Standard culture media supplemented with 10% Fetal Bovine Serum (FBS) contains high concentrations of bovine serum albumin (BSA). BSA possesses a highly reactive, solvent-exposed free thiol at Cys34. If 9-NO₂-LA is introduced into 10% FBS, it will rapidly undergo Michael addition with BSA, effectively neutralizing the lipid before it can enter the cell . Causality: To maintain the effective concentration of the drug, treatments must be performed in 1% FBS, serum-free media, or media containing delipidated serum.

  • Self-Validating System Design: Every 9-NO₂-LA experiment must be internally controlled to ensure data integrity.

    • Structural Negative Control: Always run native Linoleic Acid (LA) at equimolar concentrations. Because native LA lacks the nitroalkene group, it cannot alkylate thiols. If LA produces the same phenotype as 9-NO₂-LA, the effect is an artifact of lipid loading, not specific electrophilic signaling.

    • Orthogonal Viability Check: Electrophilic stress can induce cell death at high concentrations. An LDH release or MTT assay must run in parallel to confirm that reductions in inflammatory cytokines are due to true transcriptional repression, not simply cytotoxicity.

  • Vehicle and Stability: 9-NO₂-LA is susceptible to oxidation and UV degradation. It must be dissolved in anhydrous DMSO or Ethanol, aliquoted in amber glass vials, and purged with argon gas prior to -80°C storage.

Quantitative Pharmacodynamics in Cell Culture

The effective concentration of 9-NO₂-LA is highly dependent on the cell type and the specific signaling node being investigated. The table below summarizes validated parameters for experimental design.

Target / PathwayCell ModelEffective ConcentrationMedia ConditionsBiological Effect
NF-κB (p65) RAW 264.7 / THP-1 Macrophages1.0 – 2.5 µM1% FBS or DelipidatedInhibits LPS-induced IL-6, TNF-α, and MCP-1 secretion.
Nrf2 / HO-1 Endothelial (HUVEC) / Smooth Muscle2.5 – 5.0 µM1% FBSUpregulates Hmox1, inhibits neointima formation and migration.
STING Murine Macrophages2.5 – 5.0 µM1% FBSReduces type I Interferon (IFN) release.
SIRT6 In vitro / Murine cell lines10.0 – 20.0 µMSerum-freeConformational activation via Cys18 alkylation.

Step-by-Step Cell Culture Protocols

Protocol A: Preparation and Storage of 9-NO₂-LA Stock Solutions
  • Reconstitution: Briefly centrifuge the original vial to ensure the lyophilized 9-NO₂-LA is at the bottom. Reconstitute in anhydrous, sterile DMSO to a stock concentration of 10 mM or 50 mM.

  • Aliquoting: Divide the stock into 10 µL to 20 µL aliquots in amber glass vials (lipids can adhere to certain untreated plastics over long-term storage).

  • Inert Atmosphere: Gently blanket the headspace of each vial with a stream of Argon or Nitrogen gas to displace oxygen.

  • Storage: Cap tightly and store immediately at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Macrophage Treatment for Anti-Inflammatory Profiling

This protocol evaluates the ability of 9-NO₂-LA to repress NF-κB-mediated cytokine release following an inflammatory challenge .

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of

    
     cells/well in standard DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
    
  • Serum Starvation (Critical Step): Aspirate the media. Wash the cells once with warm PBS. Add DMEM supplemented with only 1% FBS (or 1% delipidated FBS). Incubate for 12 hours.

  • Treatment Preparation: Dilute the 9-NO₂-LA stock in 1% FBS media to achieve final concentrations of 1.0 µM, 2.5 µM, and 5.0 µM. Prepare parallel media containing equimolar native Linoleic Acid (LA) and a DMSO vehicle control (ensure final DMSO concentration is <0.1% v/v).

  • Pre-treatment: Aspirate the starvation media and apply the lipid treatments. Incubate for 16–20 hours.

  • Inflammatory Challenge: Without removing the lipid-containing media, spike in Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for exactly 6 hours.

  • Harvest: Collect the conditioned media, centrifuge at 10,000 x g for 5 minutes to remove debris, and analyze via ELISA for IL-6 and TNF-α. Lyse the remaining cells for total protein quantification (BCA assay) to normalize the ELISA data.

Workflow Seed 1. Cell Seeding & Adherence Starve 2. Serum Starvation (1% FBS, 12h) Seed->Starve Treat 3. 9-NO2-LA Treatment (1-5 µM, 16h) Starve->Treat Stimulate 4. LPS Challenge (1 µg/mL, 6h) Treat->Stimulate Assay 5. Quantify Biomarkers (e.g., IL-6, TNF-α) Stimulate->Assay

Fig 2: Standardized in vitro workflow for evaluating 9-NO₂-LA anti-inflammatory efficacy.

Protocol C: Endothelial Cell Treatment for Cytoprotective Profiling (Nrf2 Activation)

This protocol measures the adaptive antioxidant response in vascular models .

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates at

    
     cells/well in Endothelial Cell Growth Medium (EGM-2). Grow to 80% confluence.
    
  • Media Exchange: Wash cells with PBS and replace with basal media containing 1% FBS (lacking growth factors like EGF/FGF to reduce baseline kinase activity).

  • Electrophilic Treatment: Treat cells with 2.5 µM and 5.0 µM of 9-NO₂-LA, alongside native LA and vehicle controls.

  • Incubation: Incubate for 4 to 8 hours (Nrf2 translocation and early target gene expression like Hmox1 peak earlier than downstream cytokine repression).

  • Harvesting for Western Blot: Wash cells with ice-cold PBS. Lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and probe for Heme Oxygenase-1 (HO-1) and nuclear Nrf2.

References

  • Cui, T., et al. "Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators." Journal of Biological Chemistry, 2006.[Link]

  • Kourti, M., et al. "Nitro Fatty Acids (NO2-FAs): An Update on Their Synthesis, Properties, and Biological Roles." Molecules, 2021.[Link]

  • Cole, M. P., et al. "Nitro-Fatty Acid Inhibition of Neointima Formation After Endoluminal Vessel Injury." Arteriosclerosis, Thrombosis, and Vascular Biology, 2009.[Link]

  • Melo, T., et al. "Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches." Redox Biology, 2019.[Link]

Troubleshooting & Optimization

Lipidomics Integrity Support Hub: Preventing Artifactual Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Prevention of Artifactual Nitro-Fatty Acid Formation

Mission Brief

Welcome to the technical support center. You are likely here because you have detected nitro-fatty acids (NO₂-FAs) in your control samples, or you are designing a high-sensitivity lipidomics workflow and need to ensure your signals are biological, not chemical artifacts.

Nitro-fatty acids (e.g., Nitro-oleic acid, OA-NO₂) are potent signaling molecules.[1] However, they are notoriously easy to generate artificially during standard acid-catalyzed extraction and methylation steps if nitrite (


) impurities are present. This guide provides the protocols and mechanistic understanding required to eliminate these artifacts.
Module 1: Diagnostic & Root Cause Analysis
Q: Why am I seeing nitro-oleic acid (OA-NO₂) peaks in my healthy control samples?

A: If you are using standard acid hydrolysis or acidic methylation (e.g., BF3-Methanol, HCl-Methanol) without specific scavengers, you are likely creating an in situ nitration reactor.

The Mechanism: Common laboratory solvents and reagents often contain trace amounts of nitrite (


). When you acidify your sample (to protonate fatty acids for extraction or methylation), you convert this trace nitrite into nitrous acid (

). In the presence of unsaturated lipids, this generates nitrating species that attack the double bond.[1][2]

Visualizing the Artifact Pathway:

ArtifactMechanism Fig 1. Acid-catalyzed conversion of trace nitrite into nitrating agents. Nitrite Trace Nitrite (NO2-) (Contaminant) HNO2 Nitrous Acid (HNO2) Nitrite->HNO2 + H+ Acid Acid Reagent (HCl/H2SO4) Acid->HNO2 Radical Nitrating Species (NO2• / NO+) HNO2->Radical Disproportionation Artifact Artifactual Nitro-Fatty Acid Radical->Artifact UFA Unsaturated FA (e.g., Oleic Acid) UFA->Artifact Electrophilic Attack

Q: How do I confirm if my signal is an artifact?

A: Perform the "Spike-and-Check" Validation .

  • The Isotope Trap: Add isotopically labeled nitrite (

    
    ) to a blank sample or a test sample prior to extraction.
    
  • The Analysis: Run your standard extraction and LC-MS/MS method.

  • The Verdict: If you detect

    
    -labeled nitro-fatty acids, your extraction chemistry is actively nitrating your lipids.
    
Module 2: Protocol Optimization
Q: Can I still use acid hydrolysis? I need it for total fatty acid analysis.

A: Yes, but you must break the reaction chain shown in Figure 1. The industry standard is the addition of Sulfanilamide .

Why Sulfanilamide? Sulfanilamide reacts rapidly with nitrous acid to form a stable diazonium salt, effectively "locking up" the nitrogen so it cannot react with your lipids. This is the same chemistry used in the Griess reaction, but here we use it as a shield.

Protocol: The Sulfanilamide Block Method

Use this modification for any protocol involving acidification (e.g., Bligh & Dyer with HCl, or FAME preparation).

StepActionCritical Technical Note
1. Lysis/Prep Homogenize tissue/plasma in neutral buffer.Do not acidify yet.
2. Scavenge Add Sulfanilamide (final conc. 10–20 mM).CRITICAL: Must be added before any acid. Incubate 5 mins at RT.
3. Acidify Add HCl or H₂SO₄ as per standard protocol.The sulfanilamide has now neutralized the nitrite threat.
4. Extract Add organic solvents (Chloroform/Methanol).Proceed with phase separation.
5. Wash Wash organic phase with neutral water/buffer.Removes residual water-soluble scavengers.
Q: Is BHT (Butylated Hydroxytoluene) sufficient to stop this?

A: No. This is a common misconception.

  • BHT is a radical scavenger that prevents peroxidation (reaction with oxygen).

  • Sulfanilamide prevents nitration (reaction with nitrogen species).

  • Best Practice: Use both . BHT protects the chain integrity; Sulfanilamide protects against false-positive signaling lipids.

Comparison of Additives:

AdditiveTargetPrevents NO₂-FA Artifacts?Recommended Conc.
Sulfanilamide Nitrite (

)
YES (Primary defense)10–20 mM (aqueous)
BHT Peroxyl RadicalsNO (Prevents oxidation only)0.05% (w/v)
EDTA Metal IonsIndirectly (Stops Fenton chem)1 mM
NEM ThiolsNo (Prevents thiol-Michael addition)Varies
Module 3: Safe Workflows & Solvents
Q: Which solvents are the worst offenders?

A: Old ether and lower-grade methanol are high-risk.

  • Diethyl Ether: Can form peroxides which catalyze nitration if nitrogen oxides are present.

  • Nitric Acid: Never use nitric acid for glassware cleaning in lipidomics labs. Residual fumes can contaminate samples.

Q: Is there a way to avoid acid altogether?

A: Yes. If you are analyzing esterified lipids (GL, PL) and do not strictly require total fatty acid hydrolysis, switch to Base-Catalyzed Transesterification .

The "Safe" Workflow (Base Hydrolysis): Base catalysis (e.g., Sodium Methoxide in Methanol) avoids the formation of


 entirely, as nitrite cannot be protonated in alkaline conditions.

SafeWorkflow Fig 2. Decision tree for minimizing artifactual nitration. Sample Biological Sample Decision Hydrolysis Method? Sample->Decision Scavenger Add Sulfanilamide (If Acid Required) Extraction Organic Extraction (BHT Included) Scavenger->Extraction AcidPath Acid Hydrolysis (High Risk) Decision->AcidPath Total FA needed BasePath Base Hydrolysis (Low Risk) Decision->BasePath Esters only AcidPath->Scavenger MANDATORY BasePath->Extraction Analysis LC-MS/MS Targeted Analysis Extraction->Analysis

References
  • Tsikas, D., et al. (2005). Nitration of unsaturated fatty acids by nitric oxide-derived species: mechanisms and detection.[1][3][4][5] Journal of Chromatography B. Link

    • Core authority on the mechanism of acid-catalyzed nitr
  • Baker, P. R., et al. (2005).[6] Fatty acid transduction of nitric oxide signaling: multiple pathways for nitration of fatty acids.[1][3][4][5] Journal of Biological Chemistry.[6][3] Link

    • Establishes the biological relevance versus artifactual gener
  • Fazzari, M., et al. (2014).[5] Nitro-fatty acid formation and signaling.[1][7][8][3][9][4][5][10][11] Free Radical Biology and Medicine. Link

    • Comprehensive review on formation p
  • Trostchansky, A., & Rubbo, H. (2008). Nitrated fatty acids: mechanisms of formation, chemical properties, and biological activity.[4] Free Radical Biology and Medicine. Link

    • Details the chemistry of nitr

Sources

Technical Support Center: Stability & Storage of 9-nitro-9Z,11E-octadecadienoic acid

[1][2]

Document ID:Author:12

Executive Summary: The Electrophilic Paradox

9-nitro-9Z,11E-octadecadienoic acid (a specific isomer of Nitrolinoleic Acid or

12electrophilic nitroalkene2


12

The nitro group (

212You cannot treat this like a standard fatty acid.12

This guide replaces generic storage advice with a mechanistic protocol designed to preserve the electrophilic integrity of the molecule.

Mechanistic Degradation Pathways[1][2]

To preserve the molecule, you must understand what destroys it. The degradation of 9-nitro-9Z,11E-octadecadienoic acid follows three distinct kinetic pathways.

Visualization: The Decay Hierarchy

The following diagram illustrates the three primary threats to sample integrity.

LNO2_DegradationLNO29-nitro-9Z,11E-octadecadienoic acid(Active Electrophile)Isomer9-nitro-9E,11E-octadecadienoic acid(Thermodynamic Isomer)LNO2->Isomer Cis-to-Trans IsomerizationMichaelThiol Adducts(Loss of Electrophilicity)LNO2->Michael Irreversible Binding (in vitro)NefNef-like Reaction Products(NO Release + Ketones)LNO2->Nef Aqueous Decay (t1/2 ~30-60 min)LightTrigger: UV/LightHeatLight->IsomerNuTrigger: Nucleophiles(DTT, BME, Cysteine)Nu->MichaelWaterTrigger: Aqueous Buffer(pH dependent)Water->Nef

Figure 1: The degradation hierarchy.[1][2] The 9Z,11E configuration is kinetically unstable and prone to isomerization. The nitroalkene moiety is susceptible to nucleophilic attack and aqueous hydrolysis.

Storage Protocol: The "Golden Standard"

Do not deviate from these parameters for long-term banking.

ParameterSpecificationThe "Why" (Mechanistic Rationale)
Primary Solvent Ethanol (Absolute) Ethanol is polar enough to solvate the lipid but, unlike DMSO, it is not hygroscopic.[1][2] DMSO absorbs water from air, initiating the Nef reaction (NO release) during storage.[2]
Temperature -80°C At -20°C, slow cis-trans isomerization (9Z to 9E) occurs over months.[1][2] -80°C arrests this thermodynamic shift.[1][2]
Atmosphere Argon Overlay Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" to prevent oxidative radical propagation (lipid peroxidation).[2]
Container Amber Glass The conjugated diene system is photosensitive.[2] Light accelerates the Z

E isomerization.[2]
Prohibited Additives BME, DTT, GSH Never store in buffers containing reducing agents.[2] These are nucleophiles that will immediately attack the

-carbon, neutralizing the molecule.[2]

Troubleshooting & FAQs

These scenarios are based on common tickets received from researchers working with nitro-fatty acids.

Scenario A: "My sample has turned from pale yellow to dark brown."
  • Diagnosis: Polymerization and advanced oxidation.[2]

  • Root Cause: Exposure to oxygen or storage at room temperature in a concentrated oil form.[2]

  • Fix: The sample is likely compromised. Check purity via HPLC. If <90%, discard.[2]

  • Prevention: Always store as a dilute solution in ethanol (<50 mg/mL), not as a neat oil.[2]

Scenario B: "I see a second peak eluting just after my main peak in LC-MS."
  • Diagnosis: Cis-Trans Isomerization.[1][2][3]

  • Root Cause: The 9Z,11E isomer has relaxed into the thermodynamically more stable 9E,11E isomer.[2] This often happens if the sample was exposed to light or repeated freeze-thaw cycles.[1][2]

  • Impact: The biological activity (e.g., PPAR

    
     binding) may be preserved, but the precise stereochemistry is lost.[2]
    
  • Action: Quantify the ratio. If distinguishing isomers is critical for your mechanism of action study, repurify or purchase fresh standard.

Scenario C: "The compound showed no activity in my cell assay."
  • Diagnosis: Solvent/Buffer Incompatibility (The "Nef" Trap).[2]

  • Root Cause: You likely diluted the stock into aqueous media (PBS/Media) too early.[2]

  • Technical Insight: In aqueous solution (pH 7.4), nitrolinoleic acid has a half-life of roughly 30–60 minutes .[1][2] It decays via a modified Nef reaction, releasing NO and forming a ketone. If you pre-diluted the drug 2 hours before treating cells, you actually treated them with inactive breakdown products.[2]

  • Protocol Fix: Perform the solvent exchange and dilution immediately (seconds) before adding to the cell culture.

Critical Workflow: Solvent Exchange for Bioassays[2]

The most critical moment for stability is the transition from Storage (Ethanol) to Assay (Aqueous).[2]

Solvent_ExchangeStep11. Aliquot Stock(Ethanol Solution)Step22. Evaporate(Stream of N2/Ar)Step1->Step2 Remove EtOHStep33. Re-solubilize(100% DMSO or EtOH)Step2->Step3 Create 1000x StockStep44. Dilute to Media(IMMEDIATE USE)Step3->Step4 < 0.1% Final SolventWarningCRITICAL:Do not store Step 4.Use within 5 mins.Step4->Warning

Figure 2: The "Just-in-Time" preparation method. Aqueous exposure must be minimized to prevent hydrolysis.[2]

Validation Methods (QC)

If you suspect degradation, use these parameters to validate your lot.

HPLC-UV Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent).[2]

  • Mobile Phase: Isocratic Acetonitrile:Water (85:[1][2]15) + 0.1% Acetic Acid.[2]

  • Detection: UV at 270 nm (Characteristic absorption of the nitro-diene system).[1][2]

  • Pass Criteria: Single sharp peak. A shoulder or split peak indicates Z/E isomerization.[2]

Mass Spectrometry (LC-MS/MS)[1][2][4]
  • Mode: Negative Ion Mode (

    
    ).
    
  • Parent Ion: m/z ~324.2 (for free acid).[2]

  • Key Transitions: Look for loss of

    
     (47 Da) or 
    
    
    (46 Da).[1][2]
  • Warning Sign: A peak at m/z 342 indicates hydration (addition of water, +18 Da), signaling improper storage.[2]

References

  • Woodcock, S. R., et al. (2014).[2][4] Biomimetic nitration of conjugated linoleic acid: Formation and characterization of naturally occurring conjugated nitrodienes. The Journal of Organic Chemistry, 79(1), 25-33.[2][4][5] [1][2]

  • Baker, P. R., et al. (2005).[2] Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine and serve as endogenous peroxisome proliferator-activated receptor ligands.[1] Journal of Biological Chemistry, 280(51), 42464-42475.[1][2] [1][2]

  • Schopfer, F. J., et al. (2005).[2] Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand.[1][2][6] Proceedings of the National Academy of Sciences, 102(7), 2340-2345.[2] [1][2]

  • Cayman Chemical. (n.d.).[2] 9(E),11(E)-9-nitro Conjugated Linoleic Acid Product Information. [1][2]

  • Trostchansky, A., & Rubbo, H. (2008).[2] Nitrated fatty acids: mechanisms of formation, chemical characterization, and biological properties. Free Radical Biology and Medicine, 44(11), 1887-1896.[2] [1][2]

Technical Support Center: Resolution and Validation of 9-Nitro and 12-Nitro CLA Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitro-Fatty Acid (NO₂-FA) Chromatography Support Center. Separating the 9-nitro and 12-nitro regioisomers of conjugated linoleic acid (NO₂-cLA) is a notorious bottleneck in lipidomics. Because these isomers possess identical molecular weights and highly similar partition coefficients, standard reverse-phase gradients often yield co-elution.

This guide provides the mechanistic rationale, troubleshooting steps, and validated protocols to help researchers achieve baseline resolution and definitive structural confirmation.

Core Analytical Workflow

Before diving into specific troubleshooting, it is critical to understand the overarching analytical strategy. The separation of NO₂-cLA regioisomers relies on exploiting minute differences in their hydrophobic surface area, followed by tandem mass spectrometry validation.

LCMS_Workflow A Sample Prep (Lipid Extraction) B RP-HPLC Separation (C18, Shallow Gradient) A->B Injection C ESI-MS/MS (Negative Ion Mode) B->C Eluent D Regioisomer Identification (MRM Transitions) C->D Fragmentation

Workflow for the chromatographic separation and MS/MS validation of NO2-cLA regioisomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do 9-NO₂-cLA and 12-NO₂-cLA co-elute on my standard C18 lipidomics gradient, and how do I resolve them? A1: The causality of their co-elution lies in their structural homology. Both isomers share the exact same aliphatic chain length and conjugated diene system; the only difference is the spatial positioning of the electron-withdrawing nitro group at C9 versus C12[1]. In standard steep gradients (e.g., 2% B/min), the difference in their hydrophobic partitioning is overshadowed by the rapid increase in mobile phase elution strength.

Solution: Implement a shallow, extended micro-gradient (e.g., 0.2% to 0.5% B/min) around their specific elution threshold. Utilizing a high-carbon-load C18 column (e.g., Phenomenex Luna C18, 5 µm particle size) maximizes hydrophobic surface area interactions, allowing the slight dipole moment differences induced by the nitro group position to dictate retention[2].

Table 1: Optimized Analytical Gradient for NO₂-cLA Regioisomer Separation

Time (min)% Mobile Phase A (H₂O + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)Purpose
0.080200.5Column equilibration
5.080200.5Sample loading & desalting
45.020800.5Shallow gradient for regioisomer resolution
47.020800.5Isocratic hold to clear highly retained lipids
52.080200.5Re-equilibration

Q2: How can I definitively confirm which peak corresponds to 9-NO₂-cLA and which is 12-NO₂-cLA? A2: Retention time alone is insufficient due to matrix effects and column aging. You must use Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in negative ion mode. Both isomers yield a precursor ion [M-H]⁻ at m/z 324.2. However, collision-induced dissociation (CID) generates unique diagnostic product ions based on the cleavage adjacent to the nitro group [3]. While the neutral loss of HNO₂ (m/z 47) yielding a prominent m/z 277 product ion is a hallmark of all nitro-fatty acids, specific alpha-cleavages relative to the nitro-alkene position will yield distinct lower-mass fragments that differentiate the C9 and C12 positions.

Q3: My NO₂-cLA peaks are tailing severely or disappearing entirely. What is causing this degradation? A3: Nitro-fatty acids are highly electrophilic. They are susceptible to Michael addition reactions with any free thiols or amines in your system, as well as base-catalyzed β-elimination at high pH [4]. Solution:

  • pH Control: Never use ammonium hydroxide (NH₄OH) or high-pH buffers for NO₂-cLA separation. Maintain acidic mobile phases (0.1% Formic Acid or 0.025% Trifluoroacetic acid) to stabilize the nitroalkene moiety [1].

  • System Passivation: Ensure your LC system is free of trace metals and residual amines. Use PEEK tubing where possible.

Step-by-Step Methodology: Preparative Isolation of NO₂-cLA Regioisomers

This self-validating protocol ensures that the isolated fractions retain their structural integrity and biological activity for downstream assays.

Phase 1: Preparation and Injection

  • Sample Solubilization: Dissolve the crude synthetic or extracted NO₂-cLA mixture in 100% HPLC-grade Methanol. Critical step: Purge the solvent with argon prior to use to prevent autoxidation of the conjugated diene.

  • Column Equilibration: Equilibrate a preparative C18 column (250 mm × 21.4 mm) with 50% Solvent A (H₂O with 0.025% TFA) and 50% Solvent B (Acetonitrile with 0.025% TFA) at a flow rate of 40 mL/min [1].

Phase 2: Chromatographic Resolution 3. Gradient Execution: Initiate a linear gradient from 50% B to 100% B over 40 minutes. 4. Fraction Collection: Monitor absorbance at 274 nm, which is the characteristic UV maximum for the conjugated nitrodiene system [3]. Collect fractions corresponding to the split peaks (typically eluting between 31 and 35 minutes).

Phase 3: Validation and Storage 5. Solvent Removal: Immediately remove the mobile phase in vacuo at <30°C. Higher temperatures will cause thermal degradation of the nitroalkene. 6. Confirmation: Re-dissolve a 10 µg aliquot in CDCl₃ for ¹H-NMR or Methanol for direct-infusion ESI-MS/MS to confirm regioisomer purity [4]. 7. Storage: Store purified regioisomers in anhydrous methanol under an argon atmosphere at -80°C. Under these strict conditions, the lipid remains stable for >3 months [2].

Biological Relevance: Why Regioisomer Purity Matters

The strict separation of these isomers is not merely an analytical exercise; it is a biological necessity. 9-NO₂-cLA and 12-NO₂-cLA exhibit differential potencies when activating downstream targets like the Nrf2 antioxidant pathway and PPARγ [1, 4].

Signaling_Pathway NO2CLA NO2-cLA Regioisomer (9-NO2 or 12-NO2) Adduct Nitroalkylation (Michael Addition Adduct) NO2CLA->Adduct Electrophilic Attack KEAP1 KEAP1 Protein (Contains reactive Cys residues) KEAP1->Adduct Nucleophilic Thiol NRF2 NRF2 Transcription Factor (Stabilized & Translocated) Adduct->NRF2 Conformational Change Releases NRF2 GeneExp Antioxidant Response Elements (Hmox1, Gclm Upregulation) NRF2->GeneExp Nuclear Translocation

Mechanism of Nrf2 pathway activation via Michael addition of NO2-cLA to KEAP1.

References
  • Source: National Institutes of Health (NIH)
  • Nitrated lipids and methods of making and using thereof Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

overcoming ion suppression in nitrated fatty acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Ion Suppression & Artifactual Formation in NO₂-FA LC-MS/MS Workflows Current Status: Online | Specialist: Senior Application Scientist

Welcome to the NO₂-FA Analytical Support Hub

You are likely here because your recovery rates are inconsistent, your internal standards are behaving erratically, or you suspect your "endogenous" signal is actually a sample preparation artifact.

Nitrated fatty acids (NO₂-FAs), such as nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA), are potent electrophilic signaling mediators.[1][2] However, analyzing them is a paradox: they are lipophilic (requiring organic solvents) yet require negative electrospray ionization (ESI-), which is notoriously susceptible to ion suppression from co-eluting phospholipids. Furthermore, the very extraction environment used to isolate them can inadvertently create them from native lipids if nitrite is present.

This guide replaces generic advice with a causality-driven troubleshooting framework.

Module 1: The Diagnostic Phase (Is it Suppression?)

Before optimizing extraction, you must visualize the suppression. Relying solely on Internal Standard (IS) response variation is insufficient because it doesn't tell you where in the chromatogram the suppression occurs relative to your analyte.

Protocol: Post-Column Infusion (PCI) Profiling

This is the gold-standard method to "map" the ionization environment of your chromatographic run.

The Setup:

  • Infusion: Use a syringe pump to infuse a constant stream of your analyte (e.g., synthetic NO₂-OA at 1 µg/mL) into the LC effluent after the column but before the source.

  • Injection: Inject a "blank" extracted biological matrix (e.g., plasma extract without spike).

  • Observation: Monitor the baseline of the infused analyte. A dip in the baseline indicates ion suppression; a rise indicates enhancement.

Workflow Diagram: PCI Setup

PCI_Setup LC LC Pump & Column (Eluting Blank Matrix) Tee Mixing Tee (High Dead Volume = Bad) LC->Tee Mobile Phase Syringe Syringe Pump (Constant NO2-FA Infusion) Syringe->Tee Analyte Flow (5-10 µL/min) MS MS/MS Source (ESI Negative) Tee->MS Combined Flow Data Chromatogram Result: Baseline Dips = Suppression MS->Data Signal Acquisition

Figure 1: Schematic of Post-Column Infusion (PCI) for mapping matrix effects. The mixing tee allows the constant analyte signal to be perturbed by eluting matrix components.

Module 2: Sample Preparation (The "Minefield")

This is where 90% of NO₂-FA analysis fails. You face two opposing forces:

  • Extraction Efficiency: Requires acidification (protonation of the carboxyl group) to move fatty acids into the organic phase.

  • Artifactual Nitration: Acidic pH + Endogenous Nitrite (NO₂⁻) + Native Fatty Acids = Artificial NO₂-FAs.[3]

The Rule: You must remove inorganic nitrite before acidification, or use "soft" extraction techniques.

Critical Protocol: Artifact-Free Extraction

Based on methodologies by Schopfer et al. and Tsikas. [1, 2]

StepActionMechanistic Rationale
1. Spiking Add Internal Standard (IS).Use [¹³C] or [¹⁵N] labeled NO₂-OA.[3] Avoid deuterated standards if possible, as they may separate chromatographically from the analyte, failing to correct for suppression at the exact retention time [1].
2. Protein Precipitation Add cold Acetonitrile (1:4 v/v) containing BHT .BHT (Butylated hydroxytoluene) is mandatory to prevent lipid peroxidation, which mimics or masks nitration signals.
3. Nitrite Removal CRITICAL: Wash or use SPE.If performing Liquid-Liquid Extraction (LLE), wash the organic phase with water to remove residual nitrite/acid. Ideally, use SPE (Solid Phase Extraction).[4]
4. Acidification Acetic acid (to pH ~4-5).Only acidify after ensuring bulk nitrite is removed or if using an SPE cartridge that washes nitrite away before elution. Avoid HCl.
5. SPE Cleanup C18 or Hybrid Phospholipid Removal.Phospholipids (PLs) are the primary cause of ion suppression in ESI-. SPE cartridges (e.g., C18) allow you to wash away salts/nitrites before eluting the NO₂-FA with methanol/acetonitrile.
Decision Logic: LLE vs. SPE

Extraction_Logic Start Start: Biological Sample (Plasma/Tissue) Nitrite Is Nitrite/Nitrate Concentration High? Start->Nitrite LLE Liquid-Liquid Extraction (Folch/Bligh-Dyer) Nitrite->LLE Low/Unknown SPE Solid Phase Extraction (C18 / Hybrid) Nitrite->SPE High (Likely) Warn RISK: Acidification causes artificial nitration! LLE->Warn Add Acid Safe Safe: Wash step removes nitrite before elution SPE->Safe Wash w/ H2O Sol Scavenger Added Warn->Sol Must use Sulfanilamide to scavenge Nitrite Finish Ready for LC-MS Safe->Finish Elute NO2-FA

Figure 2: Decision tree for sample preparation emphasizing the prevention of artifactual nitration during the acidification step.

Module 3: LC-MS/MS Optimization

Chromatography: Defeating the Phospholipids

Even with SPE, some phospholipids (PLs) will remain. You must ensure they do not co-elute with NO₂-FAs.

  • Column: C18 Reverse Phase (e.g., 1.7 µm particles) is standard.

  • Mobile Phase:

    • A: Water + 0.1% Acetic Acid (or Formic Acid).

    • B: Acetonitrile + 0.1% Acetic Acid.[3]

  • The Gradient Trick: NO₂-FAs are hydrophobic. Run a gradient that elutes NO₂-FAs (typically ~7-9 min on a 15 min run) before the massive wash of phospholipids comes off at 100% B.

  • Divert Valve: Divert the first 2-3 minutes to waste to keep salts out of the source.

Mass Spectrometry: Transitions & Tuning

NO₂-FAs are detected in Negative Ion Mode (ESI-) .

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeNote
9/10-NO₂-OA 326.2 ([M-H]⁻)46.0 ([NO₂]⁻)QuantifierHigh specificity for nitro group [1, 3].
9/10-NO₂-OA 326.2 ([M-H]⁻)279.2 ([M-HNO₂]⁻)QualifierLoss of nitrous acid.
[¹⁵N]NO₂-OA 327.247.0Internal StdPreferred IS. Co-elutes perfectly.
[¹³C]NO₂-OA 344.246.0Internal StdAlternative IS.
NO₂-LA 324.246.0QuantifierNitro-linoleic acid.

Expert Tip: The m/z 46 transition is specific but low mass. Ensure your collision energy (CE) is optimized to preserve transmission of this low-mass fragment. If background noise is high at m/z 46, use the m/z 279 transition, though it may be less sensitive [3].

Frequently Asked Questions (Troubleshooting)

Q: My internal standard (IS) recovery is <50%. Is the assay invalid? A: Not necessarily. If the IS and analyte are suppressed equally (which is why we use ¹³C/¹⁵N labeled IS, not analogs), the ratio remains accurate. However, if sensitivity is lost (S/N < 10), you must improve cleanup (Module 2). Low recovery often signals protein binding; ensure your precipitation step (Acetonitrile crash) is vigorous.

Q: I see NO₂-OA peaks in my "solvent blank" injections. A: This is "carryover." NO₂-FAs are sticky lipophiles.

  • Fix: Add a needle wash step with high organic content (e.g., Isopropanol/Acetone/Acetonitrile 1:1:1) between injections.

  • Fix: Run a "sawtooth" gradient wash at the end of every sample run.

Q: Can I use deuterated (d-labeled) internal standards? A: Proceed with caution. Deuterium affects lipophilicity, often causing the IS to elute slightly before the native analyte (the "deuterium isotope effect"). In zones of sharp ion suppression (like phospholipid elution), a 5-second shift can mean the IS and Analyte experience different matrix effects, invalidating the quantification [1]. Use ¹³C or ¹⁵N if available.

Q: The peaks are broad/tailing. A: This is usually a solvent mismatch. If you reconstitute your sample in 100% Methanol but your starting gradient is 60% Water, the analyte precipitates or focuses poorly at the head of the column.

  • Fix: Reconstitute in a solvent matching your starting mobile phase (e.g., 40% ACN / 60% Water).

References

  • Tsikas, D. (2023).[5] Measurement of nitro-oleic acid and nitro-linoleic acid in plasma by GC-MS/MS and LC-MS/MS in health and disease: The significance of the internal standard. Journal of Chromatography B, 1221, 123684.[5] Link

  • Schopfer, F. J., et al. (2008). Nitro-fatty acid formation and signaling.[1][2][3][6][7][8] Journal of Biological Chemistry, 283(23), 15515-15519. Link

  • Lipid MAPS. (2011). Oxidized and nitrated oleic acid in biological systems: Analysis by GC–MS/MS and LC–MS/MS. Lipid Maps Nature Lipidomics Gateway. Link

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. (Foundational Post-Column Infusion methodology).[9] Link

Sources

The Core Challenge: Mechanistic Hurdles in NO₂-FA Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitro-Lipid Mass Spectrometry Support Center . This resource is engineered for analytical chemists, researchers, and drug development professionals tasked with the detection and quantification of endogenous nitro-fatty acids (NO₂-FAs).

Because NO₂-FAs exist at trace physiological concentrations (low nanomolar range) and possess highly labile functional groups, standard lipidomics workflows often fail to detect them. This guide provides mechanistic troubleshooting, self-validating protocols, and optimized parameters to ensure high-fidelity electrospray ionization (ESI) and LC-MS/MS detection.

Nitro-fatty acids, such as nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA), are potent endogenous signaling mediators. Their biological efficacy stems from their electrophilic nature, allowing them to undergo reversible Michael addition (nitroalkylation) with nucleophilic cysteine residues on target proteins, thereby triggering anti-inflammatory and cytoprotective pathways 1.

However, this same chemical reactivity makes them notoriously difficult to analyze via mass spectrometry:

  • In-Source Fragmentation: The nitro group is highly electron-withdrawing. During the transition from atmospheric pressure to the vacuum of the mass spectrometer, excess kinetic energy easily cleaves the nitro group, resulting in a neutral loss of nitrous acid (HNO₂, 47 Da).

  • Ionization Suppression: NO₂-FAs must be analyzed in negative ion mode [M-H]⁻. Standard acidic mobile phases (e.g., 0.1% formic acid) used to improve chromatographic resolution actively suppress the deprotonation required for negative ESI.

  • Ex Vivo Artifacts: Biological matrices contain endogenous nitrite (NO₂⁻). If samples are extracted under acidic conditions, nitrite converts to nitrous acid, which artificially nitrates standard fatty acids during sample prep, leading to false positives.

G NO2FA Endogenous Nitro-Fatty Acid (e.g., NO2-OA) Michael Reversible Michael Addition (Nitroalkylation) NO2FA->Michael Target Target Protein (Nucleophilic Cysteine) Target->Michael Adduct Nitro-Lipid-Protein Adduct (Post-Translational Modification) Michael->Adduct Effect Anti-Inflammatory & Cytoprotective Signaling Adduct->Effect

Fig 1. Nitro-fatty acid signaling pathway via reversible Michael addition to target proteins.

Troubleshooting & FAQs

Q1: I am infusing a synthetic NO₂-OA standard, but my precursor [M-H]⁻ peak at m/z 326 is tiny, and I see a massive peak at m/z 279. What is happening? Causality: You are observing severe in-source fragmentation. The peak at m/z 279 corresponds to [M-H-47]⁻, which is the neutral loss of HNO₂. This occurs when the Declustering Potential (DP) or Cone Voltage is set too high. The kinetic energy imparted to the ions in the intermediate pressure region of the source exceeds the activation energy required to retain the labile nitro group. Solution: You must manually tune the DP. Start at 0 V and ramp upwards in 5 V increments. Your goal is to find the "Goldilocks" voltage that maximizes the intact m/z 326 ion while keeping the m/z 279 fragment below 10% relative abundance.

Q2: How do I choose the right mobile phase additives to maximize negative ESI efficiency without ruining my chromatography? Causality: Nitro-fatty acids require deprotonation at the carboxylic acid moiety (pKa ~4.5) to form [M-H]⁻ ions. While 0.1% formic acid provides excellent peak shapes for reversed-phase LC, the abundance of protons suppresses negative ionization. Conversely, basic additives drive the equilibrium toward the ionized state, vastly enhancing ESI sensitivity 1. Solution: Replace formic acid with 10 mM ammonium acetate or 0.01% ammonium hydroxide. Ammonium acetate acts as a volatile buffer that maintains a near-neutral pH, allowing for a compromise between acceptable chromatographic retention on a C18 column and optimal deprotonation in the ESI droplet.

Q3: How can I prove that the NO₂-FAs I am detecting are truly endogenous and not created during my extraction process? Causality: When tissues are homogenized using traditional acidic protein-crash methods, endogenous nitrite is protonated to form reactive nitrogen species, which rapidly nitrate endogenous lipids ex vivo. Solution: Implement a self-validating extraction system. Spike your lysis buffer with a non-native, stable-isotope labeled standard (e.g., ¹³C₁₈-NO₂-OA) and a high concentration of unlabelled standard oleic acid. If your extraction conditions are causing artifactual nitration, you will detect newly formed NO₂-OA. To prevent this, perform extractions at a neutral pH and add sulfanilamide to the buffer to competitively scavenge free nitrite.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Artifact-Free Lipid Extraction

Objective: Extract NO₂-FAs from biological matrices while preventing radical-mediated ex vivo nitration.

  • Matrix Preparation: Aliquot 150 µL of plasma or tissue homogenate into a microcentrifuge tube on ice.

  • Scavenger & IS Addition: Immediately add 10 µL of 10 mM sulfanilamide (to scavenge nitrite) and spike in 5 µL of ¹³C₁₈-NO₂-OA internal standard (IS) at a known concentration (e.g., 1 µg/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (neutral pH, no acid added). Vortex vigorously for 2 minutes.

  • Lipid Extraction: Add 1500 µL of diethyl ether containing 0.02% Butylated hydroxytoluene (BHT) to prevent lipid peroxidation. Vortex for 3 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Recovery & Reconstitution: Carefully transfer 1200 µL of the upper organic layer to a new glass vial. Dry completely under a gentle stream of nitrogen gas at room temperature. Reconstitute in 30 µL of a 1:1 methanol:isopropanol mixture prior to LC-MS/MS injection.

  • System Validation Check: Analyze the sample. If the recovery of the ¹³C₁₈-NO₂-OA IS is <60%, or if artifactual nitration of endogenous oleic acid is detected in your control blanks, discard the batch and prepare fresh, pH-neutral reagents.

Protocol B: ESI-MS/MS Tuning for NO₂-FAs

Objective: Optimize source parameters to prevent in-source fragmentation and maximize MRM sensitivity.

  • Direct Infusion: Load a 1 µM solution of synthetic NO₂-OA in methanol into a syringe pump. Infuse directly into the ESI source at 10 µL/min.

  • Polarity & Spray Voltage: Set the instrument to Negative Ion Mode. Set the capillary/spray voltage to -3.5 kV to -4.5 kV.

  • Temperature Optimization: Set the desolvation/vaporizer temperature to 400°C and the ion transfer tube to 150°C 2. Validation: Monitor the m/z 326 peak; if thermal degradation is observed, lower the desolvation temperature in 50°C increments.

  • DP/Cone Voltage Ramping: Isolate Q1 to scan from m/z 250 to 350. Ramp the DP from -10 V to -100 V. Lock the DP at the voltage that yields the highest m/z 326 signal while keeping m/z 279 ([M-H-47]⁻) below 10% intensity.

  • Collision Energy (CE) Optimization: Isolate m/z 326 in Q1. In Q3, monitor the specific product ion m/z 46 (corresponding to the cleaved NO₂⁻ anion). Ramp the CE from 10 eV to 40 eV to maximize the m/z 46 product ion yield.

Workflow Start Direct Infusion of NO2-FA Standard (Negative Ion Mode) DP Ramp Declustering Potential (DP) Minimize[M-H-47]- Formation Start->DP CE Optimize Collision Energy (CE) Maximize m/z 46 (NO2-) Product DP->CE LC LC Mobile Phase Selection (Basic pH / Ammonium Acetate) CE->LC MRM Finalize MRM Method Ready for Biological Samples LC->MRM

Fig 2. Step-by-step ESI-MS/MS optimization workflow for nitro-lipid detection.

Quantitative Data Summary

Below are the optimized Multiple Reaction Monitoring (MRM) transitions and validated parameters for the most common endogenous nitro-lipids using a triple quadrupole mass spectrometer 1.

AnalyteTarget BiologyPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Limit of Quant. (LOQ)
NO₂-OA Nitro-oleic acid326.246.0252.0 nM
NO₂-LA Nitro-linoleic acid324.246.0252.0 nM
NO₂-cLA Nitro-conjugated linoleic acid324.246.0252.0 nM
¹³C₁₈-NO₂-OA Internal Standard344.246.025N/A

Note: The product ion m/z 46.0 corresponds to the nitrite anion (NO₂⁻). Monitoring this specific transition provides high selectivity against complex biological background noise.

References

  • Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants Source: Frontiers in Plant Science URL:[Link]

  • Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches Source: Redox Biology (PMC) URL:[Link]

  • Fatty Acid Identification and Relative Quantitation Using Ion/Ion Charge Inversion Chemistry Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

reducing background noise in nitro-CLA mass spec assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Background Noise in Nitro-CLA Mass Spectrometry Assays Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist, Precision Lipidomics Division

Welcome to the Precision Lipidomics Support Hub. You are likely here because your Nitro-Conjugated Linoleic Acid (NO₂-CLA) assays are suffering from the "Lipidomic Paradox": high background noise obscuring low-abundance endogenous signals. In nitrated fatty acid analysis, "noise" comes in two distinct forms: Electronic/Chemical Baseline (random noise) and Artifactual Signal (false positives generated during extraction).

This guide does not just list steps; it re-engineers your workflow to eliminate the root causes of both.

Part 1: The Artifact Trap (Sample Preparation)

Current Status: You see significant NO₂-CLA signal in your control samples or "zero" time points. Diagnosis: You are likely creating NO₂-CLA ex vivo during your extraction process.

Q: Why do my control samples show high basal levels of NO₂-CLA? A: This is the most common failure mode. Biological matrices (plasma, urine, tissue) contain nitrite (NO₂⁻) and lipids.[1] If you acidify your sample (a common step in lipid extraction) without removing the nitrite, the acidic environment converts NO₂⁻ into nitrous acid (HNO₂), which rapidly nitrates the CLA present in your sample. You are measuring chemistry that happened in the tube, not in the biology.

The Fix: The "Nitrite-Safe" Extraction Protocol Do not use standard Folch or Bligh & Dyer protocols blindly. You must scavenge nitrite or avoid acidification until the lipid is isolated.

Protocol:

  • Antioxidant Loading: Add Butylated Hydroxytoluene (BHT) (50 μM final) immediately to prevent lipid peroxidation, which can create radical species that facilitate nitration.

  • Nitrite Removal (The Critical Step):

    • Option A (Solid Phase): Do not acidify the raw sample. Perform a neutral extraction or use an SPE column that binds lipids but allows nitrite to wash through before elution.

    • Option B (Chemical Scavenging): If acidification is required for phase separation, add Sulfanilamide (10 mM) prior to acidification. This reacts with free nitrite to form a stable diazonium salt, preventing it from reacting with your lipids.

  • Glassware Only: Avoid plastic tubes during extraction. Plasticizers (phthalates) are isobaric interferences that mimic lipid mass spectra.

Part 2: Matrix Suppression & Chemical Noise

Current Status: Your baseline is high (10^4 - 10^5 counts), and peak integration is difficult. Diagnosis: Phospholipids and neutral lipids are co-eluting, causing "Ion Suppression" and raising the chemical baseline.

Q: My internal standard signal is variable, and sensitivity is dropping. Why? A: This is "Matrix Effect." Bulk lipids (phosphatidylcholines) are flooding the electrospray source. They compete for charge, suppressing the ionization of the trace NO₂-CLA.

The Fix: Targeted SPE Cleanup You must separate the "Signal" (NO₂-CLA) from the "Noise" (Bulk Lipids).

Workflow Visualization (Graphviz):

ExtractionWorkflow cluster_SPE Solid Phase Extraction (SPE) Start Biological Sample (Plasma/Tissue) Step1 Add Internal Standard (13C18-NO2-LA or d-NO2-CLA) Start->Step1 Step2 Add BHT + Nitrite Scavenger (Prevent Artifacts) Step1->Step2 Step3 Lipid Extraction (Neutral pH or Scavenged) Step2->Step3 SPE_Load Load Sample (C18 or NH2 Column) Step3->SPE_Load SPE_Wash1 Wash 1: 15% Methanol (Remove Salts/Proteins) SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2: Hexane/Chloroform (Remove Neutral Lipids) SPE_Wash1->SPE_Wash2 SPE_Elute Elute: Methanol/Acetate (Target: NO2-CLA) SPE_Wash2->SPE_Elute Analysis LC-MS/MS Analysis (Negative Mode) SPE_Elute->Analysis

Caption: Optimized workflow prioritizing artifact prevention (Step 2) and matrix removal (SPE Wash 2) to maximize Signal-to-Noise.

Part 3: Mass Spectrometry Optimization

Current Status: You see peaks, but are they NO₂-CLA? Diagnosis: Isobaric interference. Many lipids share similar masses.

Q: What are the definitive MRM transitions for NO₂-CLA? A: In Electrospray Ionization Negative Mode (ESI-), NO₂-CLA forms a stable [M-H]⁻ ion. The most specific fragmentation is the loss of the nitro group.

Validated MRM Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)MechanismPurpose
NO₂-CLA (Analyte) 324.2 46.0 Loss of NO₂⁻Quantifier (Sentinel Peak)
NO₂-CLA (Qualifier)324.2277.2Loss of HNO₂Qualifier (Structural confirm)
¹³C₁₈-NO₂-LA (IS) 342.2 46.0 Loss of NO₂⁻Internal Standard
Palmitic Acid (Noise)255.2--Common Contaminant

Technical Insight: The transition to m/z 46 (NO₂⁻) is highly specific for nitro-lipids but can be noisy in the low mass range if solvents are dirty. Ensure your collision gas (Argon) is high purity (99.999%) to prevent background in the low mass region.

Part 4: Troubleshooting Logic Tree

Q: How do I systematically diagnose my noise issue? A: Use this decision matrix to isolate the source.

NoiseLogic Start High Background / Noise Detected Check1 Is the noise present in Solvent Blanks (No Sample)? SystemIssue System Contamination Check1->SystemIssue Yes SampleIssue Sample/Extraction Issue Check1->SampleIssue No Branch1_Yes Yes Branch1_No No Action1 1. Replace Mobile Phase 2. Clean Source/Cone 3. Check Column Carryover SystemIssue->Action1 Check2 Is signal present in non-nitrated Control Tissue? SampleIssue->Check2 Artifact Artifactual Nitration Check2->Artifact Yes (High Signal) Matrix Matrix Suppression/Interference Check2->Matrix No (Low Sensitivity) FixArtifact Review Acidification Steps Add Nitrite Scavengers Artifact->FixArtifact FixMatrix Improve SPE Wash Steps Switch to UPLC Column Matrix->FixMatrix

Caption: Diagnostic logic for distinguishing between instrumental contamination, artifactual generation, and matrix effects.

References & Further Reading
  • Schopfer, F. J., et al. (2005). "Detection and quantitation of nitrated fatty acids by electrospray ionization-liquid chromatography-mass spectrometry." Free Radical Biology and Medicine. (Establishes the m/z 46 transition and ESI- protocols).

  • Trostchansky, A., et al. (2019). "Data of detection and characterization of nitrated conjugated-linoleic acid (NO2-cLA) in LDL." Data in Brief. Link

  • Woodcock, S. R., et al. (2013). "Nitrated fatty acids: Synthesis and measurement." Free Radical Biology and Medicine. (The authoritative guide on preventing artifacts and extraction methodologies). Link

  • Prasad, M. R., et al. (1988). "Fatty acid contaminations originating from commercially available solid phase-extraction columns."[2] Journal of Chromatography B. (Critical reading for background noise originating from plasticware).

Sources

resolving peak co-elution of nitro-CLA isomers in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and analytical scientists addressing the specific challenge of separating nitro-conjugated linoleic acid (NO₂-CLA) isomers.

Topic: Resolving Peak Co-elution of Nitro-CLA Isomers in HPLC

Status: Operational | Tier: Advanced Applications Maintained by: Senior Application Scientist Team

Executive Summary: The Isomer Challenge

Nitro-fatty acids (NO₂-FAs) are potent anti-inflammatory signaling mediators. However, analyzing NO₂-CLA presents a unique "perfect storm" of chromatographic difficulty:

  • Structural Similarity: You are separating positional isomers (e.g., 9-NO₂-CLA vs. 12-NO₂-CLA) that differ only by the location of the nitro group on the carbon chain.

  • Hydrophobic Dominance: The long alkyl chain dominates the interaction with C18 phases, masking the subtle polarity differences created by the nitro group position.

  • Conjugation Effects: The conjugated diene system creates rigid planar regions that require specific stereoselectivity to resolve.

This guide moves beyond standard "textbook" HPLC and focuses on the high-resolution strategies required for these specific lipids.

Method Development: The "Golden Standard" Protocol

Before troubleshooting, ensure your baseline method is built on these parameters. 80% of co-elution issues stem from using a generic "Lipid" method instead of one optimized for nitrated species.

Core Method Parameters
ParameterRecommendationScientific Rationale
Stationary Phase C18 Core-Shell (2.6 µm) or Phenyl-Hexyl Core-shell particles provide UHPLC-like resolution at lower backpressures. Phenyl-Hexyl phases offer orthogonal selectivity via

interactions with the conjugated diene system of CLA.
Mobile Phase A Water + 0.1% Acetic AcidAcetic acid is preferred over formic acid for negative mode ESI-MS; it provides better ionization efficiency for nitro-lipids while maintaining low pH to suppress carboxyl deprotonation (improving peak shape).
Mobile Phase B Acetonitrile (100%)Acetonitrile (ACN) is a stronger dipole-dipole solvent than Methanol, often providing sharper peaks for nitro-alkenes.
Column Temp 40°C - 50°CElevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks which aids in resolving closely eluting isomers.
Detection MS/MS (MRM Mode) UV (270 nm) is insufficiently specific. You must use MRM transitions (e.g., m/z 324 → 46 [NO₂⁻]) to confirm the nitro group.
Recommended Gradient (Starting Point)

Flow Rate: 0.4 mL/min (for 2.1 mm ID column)

Time (min)% Mobile Phase BEvent
0.0040%Initial focusing.
1.0040%Hold to elute salts/polar contaminants.
15.0095%Shallow Gradient: The critical separation window.
18.0095%Wash.
18.1040%Re-equilibration.

Troubleshooting Guide: Resolving Co-elution

Scenario A: "I see a single broad peak instead of two distinct isomers."

Diagnosis: Your gradient slope is likely too steep, or the stationary phase lacks the shape selectivity to distinguish the 9- and 12-nitro isomers.

Step-by-Step Resolution:

  • The "Isocratic Hold" Maneuver:

    • Identify the retention time of the co-eluting peak (e.g., 12.5 min).

    • Look at your gradient table to see what %B is delivering at that moment (accounting for dwell volume). Let's say it's 75% B.

    • Action: Modify the gradient to insert a 5-minute isocratic hold at 72% B (3% lower than the elution composition) just before the peak elutes. This forces the analytes to interact longer with the stationary phase, magnifying subtle selectivity differences.

  • Switch to Methanol (The Protic Switch):

    • Why: ACN is aprotic. Methanol is protic and can hydrogen bond with the nitro group and the carboxyl head.

    • Action: Substitute Mobile Phase B with Methanol. Note: You will likely need to increase the %B strength or run time because Methanol is a weaker eluent for lipids than ACN.

Scenario B: "My peaks are tailing, causing them to merge at the baseline."

Diagnosis: Secondary silanol interactions or metal contamination. Nitro groups are electron-withdrawing, making the molecule susceptible to interacting with active sites on the silica surface.

Step-by-Step Resolution:

  • Acid Modifier Check: Ensure you have at least 0.1% acetic acid. If using only 0.01%, the carboxyl group may be partially ionizing, causing "smearing."

  • The "Chelator" Fix:

    • Action: Add 10 µM EDTA or Medronic Acid to Mobile Phase A.

    • Reason: Trace metals in the LC system can chelate with the carboxyl/nitro motif. A chelating agent strips these metals, often instantly fixing tailing.

Scenario C: "I see 'Ghost' peaks or shifting retention times."

Diagnosis: On-column hydrolysis or degradation. Nitro-fatty acids are electrophiles (Michael acceptors) and can be unstable.

Step-by-Step Resolution:

  • Temperature Check: If running >50°C, lower to 35°C. Thermal degradation can cause the nitro group to leave (denitration) or the double bonds to isomerize.

  • Solvent pH: Ensure your mobile phases are not basic. pH > 7 can trigger Michael addition of water or methanol to the nitro-alkene, creating new artifact peaks.

Visual Workflows

Figure 1: Co-elution Troubleshooting Logic

A decision tree for systematic resolution of overlapping isomer peaks.

CoElutionTroubleshooting Start PROBLEM: Co-eluting Nitro-CLA Isomers CheckMS Step 1: Check MS Spectra (Look for identical m/z but different fragmentation?) Start->CheckMS IsomersConfirmed Isomers Confirmed (Same Mass, different structure) CheckMS->IsomersConfirmed Yes NotIsomers Different Masses CheckMS->NotIsomers No GradientFix Strategy A: Gradient Flattening (Insert Isocratic Hold) IsomersConfirmed->GradientFix First Attempt Resolution Check Resolution (Rs) NotIsomers->Resolution Use MS Filtering GradientFix->Resolution ColumnFix Strategy B: Change Selectivity (Switch C18 -> Phenyl-Hexyl) ColumnFix->Resolution ModifierFix Strategy C: Solvent Chemistry (Switch ACN -> MeOH) ModifierFix->Resolution Success Rs > 1.5 (Baseline Separation) Resolution->Success Resolved Fail Rs < 1.5 Resolution->Fail Still Merged Fail->ColumnFix Third Attempt Fail->ModifierFix Second Attempt

Caption: Logical workflow for diagnosing and resolving co-elution of isobaric nitro-lipid species.

Figure 2: Mechanistic Separation Strategy

Why specific columns work for Nitro-CLA.

SeparationMechanism Analyte Nitro-CLA Isomer (Conjugated Diene + NO2) C18 C18 Column Mechanism: Hydrophobicity Analyte->C18 Standard Interaction Phenyl Phenyl-Hexyl Column Mechanism: Pi-Pi Interaction Analyte->Phenyl Orthogonal Interaction ResultC18 Poor Isomer Selectivity (Elutes by chain length) C18->ResultC18 ResultPhenyl High Isomer Selectivity (Elutes by double bond geometry) Phenyl->ResultPhenyl

Caption: Comparison of stationary phase mechanisms. Phenyl phases leverage the conjugated system for better separation.

Frequently Asked Questions (FAQ)

Q: Can I use Silver-Ion (Ag+) Chromatography for Nitro-CLA? A: While Ag-HPLC is the gold standard for non-nitrated CLA isomers [1], it is risky for nitro-CLA. Silver ions can complex irreversibly with the nitro group or catalyze degradation. Furthermore, Ag+ columns are generally incompatible with MS detection (bleeding silver ions suppress ionization and foul the source). Stick to high-efficiency RP-HPLC (C18 or Phenyl) for LC-MS applications.

Q: Why do I see a loss of signal intensity for Nitro-CLA compared to native CLA? A: Nitro-fatty acids ionize differently. In negative mode ESI, the nitro group (electron-withdrawing) actually stabilizes the negative charge on the carboxylate, which is good. However, if your mobile phase pH is too low (< 3.0), you suppress ionization. Ensure your pH is balanced (around 3.5–4.0 using acetic acid) to maintain the carboxylate anion [2].

Q: What are the specific MRM transitions I should monitor? A: For Nitro-CLA (18:2-NO₂), the parent ion is typically m/z 324 (in negative mode).

  • Primary Transition (Quant): 324 → 46 (Loss of NO₂ group).[1] This is specific to nitro-lipids.

  • Secondary Transition (Qual): 324 → 278 (Loss of NO₂ + H₂O).

  • Note: Always run a product ion scan on your specific standard, as fragmentation energy varies by instrument.

References

  • Separation of conjugated linoleic acid isomers. Source: Journal of Chromatography A Context: Establishes Ag-HPLC as the baseline for CLA isomer separation, providing a contrast for why RP-HPLC is preferred for nitrated derivatives in MS workflows. URL:[Link]

  • Nitrated fatty acids: Synthesis and measurement. Source: National Institutes of Health (PMC) Context: The authoritative protocol for LC-MS measurement of nitro-fatty acids, confirming the preference for Acetic Acid mobile phases and C18/RP separation. URL:[Link]

  • Biomimetic Nitration of Conjugated Linoleic Acid: Formation and Characterization. Source: National Institutes of Health (PMC) Context: Details the specific isomers (9-NO2 and 12-NO2) formed and their separation challenges. URL:[Link]

  • Conjugated Linoleic Acid Is a Preferential Substrate for Fatty Acid Nitration. Source: Journal of Biological Chemistry Context: Provides MS fragmentation data and elution profiles for specific Nitro-CLA isomers. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 9-nitro-9Z,11E-octadecadienoic Acid Purity by Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Need for Purity Assessment in Nitro-Fatty Acid Research

Why Quantitative NMR (qNMR)? A Matter of Principle and Precision

While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for purity analysis, they typically rely on the availability of a certified reference standard for every compound being quantified.[5][6][7][8] Quantitative NMR (qNMR), on the other hand, is a primary ratio method of analysis. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10] This fundamental principle allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to the integral of a certified reference material (internal standard) of known purity, without the need for a calibration curve for the analyte itself.[11][12]

This makes qNMR a powerful, non-destructive technique that provides both structural confirmation and quantitative information in a single experiment, enhancing the trustworthiness of the purity assessment.[10]

Experimental Workflow for Purity Validation by ¹H qNMR

The following protocol is a self-validating system designed to ensure the accuracy and reliability of the purity determination for 9-nitro-9Z,11E-octadecadienoic acid.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing (Analyte & Internal Standard) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Calibration & Shimming C->D E Set qNMR Parameters (e.g., Relaxation Delay) D->E F Data Acquisition E->F G Fourier Transform & Phasing F->G H Baseline Correction & Integration G->H I Purity Calculation H->I J J I->J Final Purity Report

Figure 1: Workflow for validating the purity of 9-nitro-9Z,11E-octadecadienoic acid by NMR.

Step-by-Step Experimental Protocol

1. Selection of Internal Standard:

  • Rationale: The internal standard must be of high purity (certified), stable, non-reactive with the analyte or solvent, and have at least one sharp resonance in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte or impurities.

  • Recommended Standard: For 9-nitro-9Z,11E-octadecadienoic acid, a common choice is maleic anhydride or 1,3,5-trimethoxybenzene, depending on the solvent used.

2. Sample Preparation:

  • Protocol:

    • Accurately weigh approximately 10-20 mg of the 9-nitro-9Z,11E-octadecadienoic acid sample into a clean, dry vial using a microbalance (readability of at least 0.01 mg).[10]

    • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should ideally be around 1:1 to ensure comparable signal intensities.

    • Add a precise volume (e.g., 600 µL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[13]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Rationale: The acquisition parameters must be carefully chosen to ensure that the signal intensities are directly proportional to the number of protons. This means ensuring complete relaxation of all relevant nuclei between pulses.

  • Key Parameters:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.

    • Relaxation Delay (d1): This is the most critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and internal standard). A T₁ determination experiment (e.g., inversion recovery) should be performed beforehand. For many organic molecules, a relaxation delay of 30-60 seconds is sufficient.

    • Pulse Angle: A 90° pulse angle is often recommended to maximize the signal-to-noise ratio.[11]

    • Number of Scans: Sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.[12]

    • Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).

4. Data Processing and Purity Calculation:

  • Protocol:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal from 9-nitro-9Z,11E-octadecadienoic acid and a signal from the internal standard.

    • Calculate the purity using the following equation:[12]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I_analyte and I_std are the integrals of the analyte and internal standard signals, respectively.

    • N_analyte and N_std are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_std are the molecular weights of the analyte and internal standard.

    • W_analyte and W_std are the weights of the analyte and internal standard.

    • P_std is the certified purity of the internal standard.

Data Analysis: Identifying the Analyte and Impurities

The ¹H NMR spectrum of 9-nitro-9Z,11E-octadecadienoic acid has characteristic signals that can be used for its identification and quantification. Based on literature reports, the key resonances are in the olefinic region.[1]

Expected ¹H NMR Resonances for 9-nitro-9Z,11E-octadecadienoic acid (in CDCl₃):

  • Olefinic Protons: The protons on the conjugated diene system will appear in the downfield region, typically between 5.5 and 7.5 ppm. The proton at the C11 position, adjacent to the nitro group, is expected to be significantly deshielded.

  • Allylic Protons: Protons on the carbons adjacent to the double bonds will resonate around 2.0-2.3 ppm.

  • Aliphatic Chain Protons: The methylene protons of the fatty acid chain will appear as a complex multiplet around 1.2-1.6 ppm.

  • Terminal Methyl Group: The terminal methyl group will give a triplet at approximately 0.9 ppm.

Identifying Potential Impurities:

  • Isomers: The synthesis of 9-nitro-9Z,11E-octadecadienoic acid can lead to the formation of other positional (e.g., 12-nitro-9E,11Z-octadecadienoic acid) and geometric isomers.[1][14] These isomers will have distinct, albeit potentially overlapping, signals in the olefinic region of the NMR spectrum. Careful integration of these signals relative to the main compound can provide a quantitative measure of isomeric purity.

  • Unreacted Starting Material: The presence of unreacted conjugated linoleic acid can be identified by its characteristic olefinic proton signals.

  • Oxidation Products: Fatty acids are susceptible to oxidation, which can lead to the formation of hydroperoxides and other degradation products.[5] These may introduce broad signals or new resonances in the downfield region of the spectrum.

Comparison with Other Analytical Techniques

While qNMR is a powerful tool, it is often used in conjunction with other techniques for a comprehensive purity assessment.

Technique Principle Strengths Limitations Best Suited For
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific standard for the analyte; provides structural information; non-destructive.Lower sensitivity compared to MS-based methods; requires soluble samples; high initial instrument cost.Absolute purity determination; structural confirmation of the main component and impurities.
HPLC-UV Differential partitioning of components between a mobile and stationary phase, with detection by UV absorbance.High sensitivity and resolution; well-established for fatty acid analysis.Requires a reference standard for each analyte for accurate quantification; may not separate all isomers.Routine quality control; analysis of complex mixtures; detection of UV-active impurities.
GC-MS Separation of volatile components followed by mass spectrometric detection.High sensitivity and selectivity; provides molecular weight and fragmentation information for impurity identification.Requires derivatization of fatty acids to make them volatile; potential for thermal degradation of analytes.Identification of volatile impurities; analysis of fatty acid profiles after derivatization.
LC-MS/MS HPLC separation coupled with tandem mass spectrometry.Very high sensitivity and selectivity; provides structural information from fragmentation patterns.Requires reference standards for quantification; matrix effects can influence ionization efficiency.Trace level impurity detection and identification; analysis of complex biological samples.

Conclusion

Validating the purity of 9-nitro-9Z,11E-octadecadienoic acid is a critical step in ensuring the reliability and reproducibility of research in the burgeoning field of nitro-fatty acid signaling. Quantitative NMR spectroscopy stands out as a robust and trustworthy method for this purpose, providing both structural confirmation and absolute purity determination in a single, non-destructive experiment. By following a well-designed, self-validating protocol and understanding the principles behind each step, researchers can have high confidence in the quality of their materials. While other techniques like HPLC and GC-MS offer complementary information, qNMR provides a fundamental and direct measure of purity that is essential for authoritative scientific work.

References

  • Gomez, S. M., & Giraudeau, P. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024). Available online: [Link]

  • Synthesis of 9- and 12-Nitro Conjugated Linoleic Acid: Regiospecific Isomers of Naturally Occurring Conjugated Nitrodienes. Request PDF. ResearchGate. Available online: [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available online: [Link]

  • 9(E),11(E)-9-nitro Conjugated Linoleic Acid. BioNordika. Available online: [Link]

  • Quantification by 1H-NMR. AOCS. (2019). Available online: [Link]

  • Song, B. H., & Kim, S. (2021).
  • Zheng, H., Duthie, C. A., Troy, H., Duthie, S. J., & Roehe, R. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific reports, 11(1), 24337.
  • Woodcock, S. R., Salvatore, S. R., Bonacci, G., Schopfer, F. J., & Freeman, B. A. (2014). Biomimetic nitration of conjugated linoleic acid: formation and characterization of naturally occurring conjugated nitrodienes. The Journal of organic chemistry, 79(1), 25–33.
  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC, Scotland's Rural College. (2021). Available online: [Link]

  • (PDF) Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. ResearchGate. Available online: [Link]

  • Oils And Fats Analysis. Oxford Instruments. Available online: [Link]

  • AOAC SMPR® 2022.004 Standard Method Performance Requirements (SMPRs®) for Determination of Fatty Acids Which Are Esterified at. AOAC INTERNATIONAL. (2022). Available online: [Link]

  • Bonacci, G., Baker, P. R., Salvatore, S. R., Schopfer, F. J., & Freeman, B. A. (2012). Conjugated linoleic acid is a preferential substrate for fatty acid nitration. The Journal of biological chemistry, 287(53), 44071–44082.

Sources

Comparative Bioactivity Guide: 9-Nitro-CLA vs. 10-Nitro-Oleate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 9-Nitro-CLA vs. 10-Nitro-Oleate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical comparison between 9-nitro-conjugated linoleic acid (9-NO₂-CLA) and 10-nitro-oleate (10-NO₂-OA) . Both molecules belong to a class of lipid mediators known as Electrophilic Fatty Acid Derivatives (EFADs) or nitro-fatty acids (NO₂-FAs).

While they share a core mechanism—reversible Michael addition to cysteine thiols—their biological roles differ significantly in origin and application. 9-NO₂-CLA is the most abundant endogenously formed nitro-lipid in humans, arising from dietary conjugated linoleic acid (CLA).[1] 10-NO₂-OA (specifically the 10-isomer of nitro-oleic acid) is the primary pharmacological candidate (e.g., CXA-10) developed for clinical applications due to its stability and potent anti-inflammatory profile.

This guide dissects their chemical reactivity, signaling pathways (Nrf2, PPAR


, NF-

B), and experimental protocols for their study.

Chemical & Structural Basis[2][3]

The biological activity of both lipids stems from the nitroalkene moiety—an electron-withdrawing nitro group conjugated to a carbon-carbon double bond. This structure renders the


-carbon highly electrophilic, allowing it to react with nucleophilic amino acids (primarily cysteine and histidine) via a reversible Michael addition .[1]
Structural Comparison
Feature9-Nitro-CLA (9-NO₂-c9,t11-18:2)10-Nitro-Oleate (10-NO₂-18:1)
Parent Lipid Conjugated Linoleic Acid (CLA)Oleic Acid (OA)
Nitration Site C9 or C12 (Vinyl nitro group)C10 (Vinyl nitro group)
Double Bonds Conjugated diene systemSingle double bond (mono-unsaturated)
Endogenous Abundance High (Primary endogenous species)Low (Trace amounts relative to CLA)
Electrophilicity High (Enhanced by conjugation)Moderate to High
Metabolism Rapid

-oxidation to dinor/tetranor metabolites
Slower

-oxidation; more stable
Mechanism of Reactivity (Michael Addition)

The biological "warhead" is the electrophilic


-carbon. Upon entering the cell, these lipids form covalent adducts with "hyper-reactive" cysteines on signaling proteins.

Reaction Scheme:



Mechanistic Signaling Comparison

Both lipids act as "signal transducers," converting oxidative stress (which generates the nitrating species) into anti-inflammatory gene expression.[2]

A. Nrf2 Activation (Cytoprotection)[4][5]
  • Mechanism: Both lipids alkylate Cys151, Cys273, or Cys288 on Keap1 , the repressor of Nrf2. This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE).[3]

  • Comparison:

    • 10-NO₂-OA: Highly potent. Studies indicate it induces significant Nrf2 nuclear translocation and upregulation of HO-1 (Heme Oxygenase-1) and GCLM.[4] It is often used as the positive control in Nrf2 assays.

    • 9-NO₂-CLA: Also activates Nrf2 but exhibits distinct kinetics due to its rapid metabolism. It induces HO-1 and NQO1 expression effectively in macrophages.

B. PPAR Agonism (Metabolism & Inflammation)[7]
  • Mechanism: Both lipids act as partial agonists for Peroxisome Proliferator-Activated Receptor gamma (PPAR

    
    ). Unlike thiazolidinediones (TZDs), they bind via a covalent interaction with Cys285 in the ligand-binding domain.
    
  • Comparison:

    • 10-NO₂-OA: High-affinity ligand (

      
       nanomolar range). It drives robust adipogenesis and insulin sensitization without the fluid retention side effects typical of TZDs.
      
    • 9-NO₂-CLA: Functions as a PPAR

      
       modulator. It promotes anti-inflammatory gene expression but may have weaker adipogenic potential compared to 10-NO₂-OA, making it a unique modulator of metabolic inflammation.
      
C. NF- B Inhibition (Anti-Inflammatory)[3][8][9]
  • Mechanism: Direct alkylation of the p65 subunit of NF-

    
    B, preventing DNA binding and downstream cytokine production (IL-6, TNF
    
    
    
    ).
  • Comparison:

    • Efficacy: Both are equipotent in inhibiting LPS-induced inflammation in macrophages (RAW 264.7 cells).

    • Nuance: 9-NO₂-CLA is particularly effective in gut inflammation models (e.g., colitis) because it is formed locally in the stomach/gut from dietary CLA.

D. SIRT6 Activation (DNA Repair & Aging)
  • Emerging Target: Recent data identifies SIRT6 (a histone deacetylase) as a target.

  • Data: Both 9-NO₂-CLA and 10-NO₂-OA activate SIRT6 deacetylase activity by ~40-fold , compared to only 2-fold by native fatty acids. This suggests a shared role in regulating genomic stability and aging.

Visualizing the Signaling Network

The following diagram illustrates the parallel pathways activated by these nitro-lipids.

Nitro-Fatty Acid Signaling NO2_CLA 9-Nitro-CLA (Endogenous) Michael Michael Addition (Cysteine Adduction) NO2_CLA->Michael NO2_OA 10-Nitro-Oleate (Pharmacological) NO2_OA->Michael Keap1 Keap1 (Cys151/273/288) Michael->Keap1 PPARg PPAR-gamma (Cys285) Michael->PPARg p65 NF-kB p65 (Cys38) Michael->p65 SIRT6 SIRT6 (Cys18) Michael->SIRT6 Nrf2 Nrf2 Release Keap1->Nrf2 Disinhibition Metab Insulin Sensitization Lipid Metabolism PPARg->Metab AntiInf Inhibit Cytokines (IL-6, TNF-a) p65->AntiInf Inhibition DNA_Repair Genomic Stability DNA Repair SIRT6->DNA_Repair AntiOx Antioxidant Response (HO-1, NQO1) Nrf2->AntiOx

Figure 1: Pleiotropic signaling of 9-Nitro-CLA and 10-Nitro-Oleate via electrophilic cysteine modification.

Experimental Data Summary

The table below consolidates experimental findings comparing the two lipids.

Parameter9-Nitro-CLA10-Nitro-OleateKey Reference
SIRT6 Activation ~40-fold increase in deacetylation~40-fold increase in deacetylation[NIH PMC6036207]
5-LO Inhibition

(for NO₂-LA)*

[MDPI Molecules 2021]
PPAR

Binding
Covalent (Partial Agonist)Covalent (High Affinity)[JBC 285:12321]
Cytotoxicity Low (Cytoprotective)Dose-dependent (High doses cytotoxic to cancer cells)[ResearchGate]
Endogenous Levels High (nM range in plasma/urine)Low (Often below detection without stress)[Redox Biol 15:522]

*Note: 5-LO data often cites Nitro-Linoleic Acid (NO₂-LA); NO₂-CLA is structurally similar but specific IC50s may vary.

Protocols for Investigation

To ensure reproducibility, use these validated protocols.

Protocol A: Chemical Synthesis (Acidic Nitration)

Use this to generate fresh standards, as nitro-lipids are unstable over long periods.

  • Reagents: Sodium nitrite (

    
    ), Acetic acid, Conjugated Linoleic Acid (CLA) or Oleic Acid (OA).
    
  • Procedure:

    • Dissolve fatty acid in acetonitrile/water.

    • Add

      
       (excess) and acidify with acetic acid to generate 
      
      
      
      .
    • Stir at room temperature for 30–60 mins.

    • Critical Step: Terminate reaction immediately to prevent over-nitration. Extract with hexane/ether.

  • Purification: Use Flash Chromatography (Silica gel) eluting with Hexane:Ether gradients.

  • Validation: Verify via ESI-MS/MS. Look for the characteristic loss of

    
     (47 Da) or 
    
    
    
    (46 Da) in negative ion mode.
Protocol B: PPAR Luciferase Reporter Assay

Use this to quantify transcriptional potency.

  • Cell Line: COS-7 or HEK293T cells.

  • Transfection:

    • Plasmid 1: PPRE-Luc (Peroxisome Proliferator Response Element fused to Luciferase).

    • Plasmid 2: PPAR

      
       expression vector.
      
    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with 0.1, 1, 5, 10

      
       of 9-NO₂-CLA or 10-NO₂-OA for 18–24 hours.
      
    • Positive Control: Rosiglitazone (1

      
      ).
      
  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to calculate

    
    .
    

References

  • Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology. NIH PMC. [Link]

  • In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid. Redox Biology.[1][5] [Link]

  • Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids. Molecules (MDPI). [Link][6][7][8]

  • Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARgamma-dependent transcription. Biochemistry. [Link]

  • Nitrated oleic acid up-regulates PPARgamma and attenuates experimental inflammatory bowel disease. Free Radical Biology and Medicine. [Link][9]

Sources

western blot analysis of Nrf2 nuclear translocation by nitro-CLA

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Nitro-Conjugated Linoleic Acid (NO₂-CLA) as an Nrf2 Activator: A Comparative Guide and Subcellular Fractionation Protocol

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is tethered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation. Upon exposure to electrophilic stress, Keap1 is modified, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, and drive the expression of cytoprotective genes[1].

While synthetic triterpenoids and plant-derived isothiocyanates are widely used to study this pathway, endogenous electrophilic lipids—specifically nitro-conjugated linoleic acid (NO₂-CLA) —have emerged as highly relevant physiological mediators of Nrf2 activation[2]. This guide provides a comparative analysis of NO₂-CLA against standard Nrf2 activators and details a rigorously validated Western blot protocol for quantifying Nrf2 nuclear translocation.

Mechanistic Divergence: NO₂-CLA vs. Standard Activators

Nitro-fatty acids (NO₂-FAs) are endogenously formed via non-enzymatic reactions between conjugated fatty acids and nitrogen dioxide during inflammation or metabolic stress[2]. NO₂-CLA is the most abundant NO₂-FA in humans. Unlike classical Nrf2 activators, NO₂-CLA operates through a distinct biochemical mechanism.

Standard activators like Sulforaphane (SFN) and Bardoxolone methyl (CDDO-Me) are highly electrophilic and activate Nrf2 primarily by modifying Cysteine 151 (Cys151) on Keap1[3]. This covalent modification alters Keap1's conformation, preventing Nrf2 ubiquitination. In contrast, electrophilic nitro-fatty acids have been shown to activate Nrf2 via a Keap1 Cys151-independent mechanism [4]. Instead of disrupting the Keap1-Cul3 interaction in the classical sense, NO₂-FAs promote S-nitroalkylation of alternative susceptible nucleophilic amino acids, modulating the pathway while simultaneously exerting pleiotropic effects, such as the direct inhibition of NF-κB[5].

G NO2CLA Nitro-CLA (Endogenous NO2-FA) Keap1_Ind Keap1 (Cys151-Independent) NO2CLA->Keap1_Ind S-nitroalkylation SFN Sulforaphane / CDDO-Me (Standard Activators) Keap1_C151 Keap1 (Cys151-Dependent) SFN->Keap1_C151 S-alkylation Nrf2_Rel Nrf2 Stabilization & Nuclear Translocation Keap1_C151->Nrf2_Rel Disrupts Cul3 Keap1_Ind->Nrf2_Rel Alters Keap1 Conformation ARE ARE-Driven Gene Transcription (HO-1, NQO1, GCLC) Nrf2_Rel->ARE Heterodimerizes with Maf

Mechanistic divergence of Nrf2 activation by Nitro-CLA versus standard electrophiles.

Table 1: Comparative Profile of Prominent Nrf2 Activators
ActivatorOrigin / ClassPrimary MechanismRelative PotencyOff-Target / Pleiotropic Effects
NO₂-CLA Endogenous / Nitro-fatty acidS-nitroalkylation (Cys151-independent)Moderate (Low µM)NF-κB inhibition, PPARγ agonism, Heat shock response[2]
Sulforaphane Natural / IsothiocyanateS-alkylation (Cys151-dependent)Moderate (Low µM)HDAC inhibition, apoptosis induction at high doses[3]
CDDO-Me Synthetic / TriterpenoidS-alkylation (Cys151-dependent)Very High (Low nM)Reversible binding, potent anti-inflammatory properties[1]
Dimethyl Fumarate Synthetic / Fumaric acid esterS-alkylation (Cys151-dependent)Low (High µM)GAPDH inhibition, glutathione depletion at high doses[1]

Experimental Workflow: Quantifying Nrf2 Nuclear Translocation

To objectively evaluate NO₂-CLA's efficacy, researchers must measure the nuclear accumulation of Nrf2. Because whole-cell lysates obscure the spatial dynamics of transcription factors, subcellular fractionation is mandatory.

Expertise Note (Causality of Design): Nrf2 has a highly rapid turnover rate (half-life of ~20 minutes under basal conditions). Therefore, all fractionation steps must be performed strictly on ice, and buffers must be saturated with both protease and phosphatase inhibitors to prevent degradation and preserve post-translational modifications during the extraction process.

G Lysis Hypotonic Lysis (0.1% NP-40) Centrifuge1 Centrifugation (800 x g) Lysis->Centrifuge1 Cyto Supernatant (Cytosolic Fraction) Centrifuge1->Cyto Pellet Pellet (Intact Nuclei) Centrifuge1->Pellet Wash Nuclear Wash (Remove Cytosol) Pellet->Wash NucLysis Hypertonic Lysis (High Salt/SDS) Wash->NucLysis NucFrac Supernatant (Nuclear Fraction) NucLysis->NucFrac

Subcellular fractionation workflow for isolating cytosolic and nuclear Nrf2.

Table 2: Optimized Fractionation Buffer Compositions
Buffer TypeKey IngredientsCausality / Purpose
Buffer A (Cytosolic) 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40 Hypotonicity swells the cell; 0.1% NP-40 selectively permeabilizes the plasma membrane without rupturing the nuclear envelope.
Buffer B (Nuclear) 20 mM HEPES (pH 7.9), 400 mM NaCl , 1 mM EDTA, 1% Triton X-100Hypertonic salt concentration (400 mM) strips DNA-binding proteins (like Nrf2) away from the chromatin structure.

Step-by-Step Methodology: Self-Validating Protocol

A robust protocol must be a self-validating system. The integrity of the nuclear translocation data relies entirely on proving that the nuclear fraction is free of cytosolic contamination, and vice versa.

Phase 1: Cell Treatment and Lysis
  • Cell Culture & Treatment: Culture target cells (e.g., human endothelial cells or macrophages) to 80% confluence. Treat with NO₂-CLA (typically 1–5 µM) or vehicle control for 1 to 4 hours. Note: Nrf2 translocation is rapid; prolonged exposure (>12 hours) often captures the secondary phase of Nrf2 autoregulation rather than primary translocation.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells in 500 µL of ice-cold PBS and pellet at 500 × g for 5 minutes at 4°C.

  • Cytosolic Extraction: Resuspend the pellet in 200 µL of Buffer A (supplemented fresh with 1 mM DTT and protease inhibitors). Incubate on ice for 15 minutes.

  • Vortex and Centrifuge: Add 10% NP-40 to reach a final concentration of 0.1%. Vortex vigorously for 10 seconds. Centrifuge at 800 × g for 5 minutes at 4°C.

  • Collect Cytosol: Transfer the supernatant (Cytosolic Fraction) to a pre-chilled tube.

Phase 2: Nuclear Extraction
  • Nuclear Wash: Resuspend the remaining pellet in 200 µL of Buffer A (without NP-40) and centrifuge again at 800 × g. Discard the supernatant. This step is critical to wash away residual cytosolic Nrf2.

  • Nuclear Lysis: Resuspend the washed pellet in 50 µL of Buffer B (supplemented with DTT and protease inhibitors). Incubate on ice for 30 minutes, vortexing for 15 seconds every 10 minutes.

  • Final Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. The resulting supernatant is the highly enriched Nuclear Fraction.

Phase 3: Western Blot Analysis & Validation
  • Sample Preparation: Normalize protein concentrations using a BCA assay (ensure the assay is compatible with the reducing agents in your buffers). Boil samples in Laemmli buffer for 5 minutes.

  • Electrophoresis: Run samples on an 8% or 10% SDS-PAGE gel. Expert Insight: Nrf2 has a predicted molecular weight of ~68 kDa, but due to highly acidic regions, it migrates anomalously at 95–110 kDa. Ensure your gel runs long enough to resolve this upper range clearly.

  • Probing and Self-Validation:

    • Target: Anti-Nrf2 (Probe both fractions).

    • Cytosolic Marker: Anti-GAPDH or Anti-α-Tubulin. (Must be absent in the nuclear fraction).

    • Nuclear Marker: Anti-Lamin B1 or Anti-Histone H3. (Must be absent in the cytosolic fraction).

Data Interpretation: The efficacy of NO₂-CLA is quantified by performing densitometry on the Nrf2 bands. Calculate the ratio of Nuclear Nrf2 (normalized to Lamin B1) to Cytosolic Nrf2 (normalized to GAPDH). A successful NO₂-CLA treatment will show a dose-dependent increase in this ratio, confirming that the S-nitroalkylation of Keap1 successfully liberated Nrf2 for nuclear import.

References

  • Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism. National Institutes of Health (PMC).[Link]

  • Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology. National Institutes of Health (PMC).[Link]

  • In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation. TWINCORE.[Link]

Sources

comparative anti-inflammatory potency of nitrated vs native CLA

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Anti-Inflammatory Potency of Nitrated vs. Native Conjugated Linoleic Acid (CLA): A Technical Guide for Drug Development

Executive Summary

Conjugated linoleic acid (CLA) has historically been investigated for mild immunomodulatory and metabolic benefits. However, recent lipidomic profiling has forced a paradigm shift: native CLA acts primarily as a biological precursor to a vastly more potent signaling mediator known as nitrated CLA (NO2-CLA)[1][2]. During acute inflammation or gastric acidification, nitrogen dioxide (·NO2) reacts with CLA's conjugated dienes to form electrophilic nitroalkenes[1]. This guide provides a definitive, data-driven comparison of native CLA versus NO2-CLA, detailing the mechanistic causality behind NO2-CLA's superior anti-inflammatory potency and outlining self-validating protocols for preclinical evaluation.

Mechanistic Causality: The Electrophilic Advantage

The stark disparity in potency between native CLA and NO2-CLA is rooted in molecular reactivity. Native CLA is a bis-allylic/conjugated diene with low electrophilicity, requiring supraphysiological (high micromolar to millimolar) concentrations to exert weak biological effects[3].

Conversely, the nitration of CLA yields a nitroalkene moiety—a potent Michael acceptor[4]. This structural modification allows NO2-CLA to undergo reversible covalent adduction (nitroalkylation) with nucleophilic cysteine residues on critical regulatory proteins[1][5]. This electrophilic advantage drives two primary anti-inflammatory axes:

  • Nrf2 Activation: NO2-CLA alkylates Keap1, triggering the nuclear translocation of Nrf2 and the subsequent transcription of cytoprotective and antioxidant genes (e.g., HO-1, NQO-1)[6][7].

  • NF-κB Inhibition: NO2-CLA directly alkylates the p65 subunit and IKK, physically blocking NF-κB nuclear translocation and halting the expression of pro-inflammatory cytokines (IL-6, IL-1β)[4][7]. Native CLA lacks the chemical architecture to execute these post-translational modifications.

Signaling Pathway Divergence

SignalingPathway NativeCLA Native CLA (Low Electrophilicity) NO2CLA NO2-CLA (Potent Electrophile) NativeCLA->NO2CLA Nitration (·NO2, iNOS) NFkB NF-κB Inhibition (Reduced Translocation) NativeCLA->NFkB Weak/No Direct Inhibition (Requires mM conc.) Keap1 Keap1 Alkylation (Cysteine Modification) NO2CLA->Keap1 Michael Addition IKK IKK / p65 Alkylation (Cysteine Modification) NO2CLA->IKK Michael Addition Nrf2 Nrf2 Activation (Nuclear Translocation) Keap1->Nrf2 Releases Nrf2 AntiInflam Antioxidant Gene Expression (HO-1, NQO-1) Nrf2->AntiInflam Up-regulates IKK->NFkB Prevents Activation ProInflam Suppression of Cytokines (IL-6, IL-1β, iNOS) NFkB->ProInflam Down-regulates

Divergent signaling pathways of Native CLA vs. NO2-CLA via electrophilic Michael addition.

Quantitative Potency Comparison

Transcriptomic and in vitro functional assays highlight the vast disparity in potency. In human vascular smooth muscle cells, RNA-Seq analysis revealed that NO2-CLA significantly altered 510 genes, whereas native CLA produced minimal to no significant transcriptomic changes at equivalent concentrations[8].

ParameterNative CLANO2-CLA (Nitrated CLA)Mechanistic Driver
Effective Concentration > 50 - 100 µM (Often inactive)1 - 10 µM (Low nM in vivo)Electrophilic nitroalkene moiety[3]
NF-κB Inhibition Negligible at physiological levelsPotent (Inhibits p65 nuclear binding)Direct alkylation of IKK/p65[4][7]
Nrf2 / HO-1 Activation Weak / IndirectHighly Potent (Dose-dependent)Keap1 nitroalkylation[6][7]
Gene Expression (RNA-Seq) Minimal alterations510 Differentially Expressed GenesBroad transcriptional reprogramming[8]
Macrophage NO Secretion UnchangedSignificantly AttenuatediNOS suppression via NF-κB blockade[7]

Self-Validating Experimental Protocols

To objectively evaluate the comparative efficacy of these lipid mediators, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data integrity.

Protocol A: In Vitro Macrophage Polarization & Signaling Assay

Objective: Quantify the differential suppression of pro-inflammatory mediators (NO, IL-6) by native CLA vs. NO2-CLA in RAW264.7 murine macrophages[7]. Causality & Validation: Macrophages are used because they endogenously express iNOS upon activation, providing a self-contained system to verify inflammatory induction before measuring lipid-mediated suppression.

  • Cell Seeding & Synchronization: Seed RAW264.7 cells at

    
     cells/well in 6-well plates. Starve in serum-free DMEM for 12 hours. Rationale: Serum starvation synchronizes the cell cycle, eliminating background NF-κB activation caused by proliferation factors.
    
  • Lipid Treatment: Pre-treat cells with vehicle (methanol), Native CLA (10 µM), or NO2-CLA (10 µM) for 1 hour. Note: NO2-CLA must be handled in glass vials and protected from light to prevent nitroalkene degradation.

  • Inflammatory Challenge: Stimulate with 100 ng/mL LPS (e.g., from Prevotella intermedia or E. coli) for 24 hours[7].

  • Self-Validation (Griess Assay): Before proceeding to complex readouts, quantify nitrite (NO derivative) in the supernatant using a Griess assay. Validation Check: If the LPS + Vehicle control does not show a >5-fold increase in NO compared to the unstimulated control, the macrophage activation has failed, and downstream cytokine data is invalid.

  • Downstream Analysis: Use ELISA to quantify IL-1β and IL-6 in the validated supernatants. Perform Western blot on cell lysates for HO-1 (Nrf2 target) and nuclear p65 (NF-κB target).

Protocol B: In Vivo Zymosan-A Induced Peritonitis Model

Objective: Assess in vivo leukocyte recruitment and endogenous nitration dynamics[6]. Causality & Validation: Zymosan-A induces a robust, self-limiting acute inflammatory response. This model allows for the simultaneous measurement of exogenous NO2-CLA efficacy and the endogenous conversion of native CLA to NO2-CLA by infiltrating neutrophils/macrophages.

  • Pre-treatment: Administer Native CLA or NO2-CLA (e.g., 5 mg/kg, intravenously or via oral gavage) to C57BL/6 mice 30 minutes prior to challenge.

  • Induction: Inject 1 mg of Zymosan-A (in sterile PBS) intraperitoneally.

  • Harvest & Flow Cytometry: At 4 hours post-injection, euthanize the mice and perform a peritoneal lavage with 5 mL of cold PBS containing 2 mM EDTA (to prevent cell clumping). Stain exudate cells for Ly6G (neutrophils) and F4/80 (macrophages).

  • Self-Validation (LC-MS/MS): Extract lipids from the lavage fluid of the Native CLA-treated group. Use HPLC-MS/MS (MRM transition 324/46) to quantify endogenous NO2-CLA formation[3][9]. Validation Check: Detection of NO2-CLA in the native CLA group confirms that the inflammatory environment (iNOS/MPO activity) successfully generated the nitrating species (·NO2), validating the model's physiological relevance[6].

References[1] Title: Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6497395/[6] Title: In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation. Source: udelar.edu.uy. URL: https://pubmed.ncbi.nlm.nih.gov/29272854/[9] Title: In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation. Source: researchgate.net. URL: https://pubmed.ncbi.nlm.nih.gov/29272854/[7] Title: Effect of nitro-conjugated linoleic acid on the inflammatory response of murine macrophages activated with lipopolysaccharide derived from Prevotella intermedia. Source: researchgate.net. URL: https://pubmed.ncbi.nlm.nih.gov/37924041/[5] Title: Post-Translational Modification of Proteins Mediated by Nitro-Fatty Acids in Plants: Nitroalkylation. Source: semanticscholar.org. URL: https://www.mdpi.com/2076-3921/8/4/84[2] Title: Conjugated Linoleic Acid Is a Preferential Substrate for Fatty Acid Nitration. Source: researchgate.net. URL: https://pubmed.ncbi.nlm.nih.gov/22589542/[3] Title: Olives and Olive Oil Are Sources of Electrophilic Fatty Acid Nitroalkenes. Source: plos.org. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0084884[4] Title: Nitro Fatty Acids (NO2-FAs). Source: semanticscholar.org. URL: https://www.mdpi.com/1420-3049/26/24/7553[8] Title: Transcriptomic sequencing reveals diverse adaptive gene expression responses of human vascular smooth muscle cells to nitro-conjugated linoleic acid. Source: physiology.org. URL: https://journals.physiology.org/doi/full/10.1152/physiolgenomics.00090.2017

Sources

Cross-Validation of ELISA vs. LC-MS/MS for Nitro-Lipid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to address the specific technical challenges of quantifying nitro-fatty acids (NO2-FAs), contrasting the gold-standard LC-MS/MS methodology with the limitations and specific utility of ELISA-based approaches.

Executive Summary

For the quantification of free nitro-fatty acids (e.g., 9-NO2-OA, 10-NO2-OA), LC-ESI-MS/MS is the absolute requirement for specificity and accuracy. Commercial ELISA kits for free nitro-lipids do not exist as standardized quantitative tools due to hapten instability and lack of antibody specificity for the lipid moiety.

However, ELISA retains a critical role in pharmacodynamics : measuring the stable protein adducts (nitro-alkylation events) that serve as the biological "footprint" of nitro-lipid signaling. This guide details the cross-validation of these distinct readouts.

Part 1: The Analytical Landscape (The "Why")

Nitro-fatty acids are electrophilic signaling mediators, not merely oxidative waste products.[1][2][3] Their quantification is plagued by two major artifacts:

  • The "Acid Trap": Conventional lipid extraction (Folch/Bligh-Dyer) often uses acid. In the presence of nitrite (

    
    ), acidic conditions artificially nitrate free fatty acids, leading to massive overestimation of basal levels (the "Baker vs. Tsikas" controversy).
    
  • The "Protein Sink": NO2-FAs are potent Michael acceptors.[4][5] Upon cell lysis, free NO2-FAs rapidly adduct to thiols (cysteine, glutathione), disappearing from the "free" pool unless stabilized immediately.

The Core Comparison
FeatureLC-ESI-MS/MS (The Gold Standard)ELISA / Immunoassay (The Surrogate)
Target Analyte Free Nitro-Lipids (OA-NO2, LNO2)Protein-Nitro Adducts (e.g., Nitro-Albumin)
Quantification Absolute (pM to nM range)Relative / Semi-quantitative
Specificity High (Distinguishes 9- vs 10-isomers)Low (Cross-reacts with Nitro-Tyrosine)
Throughput Low (10-15 min/sample)High (96-well plate)
Primary Risk Source-induced fragmentationNon-specific binding / Matrix effects

Part 2: Methodological Deep Dive (The "How")

Protocol A: LC-ESI-MS/MS (Quantitative Validation)

The only accepted method for determining circulating free NO2-FA concentrations.

1. Internal Standardization (Crucial Step): You must use heavy isotope-labeled standards added before extraction to account for loss.

  • Standard:

    
    -9-NO2-OA or 
    
    
    
    -OA-NO2.
  • Avoid: Deuterated standards (

    
    -OA) if possible, as they may separate chromatographically from the analyte, leading to ionization variance.
    

2. Artifact-Free Extraction:

  • Solvent: Ethyl Acetate (EtAc) is superior to Chloroform/Methanol for nitro-lipids.

  • Condition: Neutral pH. DO NOT use acid.

  • Stabilization: Add N-ethylmaleimide (NEM) if measuring total pool to cap free thiols, preventing post-lysis adduction.

3. Mass Spectrometry Settings:

  • Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • OA-NO2:

      
       326 
      
      
      
      46 (
      
      
      ) or 326
      
      
      279 (Loss of
      
      
      ).
    • Internal Standard: Adjust parent mass accordingly (e.g.,

      
       344 for 
      
      
      
      ).

Expert Insight: The transition to


 46 is high-intensity but low-specificity (many things lose a nitro group). Always validate with a second transition (e.g., loss of 

) or retention time matching with synthetic standards.
Protocol B: The "BME Capture" Method (Stabilization)

Because free NO2-FAs are unstable, the "BME Method" converts them into stable adducts for measurement.

  • Reaction: Incubate sample with excess

    
    -mercaptoethanol (BME).
    
  • Mechanism: BME undergoes Michael addition to the nitro-alkene.

  • Analysis: Measure the BME-adduct via LC-MS. This prevents artificial decay during processing.

Part 3: Visualization of Workflows

Diagram 1: The Cross-Validation Workflow

This decision tree illustrates when to use MS versus ELISA (adduct detection) and how they cross-validate.

G cluster_0 Path A: Free Lipid Quant (PK) cluster_1 Path B: Signaling/Adducts (PD) Sample Biological Sample (Plasma/Tissue) Extraction Solvent Extraction (Ethyl Acetate, Neutral pH) Sample->Extraction Lysis Cell Lysis / Serum (No Reducing Agents) Sample->Lysis Spike Spike Internal Std (13C-OA-NO2) Extraction->Spike LCMS LC-ESI-MS/MS (MRM: 326 -> 46) Spike->LCMS Data_PK Absolute Conc. (pM - nM) LCMS->Data_PK Validation CROSS-VALIDATION Correlate Free Lipid (A) with Adduct Formation (B) Data_PK->Validation ELISA Competitive ELISA (Anti-Nitro-Adduct) Lysis->ELISA Data_PD Relative Signal (Adduct Load) ELISA->Data_PD Data_PD->Validation

Caption: Workflow distinguishing the extraction of free lipids for MS quantification (Path A) versus the detection of stable protein adducts via immunoassay (Path B).

Diagram 2: Mechanistic Signaling Pathway

Understanding the target (Keap1/Nrf2) validates why we measure these lipids.

Pathway NO2FA Nitro-Fatty Acid (OA-NO2) Keap1 Keap1 (Cys Sensor) NO2FA->Keap1 Alkylation (Michael Addition) NFkB NF-kB (Inflammation) NO2FA->NFkB Inhibits (p65 Alkylation) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE Antioxidant Response Element (DNA) Nrf2->ARE Translocates/Binds

Caption: OA-NO2 exerts effects by alkylating cysteine residues on Keap1 (activating Nrf2) and NF-kB (inhibiting inflammation).[3]

Part 4: Data Interpretation & Pitfalls

The "Baker vs. Tsikas" Controversy (Basal Levels)

When cross-validating your data, ensure your basal levels align with modern consensus.

  • Early Reports (Incorrect): ~600 nM. (Caused by acidic extraction converting nitrite to NO2-FA).

  • Current Consensus (Correct): ~1–5 nM (Free) / ~300 nM (Esterified/Adducted).

If your LC-MS control samples show >10 nM free OA-NO2, your extraction solvent is likely contaminated or too acidic.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background in MS In-source fragmentation of phospholipidsImprove chromatographic separation; Monitor parent lipid loss.
ELISA Signal but No MS Peak Cross-reactivity with Nitro-TyrosineELISA is detecting nitrated proteins, not lipids. Use MS to verify.
Low Recovery (MS) Protein binding / Thiol adductionUse BME-capture method or spike Internal Standard earlier.
Shift in Retention Time Isomerization (9- vs 10-nitro)Ensure column temperature is stable; use isomer-specific standards.

References

  • Baker, P. R., et al. (2005). Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine. Journal of Biological Chemistry. Link

  • Tsikas, D., et al. (2009). Nitro-fatty acids occur in human plasma in the picomolar range: a targeted nitro-lipidomics GC-MS/MS study. Lipids.[3][4][6][7][8] Link

  • Schopfer, F. J., et al. (2005). Formation and signaling actions of electrophilic lipids. Chemical Reviews. Link

  • Bonacci, G., et al. (2011). Electrophilic fatty acids detect and modify mitochondrial protein thiols. Proteomics. Link

  • Cayman Chemical. (2024). Nitro-fatty Acid Standards and Research Tools. Link

Sources

A Senior Application Scientist's Guide to Transcriptional Profiling of Cells Treated with 9-nitro-9Z,11E-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Transcriptional Impact of a Novel Nitro-Fatty Acid

9-nitro-9Z,11E-octadecadienoic acid, a nitrated derivative of conjugated linoleic acid (CLA) also known as 9-Nitro-CLA, belongs to a class of endogenous signaling molecules called nitro-fatty acids. These electrophilic lipids are formed in vivo through reactions involving nitric oxide and nitrite, and they have been shown to exert a range of biological effects, including potent anti-inflammatory and cytoprotective activities.[1][2][3] The unique chemical properties of 9-nitro-9Z,11E-octadecadienoic acid allow it to interact with and modulate the function of key cellular proteins, leading to significant changes in gene expression.

This guide provides a comprehensive overview of the methodologies for transcriptional profiling of cells treated with 9-nitro-9Z,11E-octadecadienoic acid. We will delve into a comparison of the primary technologies, RNA sequencing (RNA-seq) and microarrays, offering field-proven insights to guide your experimental design. Furthermore, we will present a detailed, step-by-step protocol for a complete transcriptional profiling workflow, from cell treatment to data analysis and interpretation, grounded in scientific integrity and supported by authoritative references.

Core Signaling Pathways Activated by 9-nitro-9Z,11E-octadecadienoic acid

The biological activity of 9-nitro-9Z,11E-octadecadienoic acid is primarily mediated through the activation of two key transcription factors: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Peroxisome proliferator-activated receptor-gamma (PPARγ).[4] Understanding these pathways is crucial for interpreting the transcriptional data obtained from your experiments.

  • The Nrf2/ARE Pathway: As an electrophilic molecule, 9-nitro-9Z,11E-octadecadienoic acid can react with cysteine residues on the Nrf2 inhibitor protein, Keap1.[5] This leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This pathway is a central regulator of cellular defense against oxidative and electrophilic stress.[6][7]

  • The PPARγ Pathway: 9-nitro-9Z,11E-octadecadienoic acid and other nitro-fatty acids are potent endogenous ligands for PPARγ, a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and adipogenesis.[1][4][8] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter of target genes, thereby modulating their transcription.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus 9-nitro-9Z,11E-octadecadienoic acid 9-nitro-9Z,11E-octadecadienoic acid Keap1 Keap1 9-nitro-9Z,11E-octadecadienoic acid->Keap1 Covalent Modification Nrf2 Nrf2 PPARg PPARγ 9-nitro-9Z,11E-octadecadienoic acid->PPARg Activation Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Binding RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target Genes (Nrf2) Target Genes (Nrf2) ARE->Target Genes (Nrf2) Transcription Target Genes (PPARg) Target Genes (PPARg) PPRE->Target Genes (PPARg) Transcription

Key signaling pathways activated by 9-nitro-9Z,11E-octadecadienoic acid.

Comparison of Transcriptional Profiling Platforms: RNA-Seq vs. Microarrays

Choosing the right platform for transcriptional profiling is a critical decision that will impact the depth and breadth of your findings. Both RNA-seq and microarrays have their strengths and weaknesses, and the optimal choice depends on the specific goals of your study.

FeatureRNA-Sequencing (RNA-Seq)Microarrays
Principle High-throughput sequencing of cDNA reverse transcribed from RNA.Hybridization of labeled cDNA or cRNA to a pre-defined set of probes on a solid surface.
Discovery Power Can identify novel transcripts, alternative splicing events, and gene fusions.Limited to the detection of transcripts for which probes are present on the array.
Dynamic Range Wider dynamic range, allowing for more accurate quantification of both low and high abundance transcripts.[9]Narrower dynamic range, which can lead to signal saturation for highly expressed genes.
Specificity Higher specificity, with less risk of cross-hybridization.Prone to cross-hybridization between similar sequences, which can lead to false positives.[9]
Data Analysis More complex bioinformatics pipeline required for data processing and analysis.[10]Relatively standardized and less computationally intensive data analysis workflows.
Cost Historically more expensive, but costs have been decreasing significantly.Generally more cost-effective, especially for large-scale studies with a defined set of target genes.
Input RNA Can be performed with lower amounts of starting RNA.Typically requires higher amounts of input RNA.

Expert Recommendation: For an initial, comprehensive exploration of the transcriptional effects of 9-nitro-9Z,11E-octadecadienoic acid, RNA-seq is the superior choice . Its ability to provide a complete and unbiased view of the transcriptome, including the discovery of novel transcripts and splice variants, offers a significant advantage for hypothesis generation. Microarrays remain a viable and cost-effective option for more focused studies, such as validating findings from an RNA-seq experiment or screening a large number of samples for changes in a pre-defined set of genes.

A Comprehensive, Step-by-Step Protocol for Transcriptional Profiling

This protocol outlines a complete workflow for the transcriptional profiling of cells treated with 9-nitro-9Z,11E-octadecadienoic acid using RNA-sequencing. The principles described are also applicable to microarray experiments with some modifications.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: RNA Isolation and Quality Control cluster_2 Phase 3: Library Preparation and Sequencing (RNA-Seq) cluster_3 Phase 4: Data Analysis and Interpretation A1 Cell Seeding and Culture A2 Preparation of 9-nitro-9Z,11E-octadecadienoic acid Stock Solution A1->A2 A3 Cell Treatment A2->A3 B1 Cell Lysis and Homogenization A3->B1 Harvest Cells B2 RNA Extraction (TRIzol Method) B1->B2 B3 DNase Treatment B2->B3 B4 RNA Quality and Quantity Assessment B3->B4 C1 mRNA Enrichment (Poly-A Selection) B4->C1 High-Quality RNA C2 RNA Fragmentation and Priming C1->C2 C3 First and Second Strand cDNA Synthesis C2->C3 C4 Adapter Ligation and Library Amplification C3->C4 C5 Library Quality Control and Sequencing C4->C5 D1 Raw Read Quality Control (FastQC) C5->D1 Raw Sequencing Data D2 Read Alignment to Reference Genome D1->D2 D3 Gene Expression Quantification D2->D3 D4 Differential Gene Expression Analysis D3->D4 D5 Pathway and Functional Enrichment Analysis D4->D5 D6 Validation of Key Genes (qRT-PCR) D5->D6

Experimental workflow for transcriptional profiling.

Phase 1: Cell Culture and Treatment
  • Cell Seeding and Culture:

    • Select a cell line relevant to your research question (e.g., macrophages for inflammation studies, adipocytes for metabolic studies).

    • Culture cells in appropriate media and conditions until they reach the desired confluency (typically 70-80%).

    • Causality: Ensuring consistent cell density and health across all experimental groups is critical to minimize variability in gene expression that is not due to the treatment.

  • Preparation of 9-nitro-9Z,11E-octadecadienoic acid Stock Solution:

    • Dissolve 9-nitro-9Z,11E-octadecadienoic acid in an appropriate solvent, such as ethanol or DMSO, to create a concentrated stock solution.

    • Store the stock solution at -20°C or -80°C, protected from light, to prevent degradation.

    • Causality: The lipophilic nature of fatty acids requires an organic solvent for solubilization. The choice of solvent and its final concentration in the cell culture media should be carefully considered to avoid solvent-induced cellular stress and transcriptional changes. A vehicle control (media with the same concentration of solvent) is essential.

  • Cell Treatment:

    • Dilute the stock solution in pre-warmed cell culture media to the desired final concentrations.

    • Replace the existing media with the treatment media. Include a vehicle control group.

    • Incubate the cells for the desired treatment duration. A time-course experiment is recommended to capture both early and late transcriptional responses.

    • Causality: The duration of treatment will significantly influence the observed gene expression changes. Early time points may reveal primary response genes, while later time points will capture secondary effects and feedback loops.

Phase 2: RNA Isolation and Quality Control

Note on Lipid-Rich Samples: Cells treated with fatty acids may accumulate intracellular lipids, which can interfere with RNA isolation.[5][9] The following protocol is robust for a variety of cell types, but for particularly lipid-rich samples, an additional centrifugation step after homogenization to pellet and remove the lipid layer may be beneficial.[5]

  • Cell Lysis and Homogenization:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add TRIzol® reagent directly to the culture dish and lyse the cells by pipetting up and down.

    • Causality: TRIzol® contains phenol and guanidine isothiocyanate, which denature proteins and inactivate RNases, thereby preserving the integrity of the RNA.

  • RNA Extraction (TRIzol® Method):

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein and lipid) phases.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Causality: The distinct chemical properties of RNA, DNA, and proteins/lipids allow for their separation into different phases upon addition of chloroform and centrifugation.

  • DNase Treatment:

    • Precipitate the RNA by adding isopropanol and centrifuging.

    • Wash the RNA pellet with 75% ethanol.

    • Resuspend the air-dried RNA pellet in RNase-free water and treat with DNase I to remove any contaminating genomic DNA.

    • Causality: Genomic DNA contamination can lead to false positives in downstream applications like qPCR and can interfere with library preparation for RNA-seq.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.[11]

    • Causality: High-quality, intact RNA is essential for obtaining reliable and reproducible transcriptional profiling data. Degraded RNA will result in a 3' bias in the sequencing data.

Phase 3: Library Preparation and Sequencing (for RNA-Seq)

This phase is typically performed by a sequencing core facility, but understanding the process is important for data interpretation.

  • mRNA Enrichment (Poly-A Selection):

    • Isolate mRNA from the total RNA using oligo(dT) magnetic beads that bind to the poly-A tail of mature mRNAs.

    • Causality: This step enriches for protein-coding transcripts and removes ribosomal RNA, which constitutes the majority of total RNA.

  • RNA Fragmentation and Priming:

    • Fragment the enriched mRNA into smaller pieces.

    • Prime the fragmented RNA with random hexamers.

    • Causality: Fragmentation is necessary because sequencing platforms have a limited read length. Random priming ensures that all parts of the transcript are represented in the sequencing library.

  • First and Second Strand cDNA Synthesis:

    • Synthesize the first strand of cDNA using reverse transcriptase.

    • Synthesize the second strand of cDNA using DNA polymerase.

  • Adapter Ligation and Library Amplification:

    • Ligate sequencing adapters to the ends of the double-stranded cDNA.

    • Amplify the library using PCR to generate a sufficient quantity of DNA for sequencing.

    • Causality: Adapters contain sequences that are necessary for the sequencing reaction and for indexing (barcoding) different samples to be run in the same sequencing lane.

  • Library Quality Control and Sequencing:

    • Assess the quality and quantity of the sequencing library.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Phase 4: Data Analysis and Interpretation

A robust bioinformatics pipeline is essential for extracting meaningful biological insights from your RNA-seq data.[3][12][13]

G RawReads Raw Sequencing Reads (.fastq) QC Quality Control (FastQC) RawReads->QC Trimming Adapter and Quality Trimming QC->Trimming Alignment Alignment to Reference Genome (STAR/HISAT2) Trimming->Alignment Quantification Gene Expression Quantification (featureCounts/RSEM) Alignment->Quantification DGE Differential Gene Expression Analysis (DESeq2/edgeR) Quantification->DGE Enrichment Pathway and Functional Enrichment Analysis (GSEA, DAVID) DGE->Enrichment Validation Validation of Key Genes (qRT-PCR) DGE->Validation

Bioinformatic analysis pipeline for RNA-seq data.

  • Raw Read Quality Control:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment:

    • Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification:

    • Count the number of reads that map to each gene using tools like featureCounts or RSEM.

  • Differential Gene Expression Analysis:

    • Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in response to 9-nitro-9Z,11E-octadecadienoic acid treatment compared to the vehicle control.

  • Pathway and Functional Enrichment Analysis:

    • Use tools such as Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways and gene ontologies that are significantly enriched among the differentially expressed genes.

    • Expected Findings: Based on the known mechanisms of nitro-fatty acids, you can expect to see enrichment in pathways related to:

      • Nrf2-mediated oxidative stress response: Look for upregulation of genes like HMOX1, GCLM, GCLC, NQO1, and SLC7A11.[6][7][14]

      • PPARγ signaling: Expect changes in the expression of PPARγ target genes involved in lipid metabolism, such as FABP4 and CD36.[1][4]

      • Inflammation: Analyze the expression of pro- and anti-inflammatory cytokines and chemokines.

  • Validation of Key Genes:

    • Validate the expression changes of a selection of key differentially expressed genes using quantitative real-time PCR (qRT-PCR).[9][15]

    • Causality: qRT-PCR is a highly sensitive and specific method that serves as the gold standard for validating findings from high-throughput transcriptomic studies.

Alternative and Complementary Approaches

While RNA-seq and microarrays provide a global view of the transcriptome, other techniques can be used as alternatives for more focused investigations or to complement your findings.

  • Quantitative Real-Time PCR (qRT-PCR) Arrays:

    • These are commercially available or can be custom-designed to include a panel of genes related to specific pathways, such as lipid metabolism or inflammation.[16][17][18][19]

    • Advantages: Highly sensitive, quantitative, and cost-effective for analyzing a moderate number of genes across a large number of samples.

    • Disadvantages: Not suitable for discovery of novel gene expression changes.

Conclusion

Transcriptional profiling of cells treated with 9-nitro-9Z,11E-octadecadienoic acid offers a powerful approach to elucidate the molecular mechanisms underlying its biological activities. By carefully selecting the appropriate technology, following a robust experimental protocol, and performing a thorough data analysis, researchers can gain valuable insights into the therapeutic potential of this novel nitro-fatty acid. This guide provides a solid foundation for designing and executing such studies, empowering you to generate high-quality, reproducible data that will advance our understanding of lipid signaling and its role in health and disease.

References

  • Schopfer, F. J., Cole, M. P., Groeger, A. L., Chen, C. S., Khoo, N. K., Woodcock, S. R., ... & Freeman, B. A. (2010). Covalent peroxisome proliferator-activated receptor-γ binding by nitro-fatty acids: endogenous ligands act as selective modulators. Proceedings of the National Academy of Sciences, 107(3), 1157-1162. [Link]

  • Kansanen, E., Jyrkkänen, H. K., & Levonen, A. L. (2011). Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism. Journal of Biological Chemistry, 286(16), 14019-14027. [Link]

  • Bates, D. J., Smitherman, P. K., Townsend, A. J., King, S. B., & Morrow, C. S. (2011). Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies. Biochemistry, 50(33), 7203-7213. [Link]

  • Thimmulappa, R. K., Mai, K. H., Srisuma, S., Kensler, T. W., Yamamoto, M., & Biswal, S. (2002). Identification of Nrf2-regulated genes induced by the chemopreventive agent sulforaphane by oligonucleotide microarray. Cancer research, 62(18), 5196-5203. [Link]

  • AnyGenes®. (n.d.). Inflammation pathways analysis with AnyGenes® qPCR arrays. Retrieved from [Link]

  • Chen, Y., Lun, A. T., & Smyth, G. K. (2020). From reads to genes to pathways: differential expression analysis of RNA-Seq experiments using Rsubread and the edgeR quasi-likelihood pipeline. F1000Research, 9. [Link]

  • QIAGEN. (n.d.). Custom RT² Profiler PCR Arrays. Retrieved from [Link]

  • Medh, J. D. (2002). Simultaneous isolation of total cellular lipids and RNA from cultured cells. BioTechniques, 33(6), 1234-1237. [Link]

  • Fernandez, R., Garate, J., Tolentino-Cortez, T., Herraiz, A., Lombardero, L., Ducrocq, F., ... & Barreda-Gomez, G. (2020). Microarray-and mass spectrometry-based methodology for lipid profiling of tissues and cell cultures. Analytical chemistry, 92(2), 2256-2264. [Link]

  • Pei, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2022). Integrated lipidomics and RNA sequencing analysis reveal novel changes during 3T3-L1 cell adipogenesis. PeerJ, 10, e13417. [Link]

  • Hou, Y., O'Brien, K., & Martin, R. (2012). CUSTOMIZED PCR-ARRAY ANALYSIS INFORMED BY GENE-CHIP MICROARRAY AND BIOLOGICAL HYPOTHESIS REVEALS PATHWAYS INVOLVED IN LUNG INFLAMMATORY RESPONSE TO TITANIUM DIOXIDE IN PREGNANCY. Placenta, 33(9), A101. [Link]

  • The Ohio State University. (n.d.). Bioinformatics Data Analysis Pipeline- Single Cell RNA-Seq. Retrieved from [Link]

  • Fernandez, R., Garate, J., Tolentino-Cortez, T., Herraiz, A., Lombardero, L., Ducrocq, F., ... & Barreda-Gomez, G. (2019). Microarray-and Mass Spectrometry-Based Methodology for Lipid Profiling of Tissues and Cell Cultures. Analytical chemistry. [Link]

  • Palomer, X., Capdevila-Busquets, E., & Vázquez-Carrera, M. (2018). PPARα and PPARγ as main regulators of fatty acid metabolism. Postepy higieny i medycyny doswiadczalnej (Online), 72, 853-860. [Link]

  • Kirsch, R., & Eckert, G. P. (2021). Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells. Antioxidants, 10(2), 167. [Link]

  • Lee, J. M., & Johnson, J. A. (2004). An important role of Nrf2-ARE pathway in the cellular defense mechanism. Journal of biochemistry and molecular biology, 37(2), 139-143. [Link]

  • LIPID MAPS. (n.d.). Protocol. Retrieved from [Link]

  • Woodcock, S. R., Groeger, A. L., & Freeman, B. A. (2014). Biomimetic nitration of conjugated linoleic acid: formation and characterization of naturally occurring conjugated nitrodienes. The Journal of organic chemistry, 79(1), 25-33. [Link]

  • Rojo de la Vega, M., Dodson, M., & Zhang, D. D. (2018). NRF2-targeted therapeutics: New targets and modes of NRF2 regulation. Current opinion in toxicology, 7, 72-80. [Link]

  • Stark, R., Grzelak, M., & Hadfield, J. (2019). RNA sequencing: the teenage years. Nature Reviews Genetics, 20(11), 631-656. [Link]

  • Maccarrone, M., & Di Marzo, V. (2023). Deciphering Complex Interactions in Bioactive Lipid Signaling. International Journal of Molecular Sciences, 24(6), 5406. [Link]

  • Zhang, Y., & Chen, X. (2025). Targeting the NRF2 pathway to enhance lipid peroxidation: a novel therapeutic strategy in hepatocellular carcinoma. Open Exploration, 2, 1-1. [Link]

  • Bio-Rad. (n.d.). RNA-Seq Workflow. Retrieved from [Link]

  • da Cunha, A. A., & Bonfá, E. (2021). PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases. International journal of molecular sciences, 22(2), 834. [Link]

  • Pei, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2022). Integrated lipidomics and RNA sequencing analysis reveal novel changes during 3T3- L1 cell adipogenesis. PeerJ, 10, e13417. [Link]

  • Ziegenhain, C., Vieth, B., Parekh, S., Reinius, B., Guillaumet-Adkins, A., Smialowski, P., ... & Heyn, H. (2017). A beginner's guide to analysis of RNA sequencing data. The Journal of Immunology, 198(9), 3381-3391. [Link]

  • Chen, Y., Li, Y., & Zhang, Y. (2025). Bioinformatics Analysis Identifies Lipid Droplet-Associated Gene Signatures as Promising Prognostic and Diagnostic Models for Endometrial Cancer. Journal of Personalized Medicine, 15(8), 1-1. [Link]

  • ERA. (n.d.). Method Development for Comprehensive Lipidome Profiling of Cells using LC-MS. Retrieved from [Link]

  • Chang, T. C. T. (2021). Functional Characterization of Bioactive Lipids and Microproteins. UC San Diego. [Link]

  • Woolsey, A., & Kim, C. B. (2025). Alterations of Bioactive Lipid Profiles in the Retina Following Traumatic Optic Neuropathy in Mice. International Journal of Molecular Sciences, 26(20), 1-1. [Link]

Sources

Mechanistic Causality: The Biphasic Advantage of 9-nitro-CLA

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Analysis of 9-nitro-CLA Reaction with Glutathione: A Comprehensive Comparison Guide

As the therapeutic landscape of anti-inflammatory lipid mediators expands, understanding the precise pharmacokinetic and pharmacodynamic behaviors of endogenous signaling molecules is critical. Nitro-fatty acids (NO₂-FAs) exert potent cytoprotective effects primarily through reversible Michael addition reactions with nucleophilic targets, most notably the intracellular antioxidant glutathione (GSH) .

While early clinical development heavily focused on nitro-oleic acid (NO₂-OA), recent kinetic analyses reveal that 9-nitro-conjugated linoleic acid (9-nitro-CLA)—the most abundant nitrated fatty acid in humans—exhibits a vastly superior, highly nuanced kinetic profile . This guide objectively compares the kinetic performance of 9-nitro-CLA against alternative NO₂-FAs and provides the self-validating experimental workflows required to characterize these interactions.

The fundamental differentiator between 9-nitro-CLA and alternatives like NO₂-OA lies in its electronic structure. NO₂-OA possesses a single electrophilic center (the β-carbon relative to the nitro group), resulting in simple, monophasic reaction kinetics. In stark contrast, 9-nitro-CLA features an extended conjugated diene system that provides two distinct electrophilic centers : the β-carbon and the δ-carbon.

This structural complexity dictates a biphasic reaction mechanism with GSH:

  • Kinetic Product (Fast): The thiolate anion (

    
    ) rapidly attacks the β-carbon. This reaction has a high apparent second-order rate constant (
    
    
    
    ) but is highly reversible (high
    
    
    ).
  • Thermodynamic Product (Slow): Over time, the nucleophile attacks the δ-carbon. While this formation is slower, the resulting δ-adduct is thermodynamically stable, acting as a biological "sink."

ReactionPathway Reactants 9-nitro-CLA + GSH (Electrophile + Nucleophile) BetaAdduct β-Adduct (Kinetic Product) Fast Formation Reactants->BetaAdduct k_on (fast) DeltaAdduct δ-Adduct (Thermodynamic Product) Slow Formation Reactants->DeltaAdduct k_on (slow) BetaAdduct->Reactants k_off (fast) DeltaAdduct->Reactants k_off (slow)

Biphasic Michael addition of GSH to 9-nitro-CLA yielding β- and δ-adducts.

Kinetic Performance Comparison

To evaluate 9-nitro-CLA for drug development or cellular assays, it must be benchmarked against standard NO₂-FAs. The table below summarizes the quantitative kinetic parameters derived from stopped-flow spectrophotometry and LC-MS/MS analyses at physiological conditions (pH 7.4, 37°C).

Parameter9-nitro-CLANitro-oleic Acid (NO₂-OA)Nitro-linoleic Acid (LNO₂)
Electrophilic Centers Two (β- and δ-carbons)One (β-carbon)One (β-carbon)
Reaction Kinetics Reversible BiphasicReversible MonophasicReversible Monophasic
Adduct Formed β-adduct & δ-adductβ-adduct onlyβ-adduct only
Apparent

(pH 7.4)
Complex (Double-exponential)183

355

Thermodynamic Stability High (via stable δ-adduct)ModerateModerate
Systemic Distribution Excellent (Prolonged half-life)Good (Rapid metabolism)Good (Rapid metabolism)

Causality Insight: The reactivity of all NO₂-FAs is highly dependent on the


 of the target thiol. Because the thiolate anion (

) is the true nucleophile in the Michael addition, increasing the assay pH from 7.4 to 8.9 exponentially increases the apparent

for all listed lipids . However, only 9-nitro-CLA utilizes its δ-carbon to resist rapid retro-Michael degradation, making it a superior candidate for sustained systemic delivery.

Self-Validating Experimental Protocol: Kinetic & Structural Analysis

To accurately capture both the millisecond-scale formation of the β-adduct and the hour-scale stabilization of the δ-adduct, a dual-modal analytical workflow is required.

ExperimentalWorkflow Prep 1. Sample Prep NO2-CLA + GSH pH 7.4, 37°C StoppedFlow 2A. Stopped-Flow Spectrophotometry (Fast Kinetics) Prep->StoppedFlow Millisecond Resolution LCMS 2B. LC-UV-Vis & MS Acid Quenching (Adduct ID) Prep->LCMS Structural Validation Data 3. Kinetic Modeling Double-Exponential Fitting StoppedFlow->Data β-Adduct Rates LCMS->Data δ-Adduct Rates

Experimental workflow combining stopped-flow kinetics and LC-MS/MS structural validation.

Phase 1: Stopped-Flow Spectrophotometry (Fast Kinetics)

Objective: Capture the rapid, reversible formation of the kinetic β-adduct.

  • Reagent Preparation: Prepare 10 µM 9-nitro-CLA and varying concentrations of GSH (1–10 mM) in 100 mM sodium phosphate buffer (pH 7.4) containing 100 µM DTPA.

    • Causality: Using a 100-to-1000-fold molar excess of GSH establishes pseudo-first-order conditions, allowing the extraction of the apparent second-order rate constant without complex bimolecular math. DTPA chelates transition metals, preventing artifactual thiol oxidation.

    • Validation Check: Quantify the active GSH concentration immediately prior to mixing using Ellman's reagent (DTNB) at 412 nm to ensure the pseudo-first-order assumption holds true.

  • Rapid Mixing & Data Acquisition: Rapidly mix equal volumes in a stopped-flow apparatus maintained at 37°C. Monitor the absorbance decay at ~314 nm (the

    
     of the nitrodiene chromophore).
    
    • Causality: The loss of absorbance at 314 nm directly correlates with the disruption of the conjugated double bond system as the GSH thiolate attacks the electrophilic carbon.

    • Validation Check: Fit the resulting decay curve. For 9-nitro-CLA, a single-exponential fit will yield non-random residuals. The residuals must randomly distribute around zero only when a double-exponential function is applied, mathematically validating the biphasic nature of the reaction .

Phase 2: LC-UV-Vis and LC-MS/MS (Thermodynamic Profiling)

Objective: Differentiate, structurally validate, and quantify the β- and δ-adducts over extended timeframes.

  • Incubation & Quenching: Incubate 10 µM 9-nitro-CLA with 1 mM GSH at 37°C. At predetermined intervals (1 minute to 24 hours), extract 50 µL aliquots and immediately quench with 1% formic acid.

    • Causality: Formic acid drops the solution pH well below the

      
       of GSH (~8.8). This instantly protonates the thiolate, neutralizing its nucleophilicity and completely halting both the forward Michael addition and the reverse retro-Michael elimination during chromatographic separation.
      
    • Validation Check: Spike the quenched samples with a heavy-isotope internal standard (e.g.,

      
      -labeled NO₂-CLA) to normalize for ionization suppression and extraction efficiency.
      
  • Chromatographic Separation: Analyze the quenched samples via reverse-phase HPLC coupled to an ESI-MS/MS operating in negative ion mode.

    • Causality: The β-adduct and δ-adduct possess identical mass-to-charge ratios (

      
      ) but differ in polarity. LC separation resolves these regioisomers, allowing independent integration of the fast-forming kinetic peak and the slow-forming thermodynamic peak.
      

Conclusion for Drug Development Professionals

When engineering lipid-based electrophilic drugs or designing cellular signaling assays, the choice of NO₂-FA is paramount. While NO₂-OA and LNO₂ provide rapid, monophasic adduction suitable for acute, localized signaling, 9-nitro-CLA offers a distinct pharmacological advantage . Its biphasic kinetics allow it to rapidly buffer into the intracellular GSH pool (via the β-adduct) while slowly forming a highly stable thermodynamic reservoir (via the δ-adduct). This dual-action mechanism makes 9-nitro-CLA an optimal scaffold for therapeutics requiring sustained systemic distribution and prolonged anti-inflammatory efficacy.

References

  • Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. Source: Journal of Biological Chemistry (2007). URL:[Link]

  • The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. Source: Journal of Biological Chemistry (2017). URL:[Link]

Safety Operating Guide

9-nitro-9Z,11E-octadecadienoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bioactive lipid mediators requires a rigorous approach that bridges chemical safety with biological containment. 9-nitro-9Z,11E-octadecadienoic acid (commonly known as 9E,11E-9-nitro CLA) is a potent, endogenously occurring nitrated fatty acid[1]. Because it is typically supplied in highly flammable organic solvents and possesses potent electrophilic signaling properties, its disposal cannot be treated as routine aqueous waste.

This guide provides the mechanistic rationale and step-by-step operational protocols for the safe deactivation and disposal of 9-nitro-9Z,11E-octadecadienoic acid, ensuring absolute compliance with Environmental Health and Safety (EHS) and EPA standards.

Physicochemical & Hazard Profile

To design a self-validating disposal protocol, we must first quantify the chemical and physical risks associated with the compound and its delivery vehicle.

PropertySpecification / DataOperational Implication
Chemical Name 9-nitro-9Z,11E-octadecadienoic acidHighly bioactive lipid mediator[1].
Molecular Weight 325.4 g/mol Requires precise molar calculations for quenching.
Typical Solvents Ethanol (500 µg/mL) or DMSOGoverns flammability and waste categorization[1].
Primary Hazard Flammable Liquid (Solvent-dependent)Cannot be subjected to heat or open flames.
EPA Waste Code D001 (when in Ethanol)Strictly prohibits drain disposal[2].
Biological Activity Electrophilic Michael AcceptorCovalently modifies protein thiols; ecological hazard[3].

Mechanistic Rationale for Disposal Protocols

Standard laboratory disposal often relies on dilution or bleach sterilization. Both are strictly prohibited for 9-nitro-9Z,11E-octadecadienoic acid.

  • The Danger of Bleach (Sodium Hypochlorite): Researchers accustomed to biological workflows often use bleach to deactivate waste. However, when bleach mixes with ethanol (the primary solvent for this lipid), it triggers a haloform reaction that generates chloroform , a highly toxic and carcinogenic gas[4].

  • The EPA D001 Mandate: The U.S. EPA classifies ethanol solutions as RCRA D001 ignitable hazardous waste[2]. Pouring ethanol-based lipid solutions down the drain creates vapor accumulation in municipal sewer lines, posing severe explosion risks.

  • Electrophilic Bioactivity: 9-nitro-9Z,11E-octadecadienoic acid is not biologically inert. The nitroalkene moiety is highly electrophilic and readily undergoes Michael addition with nucleophilic residues (like cysteine) to activate PPARγ and inhibit NF-κB pathways[3]. If released into the environment, it acts as an endocrine and metabolic disruptor. Therefore, the molecule must be either thermally destroyed (incinerated) or chemically quenched prior to disposal.

Step-by-Step Disposal Methodologies

Protocol A: Routine Liquid Waste Disposal (Standard Incineration)

This is the standard protocol for disposing of unused stock solutions or experimental flow-through.

  • Segregation: Isolate the 9-nitro-9Z,11E-octadecadienoic acid waste from any strong oxidizers, acids, or halogenated waste streams.

  • Containerization: Transfer the solution into a high-density polyethylene (HDPE) or glass hazardous waste container. Causality: Ethanol and DMSO can leach plasticizers from lower-grade plastics (like polystyrene), compromising the structural integrity of the waste jug over time.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as: "Non-Halogenated Organic Waste: Ethanol / Lipid Derivative" and check the "Flammable" box (EPA Waste Code D001)[2].

  • Storage: Store in a designated, ventilated flammable safety cabinet until EHS collection.

  • Final Destruction: Transfer to EHS for commercial thermal incineration. Incineration breaks the carbon-carbon double bonds and destroys the nitro group, ensuring zero environmental bioaccumulation.

Protocol B: Chemical Quenching (For Concentrated Spills or Bulk Deactivation)

If you are decommissioning a large library of nitro-fatty acids or cleaning a concentrated spill, you must deactivate the electrophilic nitroalkene core to protect lab personnel from accidental exposure.

  • Prepare Quenching Buffer: Prepare a 50 mM solution of Dithiothreitol (DTT) or β-mercaptoethanol (BME) in a slightly basic buffer (pH 7.4 - 8.0).

  • Michael Addition Reaction: Add the thiol-quenching buffer to the 9-nitro-9Z,11E-octadecadienoic acid solution at a 10:1 molar excess of thiol to lipid.

  • Incubation: Allow the mixture to sit at room temperature for 30 minutes. Causality: The excess thiols will attack the electrophilic carbon adjacent to the nitro group via a Michael addition[3]. This forms a bulky, biologically inactive adduct, permanently neutralizing the lipid's signaling capacity.

  • Disposal: Dispose of the quenched mixture following Protocol A , noting the addition of DTT/BME on the waste label.

Operational Workflow Visualization

The following diagram maps the decision-tree for safe disposal, ensuring that both the solvent vehicle and the bioactive lipid are managed correctly.

G Start Waste Generation: 9-nitro-9Z,11E-octadecadienoic acid Solvent Identify Solvent Vehicle (Ethanol or DMSO) Start->Solvent Quench Chemical Quenching (Optional) Add 10-50 mM DTT/BME Solvent->Quench Deactivate Electrophile Container Segregation & Containerization Use Glass or HDPE Vials Solvent->Container Direct Disposal Quench->Container Thiol Adduct Formed Label Apply Hazardous Waste Label EPA Waste Code: D001 Container->Label Incinerate EHS Collection & Thermal Incineration Label->Incinerate Final Destruction

Workflow for the safe quenching, containerization, and disposal of nitro-fatty acid waste.

References

  • U.S. Environmental Protection Agency (EPA). "How to Dispose of and Recycle Alcohol-Based Hand Sanitizer (Ethanol Hazardous Waste)." EPA RCRA Guidelines,[Link]

  • Molecules (MDPI). "Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids." Molecules, 2021.[Link]

Sources

Personal protective equipment for handling 9-nitro-9Z,11E-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 9-nitro-9Z,11E-octadecadienoic acid (also known as 9-nitro-cis-9,trans-11-octadecadienoic acid or Nitrolinoleic Acid).

As a nitrated fatty acid (nitroalkene), this compound functions as a potent electrophilic signaling mediator.[1] Unlike inert lipids, it biologically reacts with cysteine residues in proteins via Michael addition. Therefore, skin contact must be strictly avoided not just to prevent irritation, but to prevent unintended biological signaling and protein modification in the handler.

Part 1: Chemical Hazard Profile & Safety Logic

Compound: 9-nitro-9Z,11E-octadecadienoic acid Class: Nitroalkene / Nitrated Fatty Acid Physical State: Typically supplied as a solution (e.g., in Ethanol) or a neat oil/solid. Core Hazard: Electrophilic Reactivity.

The "Why" Behind the PPE

Standard safety data sheets (SDS) for research-grade lipids often default to "Generic Irritant." However, as a Senior Application Scientist, you must recognize the specific mechanism of hazard:

  • Michael Acceptor: The nitro-vinyl group makes the adjacent carbon electron-deficient.

  • Thiol Reactivity: It covalently binds to thiol groups (-SH) on proteins (e.g., Keap1, NF-κB).

  • Skin Permeability: As a lipid, it easily penetrates the stratum corneum. If dissolved in DMSO or Ethanol, skin absorption is accelerated.

Risk Summary:

  • Inhalation: Respiratory tract irritation (aerosols).

  • Skin: Irritation, potential sensitization, and transdermal absorption of a bioactive signaling molecule.

  • Eyes: Severe irritation (lipid solvents + nitro compound).

Part 2: PPE Selection Matrix

This matrix is designed to create a redundant barrier system.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)(Inner: 4 mil / 0.10 mm)Solvent Permeation: This lipid is often handled in Ethanol or DMSO. DMSO permeates standard latex/thin nitrile rapidly, carrying the nitro-lipid into the skin. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for liquid handling. Goggles prevent splashes from entering the eye from the side or bottom, critical when using pipettes with volatile solvents.
Respiratory Fume Hood (Certified) (Face velocity: 80-100 fpm)Prevents inhalation of solvent vapors and lipid aerosols during sonication or vortexing.
Body Lab Coat (100% Cotton) + Closed-toe leather/synthetic shoesCotton is preferred over polyester blends for solvent resistance. Synthetic shoes prevent rapid absorption of lipid spills.

Part 3: Operational Protocols

Protocol A: Safe Retrieval & Aliquoting

Prerequisite: Allow the product vial to equilibrate to room temperature inside a desiccator before opening to prevent water condensation (which degrades nitroalkenes).

  • Preparation:

    • Don PPE (Double Nitrile gloves, Goggles, Lab Coat).

    • Place a chemically resistant tray (spill containment) inside the Fume Hood.

    • Prepare Amber Glass Vials (nitro fatty acids are light-sensitive).

  • Solubilization (if neat):

    • Dissolve the neat oil in high-purity Ethanol or DMSO.

    • Note: Avoid plasticware (polystyrene) if using DMSO; use glass or polypropylene tips.

  • Aliquoting:

    • Aliquot stock solutions immediately into single-use volumes.

    • Purge with Inert Gas: Gently stream Argon or Nitrogen gas over the liquid surface for 5-10 seconds before capping. This prevents oxidative degradation of the double bonds.

  • Sealing:

    • Cap tightly with Teflon-lined caps. Parafilm is recommended for long-term freezer storage to prevent solvent evaporation.

Protocol B: Spill Cleanup & Decontamination

Do not use water alone. Lipids are hydrophobic and will spread.

  • Contain: Place an absorbent pad over the spill immediately.

  • Solubilize: Wet a paper towel with 70% Ethanol or Isopropanol .

  • Wipe: Wipe the area from the outside in (concentric circles) to avoid spreading.

  • Dispose: Place all contaminated wipes and gloves into the Solid Hazardous Waste container (Solvent contaminated).

  • Wash: Wash hands with soap and water immediately after doffing gloves.

Part 4: Visualization & Logic Mapping

Diagram 1: The Electrophilic Hazard Mechanism

This diagram illustrates why skin contact is a biological hazard, not just a chemical burn hazard.

HazardMechanism cluster_protection Required Barrier Compound 9-nitro-9Z,11E-octadecadienoic acid (Nitroalkene Lipid) Property Electrophilic Carbon (Michael Acceptor) Compound->Property Possesses Target Cysteine Thiols (-SH) on Skin/Cell Proteins Property->Target Attacks Outcome Protein Alkylation (Biological Signaling/Sensitization) Target->Outcome Results in Barrier Double Nitrile Gloves + Lab Coat Barrier->Target Prevents Contact

Caption: Mechanism of Action: The nitroalkene moiety reacts with biological thiols. PPE acts as the critical barrier to prevent protein alkylation.

Diagram 2: Safe Handling Workflow

A step-by-step decision tree for daily lab operations.

HandlingWorkflow Start Start: Retrieve Vial (-80°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood Equilibrate->Open SolventCheck Is it in DMSO? Open->SolventCheck DoubleGlove Action: DOUBLE GLOVE (DMSO penetrates skin) SolventCheck->DoubleGlove Yes StandardPPE Action: Standard PPE (Nitrile + Goggles) SolventCheck->StandardPPE No (Ethanol/Dry) Aliquot Aliquot into Amber Vials (Light Sensitive) DoubleGlove->Aliquot StandardPPE->Aliquot GasPurge Purge with Argon/N2 Aliquot->GasPurge Store Return to -80°C GasPurge->Store

Caption: Operational workflow emphasizing the critical decision point for DMSO-solvated lipids.

Part 5: Disposal & Emergency Response

Waste Disposal
  • Classification: Hazardous Organic Waste.

  • Stream: Segregate into the "Non-Halogenated Organic Solvent" stream (unless dissolved in Chloroform/DCM, then "Halogenated").

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must clearly state "Contains Nitro-Fatty Acids" and the solvent name (e.g., "Ethanol").

Emergency First Aid
  • Eye Contact: Flush immediately with water for 15 minutes. Seek medical attention. (Lipids are difficult to rinse out; prolonged flushing is vital).

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.

    • Wash with soap and copious water (soap is required to emulsify the lipid).

    • Do not use alcohol to wash skin (this may increase absorption area).

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Nitrolinoleic Acid. Retrieved from [Link]

  • Woodcock, S.R., et al. (2014).[2] "Biomimetic nitration of conjugated linoleic acid: Formation and characterization of naturally occurring conjugated nitrodienes." The Journal of Organic Chemistry. Retrieved from [Link]

  • Freeman, B.A., et al. (2008). "Nitro-fatty acid formation and signaling."[1] Journal of Biological Chemistry. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.